3-Methyl-1H-pyrazolo[4,3-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-7-6(10-9-5)3-2-4-8-7/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLBTVYCYWUHCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442632 | |
| Record name | 3-Methyl-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194278-45-0 | |
| Record name | 3-Methyl-1H-pyrazolo[4,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194278-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Methyl-1H-pyrazolo[4,3-b]pyridine chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-Methyl-1H-pyrazolo[4,3-b]pyridine. The pyrazolo[4,3-b]pyridine scaffold is a key pharmacophore in medicinal chemistry, showing promise in the development of kinase inhibitors and other therapeutic agents. While specific experimental data for this compound is limited in readily available literature, this document consolidates known information on its core structure, provides a general synthetic protocol, and discusses the biological activities of its derivatives to inform future research and drug discovery efforts.
Core Chemical Properties
This compound is a heterocyclic compound featuring a fused pyrazole and pyridine ring system. The placement of the nitrogen atoms and the methyl group bestows it with specific electronic and steric properties that are of interest in medicinal chemistry.
Physicochemical Data
Quantitative experimental data for the physical properties of this compound, such as melting point, boiling point, and solubility, are not extensively reported in the reviewed literature. The data presented below is based on computational predictions from established chemical databases. Researchers should verify these properties through experimentation.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃ | PubChem |
| Molecular Weight | 133.15 g/mol | PubChem |
| Monoisotopic Mass | 133.0640 g/mol | PubChem |
| SMILES | CC1=C2C(=NN1)C=CC=N2 | PubChem |
| InChI | InChI=1S/C7H7N3/c1-5-7-6(10-9-5)3-2-4-8-7/h2-4H,1H3,(H,9,10) | PubChem |
| Predicted XLogP3 | 1.0 | PubChem |
| Predicted Collision Cross Section ([M+H]⁺) | 123.7 Ų | PubChem |
Spectral Data
Synthesis and Experimental Protocols
A definitive, published experimental protocol specifically for the synthesis of this compound is not available in the surveyed literature. However, a general and efficient method for the synthesis of substituted pyrazolo[4,3-b]pyridines has been described, which can likely be adapted for the target compound.[1]
General Synthetic Pathway
The synthesis of the pyrazolo[4,3-b]pyridine core can be achieved via a sequence of a nucleophilic aromatic substitution (SNAAr) followed by a modified Japp–Klingemann reaction.[1] The general workflow is depicted below.
Caption: General workflow for the synthesis of pyrazolo[4,3-b]pyridines.
Exemplary Experimental Protocol (Adapted from Nagornov et al., 2023)[1]
This protocol describes the synthesis of various substituted pyrazolo[4,3-b]pyridines and can serve as a starting point for the synthesis of the 3-methyl derivative.
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of a 2-chloro-3-nitropyridine derivative in a suitable solvent (e.g., ethanol, DMF), an active methylene compound (e.g., a β-ketoester) and a base (e.g., sodium ethoxide, DBU) are added.
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature to reflux) until the starting material is consumed (monitored by TLC).
-
The product is isolated by extraction and purified by column chromatography.
Step 2: One-Pot Azo-Coupling, Deacylation, and Cyclization
-
The product from Step 1 is dissolved in a suitable solvent mixture (e.g., pyridine and acetic acid).
-
A solution of an arenediazonium salt (prepared separately from the corresponding aniline) is added dropwise at a controlled temperature (e.g., 0-5 °C).
-
After the addition is complete, a secondary amine (e.g., pyrrolidine) is added, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC. Upon completion, the product is isolated by extraction and purified by crystallization or column chromatography.
Note: The specific starting materials and reaction conditions would need to be optimized for the synthesis of this compound.
Biological Activity and Therapeutic Potential
While direct biological activity data for this compound is scarce, the pyrazolo[4,3-b]pyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.
Derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine are extensively studied as inhibitors of various kinases, including Tropomyosin receptor kinases (TRKs), and TANK-binding kinase 1 (TBK1).[2][3] These findings suggest that the pyrazolopyridine core acts as a bioisostere of purine, enabling it to effectively compete for the ATP-binding site of kinases.
More specifically for the pyrazolo[4,3-b]pyridine core, derivatives have been investigated as:
-
c-Met inhibitors: Glumetinib, a potent and selective inhibitor of the c-Met receptor tyrosine kinase, features a 1-sulfonyl-pyrazolo[4,3-b]pyridine scaffold and has been evaluated in clinical trials for cancer therapy.[4]
-
PD-1/PD-L1 Interaction Inhibitors: 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed and synthesized as small-molecule inhibitors of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy.[5]
-
Haspin Kinase Inhibitors: Certain 3H-pyrazolo[4,3-f]quinoline derivatives, which share a similar fused heterocyclic system, have shown potent inhibition of haspin kinase and anticancer activity.[6]
The logical relationship for the therapeutic potential of this class of compounds can be visualized as follows:
Caption: The pyrazolo[4,3-b]pyridine core's therapeutic potential.
Conclusion
This compound represents a foundational molecule within a class of heterocycles with significant therapeutic potential. While specific experimental data for this parent compound is not widely available, the established biological activity of its derivatives, particularly as kinase inhibitors, underscores its importance as a scaffold for drug design. The general synthetic methodologies presented here provide a basis for its preparation and further investigation. Future research should focus on the detailed characterization of this compound and the exploration of its biological activity to fully unlock its potential in drug discovery.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Methyl-1H-pyrazolo[4,3-b]pyridine: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methyl-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, synthesis, and the known biological significance of the pyrazolo[4,3-b]pyridine scaffold, particularly in the context of drug discovery. While in-depth biological data for this specific methyl isomer is limited in publicly accessible literature, this guide consolidates the available information and draws on data from closely related analogues to highlight its potential applications.
Chemical Identity and Structure
This compound is a fused heterocyclic system consisting of a pyrazole ring fused to a pyridine ring. The key structural features and identifiers are summarized below.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| Synonyms | 3-methyl-2H-pyrazolo[4,3-b]pyridine | [1] |
| CAS Number | 194278-45-0 | [1][2] |
| Molecular Formula | C₇H₇N₃ | [1][2] |
| Molecular Weight | 133.15 g/mol | [2] |
| Polar Surface Area | 41.6 Ų | [2] |
| Density | 1.3±0.1 g/cm³ | [2] |
| Index of Refraction | 1.680 |[2] |
Chemical Structure:
(Image generated based on CAS number 194278-45-0)
Synthesis and Characterization
A detailed experimental protocol for the synthesis of this compound has been documented. The synthesis involves the cyclization of a fluoropyridine derivative with hydrazine.
-
Reaction Scheme: A solution of 1-(3-fluoropyridin-2-yl)ethanone (1.00 g, 7.19 mmol) in hydrazine monohydrate (12 mL, 247.00 mmol) is heated to 130 °C for 3 hours under microwave irradiation.
-
Work-up and Purification:
-
Following the reaction, water (50 mL) is added to the mixture.
-
The product is extracted with ethyl acetate (3 x 25 mL).
-
The combined organic layers are dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography (Biotage, SNAP 50 g column, ethyl acetate/ethanol gradient from 95/5 to 70/30) to yield the final product as a cream-colored solid (575 mg, 60% yield).
-
-
¹H NMR (500 MHz, DMSO-d₆): δ 12.87 (br s, 1H), 8.46 (dd, J = 4.3, 1.4 Hz, 1H), 7.91 (dd, J = 8.5, 1.4 Hz, 1H), 7.33 (dd, J = 8.5, 4.3 Hz, 1H), 2.53 (s, 3H).
-
¹³C NMR (126 MHz, DMSO-d₆): δ 144.51, 142.04, 139.94, 133.42, 121.12, 118.49, 11.24.
-
LCMS (Method M): R_t = 0.52 min, [M+H]⁺ = 134.
-
HRMS: Calculated for C₇H₈N₃: 134.0718, Found: 134.0726.
Caption: Synthetic workflow for this compound.
Biological Activity and Therapeutic Potential
While specific biological data for this compound is scarce, the broader class of pyrazolopyridines, including the [4,3-b] isomers, are recognized as privileged scaffolds in drug discovery, particularly for the development of kinase inhibitors.[3]
A notable study explored a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, a key pathway in cancer immunotherapy.[4] This research highlights the potential of the pyrazolo[4,3-b]pyridine core in designing molecules for oncology applications.
The study designed and synthesized a series of derivatives and evaluated their inhibitory activity using a Homogeneous Time-Resolved Fluorescence (HTRF) assay and a cell-based co-culture model.
Table 2: Biological Activity of Lead Compound D38
| Assay | Metric | Value |
|---|---|---|
| HTRF Assay | IC₅₀ | 9.6 nM |
| Co-culture Model | EC₅₀ | 1.61 µM |
IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.
The data indicates that derivative D38 is a potent inhibitor of the PD-1/PD-L1 interaction in both biochemical and cellular contexts.
Caption: Inhibition of the PD-1/PD-L1 signaling pathway by pyrazolo[4,3-b]pyridine derivatives.
Conclusion
This compound is a readily synthesizable heterocyclic compound. While direct biological data for this specific molecule is not widely available, the pyrazolo[4,3-b]pyridine scaffold it belongs to shows significant promise in medicinal chemistry. The successful development of derivatives of this core as potent inhibitors of the PD-1/PD-L1 immune checkpoint pathway underscores its potential as a valuable building block for novel therapeutics, particularly in oncology. Further research into the biological activities of this compound and its analogues is warranted to fully explore their therapeutic potential.
References
- 1. China this compound 194278-45-0 [chinachemnet.com]
- 2. echemi.com [echemi.com]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of 3-Methyl-1H-pyrazolo[4,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[4,3-b]pyridine core is a significant scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including potential as kinase inhibitors. This technical guide provides an in-depth overview of the primary synthetic routes to 3-Methyl-1H-pyrazolo[4,3-b]pyridine, focusing on the starting materials, reaction conditions, and detailed experimental protocols.
Core Synthetic Strategies
The synthesis of this compound can be broadly approached via two main retrosynthetic strategies:
-
Construction of the pyrazole ring onto a pre-existing pyridine core.
-
Formation of the pyridine ring from a substituted pyrazole precursor.
This guide will focus on the first and more common approach, which often utilizes readily available substituted pyridines.
Synthetic Route 1: From 2-Chloro-3-nitropyridine
A prevalent and efficient method for the synthesis of pyrazolo[4,3-b]pyridines starts with 2-chloro-3-nitropyridine. This route involves a nucleophilic aromatic substitution (SNAr) followed by a reductive cyclization. A key intermediate in this pathway is 2-hydrazinyl-3-nitropyridine.
Experimental Protocol: Synthesis of 2-hydrazinyl-3-nitropyridine
This protocol is adapted from established procedures for the reaction of chloronitropyridines with hydrazine.
Materials:
-
2-Chloro-3-nitropyridine
-
Hydrazine hydrate (N2H4·H2O)
-
Ethanol (EtOH)
Procedure:
-
Dissolve 2-chloro-3-nitropyridine in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add hydrazine hydrate dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product, 2-hydrazinyl-3-nitropyridine, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Experimental Protocol: Synthesis of this compound
This step involves the cyclization of the 2-hydrazinyl-3-nitropyridine intermediate with a 1,3-dicarbonyl compound, in this case, acetylacetone, followed by reduction of the nitro group and subsequent cyclization. A more direct approach involves a Japp-Klingemann type reaction followed by cyclization.
Materials:
-
2-hydrazinyl-3-nitropyridine
-
Acetylacetone
-
Reducing agent (e.g., Fe/NH4Cl, SnCl2, or catalytic hydrogenation)
-
Solvent (e.g., Ethanol, Acetic Acid)
Procedure (Conceptual):
-
The 2-hydrazinyl-3-nitropyridine is reacted with acetylacetone to form a hydrazone intermediate.
-
The nitro group of the hydrazone is then reduced to an amino group.
-
The resulting amino-hydrazone undergoes spontaneous or acid-catalyzed intramolecular cyclization to form the pyrazole ring, yielding this compound.
A more efficient one-pot synthesis can be achieved through a modified Japp-Klingemann reaction.[1][2][3][4]
Quantitative Data for Synthetic Route 1
| Step | Starting Material | Reagents | Product | Yield (%) | Reference |
| 1 | 2-Chloro-3-nitropyridine | Hydrazine hydrate | 2-hydrazinyl-3-nitropyridine | High | General Knowledge |
| 2 | 2-hydrazinyl-3-nitropyridine | Acetylacetone, Reducing Agent | This compound | Variable | Conceptual |
Synthetic Route 2: Modified Japp-Klingemann Reaction
A more advanced and efficient synthesis of substituted pyrazolo[4,3-b]pyridines has been developed using a sequence of SNAr and a modified Japp-Klingemann reaction starting from 2-chloro-3-nitropyridines.[1][2][3][4]
Experimental Protocol: General Procedure for Pyrazolo[4,3-b]pyridine Synthesis via Modified Japp-Klingemann Reaction
This protocol is a generalized adaptation from the work of Nikol'skiy et al. (2023).[1][2][3][4]
Materials:
-
Substituted 2-chloro-3-nitropyridine
-
Ethyl acetoacetate
-
Sodium hydride (NaH)
-
Arenediazonium tosylate
-
Pyrrolidine
-
Solvent (e.g., DMF, Dioxane)
Procedure:
-
SNAr Reaction: React the 2-chloro-3-nitropyridine with ethyl acetoacetate in the presence of a base like NaH to form the corresponding pyridinyl keto ester.
-
Azo-coupling: The resulting keto ester is then coupled with an arenediazonium tosylate in a non-aqueous medium with a base such as pyridine.
-
Deacylation and Cyclization: The azo-compound is treated with a secondary amine like pyrrolidine to facilitate deacylation and subsequent intramolecular cyclization to the pyrazolo[4,3-b]pyridine core.
Quantitative Data for Japp-Klingemann Route
| Starting Pyridine | Aryl Diazonium Salt | Product | Yield (%) | Melting Point (°C) | Reference |
| 2-chloro-5-(trifluoromethyl)-3-nitropyridine | 4-Fluorophenyl | Ethyl 1-(4-fluorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 69 | 179–181 | [5] |
| 2-chloro-5-(trifluoromethyl)-3-nitropyridine | 4-Bromophenyl | Ethyl 1-(4-bromophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 75 | 185–187 | [5] |
| 2-chloro-5-methyl-3-nitropyridine | 4-Fluorophenyl | 3-Ethyl 6-methyl 1-(4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridine-3,6-dicarboxylate | 77 | 218–220 | [5] |
| 2-chloro-5-methyl-3-nitropyridine | 4-Bromophenyl | 3-Ethyl 6-methyl 1-(4-bromophenyl)-1H-pyrazolo[4,3-b]pyridine-3,6-dicarboxylate | 84 | 195–196 | [5] |
Signaling Pathways and Biological Relevance
Pyrazolo[4,3-b]pyridines and their isomers, such as pyrazolo[3,4-b]pyridines, are known to be potent inhibitors of various protein kinases.[6] These kinases are crucial components of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer and other diseases.
Tropomyosin Receptor Kinase (TRK) Signaling Pathway
Derivatives of the pyrazolopyridine scaffold have been identified as inhibitors of TRK kinases.[7] The TRK signaling pathway is initiated by the binding of neurotrophins, leading to the activation of downstream pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which promote cell survival and proliferation.[7]
Caption: Inhibition of the TRK signaling pathway by a pyrazolo[4,3-b]pyridine derivative.
TANK-Binding Kinase 1 (TBK1) Signaling Pathway
1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of the innate immune response.[8] TBK1 is involved in the production of type I interferons (IFNs) in response to viral or bacterial infection.
Caption: Inhibition of the TBK1 signaling pathway by a pyrazolo[4,3-b]pyridine derivative.
Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic processes described.
Workflow for Synthesis via 2-Chloro-3-nitropyridine
Caption: General workflow for the synthesis of this compound.
Workflow for Modified Japp-Klingemann Synthesis
Caption: Workflow for the modified Japp-Klingemann synthesis of pyrazolo[4,3-b]pyridines.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles | Semantic Scholar [semanticscholar.org]
- 5. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of 3-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-methyl-1H-pyrazolo[4,3-b]pyridine core represents a significant scaffold in medicinal chemistry, demonstrating a range of biological activities. This technical guide provides an in-depth overview of the known biological activities, focusing primarily on the well-documented role of its derivatives as immune checkpoint inhibitors. Due to a notable scarcity of extensive biological data for the 3-methyl isomer in the public domain, this guide will leverage the comprehensive research available for the closely related 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives, particularly in the context of cancer immunotherapy. Additionally, antimicrobial activities of related fused pyrazolopyridine systems will be discussed to highlight the broader potential of this structural class.
Immunomodulatory Activity: Inhibition of the PD-1/PD-L1 Interaction
A significant area of investigation for pyrazolo[4,3-b]pyridine derivatives has been their potential to modulate the immune system by inhibiting the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) signaling pathway. This pathway is a critical immune checkpoint that cancer cells often exploit to evade immune surveillance. Small molecule inhibitors of this interaction are of great interest as potential cancer therapeutics.
Quantitative Data for 1-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives as PD-1/PD-L1 Inhibitors
A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been synthesized and evaluated for their ability to inhibit the PD-1/PD-L1 interaction. The following table summarizes the in vitro activity of selected compounds.
| Compound ID | Structure | HTRF Assay IC50 (nM)[1] | Co-culture EC50 (µM)[1] |
| D38 | 1-methyl-N-(2-methyl-6-((5-(morpholinosulfonyl)pyridin-2-yl)oxy)benzyl)-1H-pyrazolo[4,3-b]pyridin-3-amine | 9.6 | 1.61 |
Note: The presented data is for 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as a representative example of the biological potential of this scaffold, due to the limited availability of specific data for the 3-methyl isomer.
PD-1/PD-L1 Signaling Pathway
The binding of PD-L1, often overexpressed on tumor cells, to the PD-1 receptor on activated T-cells initiates a signaling cascade that suppresses the T-cell's anti-tumor activity. Small molecule inhibitors that block this interaction can restore the T-cell's ability to recognize and eliminate cancer cells.
Caption: PD-1/PD-L1 immune checkpoint signaling pathway and the mechanism of its inhibition.
Antimicrobial Activity of Related Pyrazolopyridine Derivatives
While specific antimicrobial data for this compound is scarce, studies on related fused pyrazolopyridine systems have demonstrated their potential as antibacterial and antifungal agents. A series of 1,4-disubstituted-3-methyl pyrazolo[4,3-e]-pyrido[1,2-a]pyrimidines have shown activity against various pathogenic strains.
Quantitative Antimicrobial Data
| Compound ID | Bacterial Strain | MIC (µg/mL)[2] | Fungal Strain | MIC (µg/mL)[2] |
| 3d | S. aureus | 25 | - | - |
| 3e | S. aureus | 25 | - | - |
| 3f | E. coli | 25 | - | - |
| 3h | K. pneumoniae | 30-50 | - | - |
| 3a | A. fumigatus | 12 | C. albicans | 9 |
| 3b | A. fumigatus | 11 | C. albicans | 11 |
| 3c | P. oryzae | 15 | - | - |
| 3g | P. cubensis | 20 | S. fuliginea | 14 |
Note: The data presented is for a related, but structurally different, pyrazolo-pyridopyrimidine scaffold and is intended to illustrate the potential of the broader pyrazolopyridine class as antimicrobial agents.
Experimental Protocols
Synthesis of 1-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives (as PD-1/PD-L1 Inhibitors)
The synthesis of the 1-methyl-1H-pyrazolo[4,3-b]pyridine core typically involves a multi-step process. A general synthetic route is outlined below.
Caption: General synthetic workflow for 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives.
A plausible synthetic route involves the reaction of a suitably substituted aminopyrazole with a pyridine precursor, followed by cyclization and subsequent functionalization. For the synthesis of the PD-1/PD-L1 inhibitors, a key step is often a coupling reaction to introduce the side chains responsible for the biological activity.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This assay is used to quantify the inhibition of the PD-1 and PD-L1 protein-protein interaction in a high-throughput format.
Principle: The assay is based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2). Recombinant PD-1 and PD-L1 proteins are labeled with the donor and acceptor, respectively. When the proteins interact, the fluorophores are in close proximity, resulting in a high FRET signal. A small molecule inhibitor that disrupts this interaction will cause a decrease in the FRET signal.
Materials:
-
Recombinant human PD-1 protein (e.g., tagged with Fc)
-
Recombinant human PD-L1 protein (e.g., tagged with His)
-
Anti-Fc antibody labeled with Europium cryptate (donor)
-
Anti-His antibody labeled with d2 (acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
384-well low volume white plates
-
Test compounds (pyrazolo[4,3-b]pyridine derivatives)
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.
-
Reagent Preparation: Dilute the tagged PD-1 and PD-L1 proteins and the labeled antibodies to their optimal working concentrations in the assay buffer.
-
Assay Protocol: a. Dispense a small volume (e.g., 5 µL) of the compound dilutions or control into the wells of the 384-well plate. b. Add the tagged PD-L1 protein and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding. c. Add the tagged PD-1 protein. d. Add the mixture of donor and acceptor-labeled antibodies. e. Incubate the plate at room temperature for a defined period (e.g., 2-4 hours), protected from light.
-
Signal Detection: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. The percentage of inhibition is calculated relative to the controls. IC50 values are determined by fitting the dose-response data to a four-parameter logistic model.
Conclusion and Future Directions
The this compound scaffold and its isomers hold considerable promise for the development of novel therapeutics. The potent activity of the 1-methyl derivatives as PD-1/PD-L1 inhibitors highlights the potential of this chemical class in cancer immunotherapy. While the broader biological activity profile of the specific 3-methyl isomer is not yet extensively characterized in the literature, the antimicrobial activity of related fused systems suggests that this is a fruitful area for future investigation. Further research into the synthesis and biological evaluation of a wider range of this compound derivatives is warranted to fully explore their therapeutic potential across different disease areas, including oncology and infectious diseases. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their drug discovery and development efforts.
References
Spectroscopic and Biological Insights into 3-Methyl-1H-pyrazolo[4,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for the 3-Methyl-1H-pyrazolo[4,3-b]pyridine core, a scaffold of significant interest in medicinal chemistry. The recent discovery of its derivatives as potent inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction underscores its potential in the development of novel cancer immunotherapies. This document presents available spectroscopic data, detailed experimental protocols for characterization, and a visualization of its relevant biological pathway and analytical workflow.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for a representative 1,3-disubstituted-1H-pyrazolo[4,3-b]pyridine derivative, based on published research of similar structures. This data is crucial for the structural elucidation and characterization of newly synthesized compounds based on this scaffold.
Table 1: Representative ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ ppm) | Multiplicity |
| Pyridine-H | 8.70 - 8.40 | m |
| Pyridine-H | 7.80 - 7.65 | m |
| Pyridine-H | 7.30 - 7.20 | m |
| N-CH₃ | ~4.00 | s |
| C-CH₃ | ~2.50 | s |
Table 2: Representative ¹³C NMR Spectroscopic Data
| Carbon Atom | Chemical Shift (δ ppm) |
| Pyridine Quaternary C | 157 - 155 |
| Pyridine CH | 150 - 148 |
| Pyrazole Quaternary C | 143 - 141 |
| Pyridine CH | 137 - 135 |
| Pyrazole Quaternary C | 132 - 130 |
| Pyridine CH | 123 - 121 |
| Pyrazole CH | 121 - 119 |
| N-CH₃ | 38 - 36 |
| C-CH₃ | 15 - 13 |
Table 3: Representative Mass Spectrometry Data
| Ionization Mode | [M+H]⁺ (m/z) |
| ESI | Expected around 134.07 |
Table 4: Representative IR Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3100 - 3000 |
| C-H (aliphatic) | 2980 - 2850 |
| C=N, C=C (aromatic) | 1620 - 1450 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a foundation for the synthesis and characterization of this compound and its derivatives.
Synthesis of the Pyrazolo[4,3-b]pyridine Core
A general and efficient method for the synthesis of pyrazolo[4,3-b]pyridines has been developed based on readily available 2-chloro-3-nitropyridines. This involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction. The operational simplicity of this method, which can combine azo-coupling, deacylation, and pyrazole ring annulation in a one-pot manner, makes it a valuable synthetic route.
NMR Spectroscopy
For the structural characterization of nitrogen-containing heterocyclic compounds like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.
-
Sample Preparation: Samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz instrument).
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule.
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding the sample with KBr and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: The IR spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.
Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound.
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like pyrazolo[4,3-b]pyridine derivatives, typically yielding the protonated molecular ion [M+H]⁺. Electron Ionization (EI) is a harder ionization technique that can provide valuable structural information through fragmentation patterns.
-
Analysis: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition of the molecule.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the biological context of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives.
Caption: General workflow for the synthesis and spectroscopic characterization.
Caption: Inhibition of the PD-1/PD-L1 signaling pathway.
The Emergence of a Privileged Scaffold: A Technical Chronicle of Pyrazolo[4,3-b]pyridine
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, History, and Synthetic Evolution of the Pyrazolo[4,3-b]pyridine Core
Introduction
The pyrazolo[4,3-b]pyridine scaffold, a fused heterocyclic system also known as 7-azaindazole, has carved a significant niche in the landscape of medicinal chemistry. Its rigid, planar structure and versatile substitution patterns have made it a sought-after pharmacophore in the design of targeted therapeutics, particularly in the realm of kinase inhibition. This technical guide provides a comprehensive overview of the discovery and historical development of this important scaffold, detailing the evolution of its synthesis and the burgeoning exploration of its biological activities.
Historical Context and Discovery
While the broader family of pyrazolopyridines has been known for over a century, with the first synthesis of the pyrazolo[3,4-b]pyridine isomer reported by Ortoleva in 1908, the specific history of the pyrazolo[4,3-b]pyridine isomer is more nuanced and less centrally documented.[1] Early work on aza-analogues of indoles and indazoles was often driven by the quest for novel bioactive compounds, with synthetic explorations laying the groundwork for later, more targeted drug discovery efforts.
The pyrazolo[4,3-b]pyridine core can be considered a bioisostere of purines and other key biological heterocycles, a fact that likely spurred initial interest in its biological potential. However, it was the advent of modern drug discovery, particularly the focus on kinase inhibitors for oncology, that propelled the pyrazolo[4,3-b]pyridine scaffold to prominence.
Evolution of Synthetic Methodologies
The synthesis of the pyrazolo[4,3-b]pyridine core has evolved significantly from classical, often harsh, condensation reactions to more sophisticated and efficient modern protocols. The primary synthetic strategies can be broadly categorized into two approaches: the annulation of a pyridine ring onto a pre-existing pyrazole, and the formation of a pyrazole ring on a pyridine precursor.
Classical Approaches
Early synthetic methods often involved multi-step procedures with moderate yields. These foundational techniques, while not always efficient by modern standards, were crucial in providing the first access to this scaffold and allowing for initial biological screening.
Modern Synthetic Protocols
Contemporary synthetic chemistry has introduced a range of more efficient and versatile methods for the construction of the pyrazolo[4,3-b]pyridine scaffold. These often employ transition-metal catalysis and milder reaction conditions, allowing for greater functional group tolerance and improved yields.
A notable modern approach involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction starting from readily available 2-chloro-3-nitropyridines.[2] This method offers operational simplicity and the ability to combine multiple steps in a one-pot fashion.[2]
Experimental Protocol: One-Pot Synthesis of Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates [2]
This protocol describes a general procedure for the synthesis of various substituted pyrazolo[4,3-b]pyridines.
-
Materials: Substituted anilines, sodium nitrite, p-toluenesulfonic acid monohydrate, ethyl 2-(3-nitropyridin-2-yl)-3-oxobutanoate, pyridine, pyrrolidine.
-
Step 1: Diazotization of Anilines. To a stirred solution of the corresponding aniline (5 mmol) in acetonitrile (10 mL), p-toluenesulfonic acid monohydrate (1.05 g, 5.5 mmol) is added. The mixture is cooled to 0 °C, and a solution of sodium nitrite (0.38 g, 5.5 mmol) in water (1 mL) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes to yield the arenediazonium tosylate.
-
Step 2: Azo-Coupling and Cyclization. To a solution of ethyl 2-(3-nitropyridin-2-yl)-3-oxobutanoate (1.26 g, 5 mmol) in pyridine (5 mL), the freshly prepared arenediazonium tosylate solution is added dropwise at 0 °C. The mixture is stirred at room temperature for 1 hour. Pyrrolidine (0.42 mL, 5 mmol) is then added, and the reaction mixture is stirred at room temperature for an additional 12 hours.
-
Step 3: Work-up and Purification. The reaction mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.
Table 1: Yields of Selected Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates [2]
| Substituent on Aryl Ring | Yield (%) |
| 2-Cyanophenyl | 85 |
| 4-Fluorophenyl | 76 |
| 2-Methyl-4-nitrophenyl | 73 |
| 2-Methoxyphenyl | 78 |
Biological Significance and Drug Discovery
The pyrazolo[4,3-b]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases has made it a valuable template for the design of potent and selective inhibitors.
c-Met Kinase Inhibition
A prominent example of a drug candidate featuring the pyrazolo[4,3-b]pyridine core is Glumetinib (SCC244) , a highly selective inhibitor of the c-Met receptor tyrosine kinase.[2] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and migration, and its aberrant activation is implicated in various cancers.
The pyrazolo[4,3-b]pyridine core of Glumetinib anchors the molecule in the hinge region of the c-Met kinase domain, a common binding motif for type I kinase inhibitors.
References
Potential Therapeutic Targets of 3-Methyl-1H-pyrazolo[4,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-Methyl-1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a promising core structure in the discovery of novel therapeutic agents. Its derivatives have shown significant activity against a range of biological targets implicated in oncology, immuno-oncology, and neurology. This technical guide provides an in-depth overview of the identified therapeutic targets, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Immuno-Oncology: Inhibition of the PD-1/PD-L1 Interaction
Derivatives of 1-methyl-1H-pyrazolo[4,3-b]pyridine have been identified as potent small-molecule inhibitors of the programmed cell death-1 (PD-1) and programmed cell death-ligand 1 (PD-L1) interaction.[1] This interaction is a critical immune checkpoint that tumor cells exploit to evade the host immune system.[2][3][4] By blocking this pathway, these compounds can restore T-cell activity against cancer cells.[2]
Quantitative Data: In Vitro Activity of 1-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives
A notable derivative, D38 , has demonstrated high potency in both biochemical and cell-based assays.[1]
| Compound | Target | Assay Type | IC50 (nM) | EC50 (µM) |
| D38 | PD-1/PD-L1 Interaction | HTRF Assay | 9.6 | - |
| D38 | PD-1/PD-L1 Interaction | Cell-based Assay | - | 1.61 |
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This biochemical assay quantifies the inhibition of the PD-1/PD-L1 interaction.
Principle: The assay utilizes recombinant human PD-1 and PD-L1 proteins tagged with compatible fluorophores (e.g., a donor like Europium and an acceptor like d2). When PD-1 and PD-L1 interact, the fluorophores are brought into close proximity, resulting in a high Fluorescence Resonance Energy Transfer (FRET) signal. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.[5][6]
Materials:
-
Recombinant Human PD-1 (tagged, e.g., with 6His)
-
Recombinant Human PD-L1 (tagged, e.g., with biotin)
-
Europium-labeled anti-tag antibody (e.g., Anti-6His-Eu)
-
Acceptor dye-labeled streptavidin (e.g., Streptavidin-d2)
-
Assay Buffer
-
Test compounds (e.g., 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives)
-
384-well low volume white plates
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Dispense the test compounds into the wells of the 384-well plate.
-
Add the tagged PD-1 and PD-L1 proteins to the wells.
-
Add the HTRF detection reagents (Europium-labeled antibody and dye-labeled streptavidin).
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium.
-
Read the fluorescence at the appropriate wavelengths for the donor and acceptor fluorophores using an HTRF-compatible plate reader.
-
Calculate the ratio of the acceptor to donor fluorescence and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
Signaling Pathway: PD-1/PD-L1
Neurology: Positive Allosteric Modulation of mGlu4
A derivative of the 1H-pyrazolo[4,3-b]pyridine scaffold, VU0418506, has been identified as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). This receptor is a potential therapeutic target for Parkinson's disease.
Quantitative Data: In Vitro Activity of VU0418506
| Compound | Target | Assay Type | EC50 (nM) |
| VU0418506 | mGlu4 | Calcium Mobilization Assay | 134 |
Experimental Protocol: mGlu4 PAM Calcium Mobilization Assay
This cell-based assay measures the potentiation of the mGlu4 receptor response by a PAM.
Principle: mGlu4 is a Gi/o-coupled receptor, which typically leads to a decrease in cAMP levels. To facilitate a high-throughput screen using calcium mobilization, cells are co-transfected with a promiscuous G-protein, such as Gα15, or a chimeric G-protein like Gqi5. This redirects the receptor's signaling through the Gq pathway, leading to an increase in intracellular calcium upon agonist stimulation. PAMs will enhance the calcium response to a sub-maximal concentration of the natural agonist, glutamate.
Materials:
-
CHO or HEK293 cells stably expressing human mGlu4 and a suitable G-protein (e.g., Gqi5).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., HBSS).
-
Glutamate (agonist).
-
Test compounds (e.g., VU0418506).
-
384-well black-walled, clear-bottom plates.
Procedure:
-
Plate the mGlu4-expressing cells in the 384-well plates and incubate overnight.
-
Load the cells with the calcium-sensitive dye for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds (PAMs) to the cells and incubate for a short period.
-
Add a sub-maximal (EC20) concentration of glutamate to stimulate the mGlu4 receptor.
-
Measure the fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FDSS).
-
The increase in fluorescence corresponds to the potentiation of the calcium response by the PAM.
-
Calculate the EC50 value of the PAM from a concentration-response curve.
Signaling Pathway: mGlu4 Modulation
Broader Potential of the Pyrazolopyridine Scaffold
While the aforementioned targets have been specifically linked to this compound or its close analogs, the broader pyrazolopyridine chemical space, particularly the 1H-pyrazolo[3,4-b]pyridine isomer, has been extensively studied, revealing a wider range of potential therapeutic applications. These findings suggest additional avenues of investigation for derivatives of the this compound core.
Oncology and Inflammation: TANK-Binding Kinase 1 (TBK1) Inhibition
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TANK-Binding Kinase 1 (TBK1), a key regulator of innate immunity and inflammatory signaling.[7] TBK1 is implicated in various cancers and autoimmune diseases.[8]
| Compound | Target | IC50 (nM) |
| 15y | TBK1 | 0.2 |
| 15i | TBK1 | 8.5 |
| BX795 (Reference) | TBK1 | 7.1 |
| MRT67307 (Reference) | TBK1 | 28.7 |
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the TBK1 enzyme. The ADP-Glo™ Kinase Assay is a common method. It quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to produce light. The luminescent signal is proportional to the kinase activity.
Materials:
-
Recombinant human TBK1 enzyme.
-
TBK1 substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide).
-
ATP.
-
Kinase Assay Buffer.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Test compounds.
-
White opaque 96- or 384-well plates.
Procedure:
-
Add the kinase buffer, test compound, and TBK1 enzyme to the wells.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the ADP produced to ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
A lower signal indicates inhibition of TBK1 activity. Calculate IC50 values from concentration-response curves.
References
- 1. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. oaepublish.com [oaepublish.com]
- 5. revvity.com [revvity.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases [mdpi.com]
An In-depth Technical Guide on the Core Mechanism of Action Studies of 3-Methyl-1H-pyrazolo[4,3-b]pyridine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct, in-depth mechanism of action studies specifically for 3-Methyl-1H-pyrazolo[4,3-b]pyridine are limited in publicly available scientific literature. This guide provides a comprehensive overview of the known mechanisms of action for the broader class of pyrazolo[4,3-b]pyridine derivatives. The information presented is synthesized from preclinical research and patent literature, and it should be noted that the activities described may not all be attributable to the specific this compound core, but rather to various analogues within this chemical family.
Introduction to the 1H-pyrazolo[4,3-b]pyridine Scaffold
The 1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, featuring a fused pyrazole and pyridine ring system, allows it to serve as a versatile framework for the design of compounds targeting a range of biological entities. Derivatives of this scaffold have been investigated for a variety of therapeutic applications, with prominent activities identified in three key areas: inhibition of the urate transporter 1 (URAT1), inhibition of phosphodiesterase 1 (PDE1), and positive allosteric modulation of the metabotropic glutamate receptor 4 (mGlu4). This guide will delve into the mechanistic studies associated with each of these activities.
Mechanism of Action: URAT1 Inhibition
Derivatives of the this compound scaffold have been identified as inhibitors of the urate transporter 1 (URAT1), a protein critical in the regulation of uric acid levels.[1] This positions them as potential therapeutic agents for hyperuricemia and gout.
Signaling Pathway
URAT1 is primarily located on the apical membrane of renal proximal tubular cells and is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[2][3] Inhibition of URAT1 leads to increased excretion of uric acid in the urine, thereby lowering serum uric acid levels.[1] The accumulation of uric acid in tubular cells can also trigger inflammatory signaling pathways, such as the activation of NF-κB, leading to the expression of pro-inflammatory cytokines and chemokines.[4] By blocking uric acid reabsorption, URAT1 inhibitors can mitigate this inflammatory response.
Caption: URAT1-mediated uric acid reabsorption and its inhibition.
Quantitative Data
| Compound ID (from Patent EP2669270A1) | URAT1 Inhibitory Activity (IC50, nM) |
| Example 80 | 18 |
| Example 64 | 22 |
| Example 78 | 24 |
| Example 86 | 28 |
| Example 68 | 30 |
This data is for illustrative purposes to show the potential of the scaffold and is not for the specific title compound.[1]
Experimental Protocol: URAT1 Inhibition Assay
A common method to assess URAT1 inhibition is a cell-based uric acid uptake assay.
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing human URAT1 (hURAT1).
-
Principle: The assay measures the uptake of radiolabeled uric acid (e.g., [14C]uric acid) into the hURAT1-expressing cells. The inhibitory potential of a test compound is determined by its ability to reduce this uptake.
-
General Procedure:
-
hURAT1-expressing HEK293 cells are seeded in a multi-well plate and grown to confluency.
-
The cells are washed and pre-incubated with the test compound at various concentrations.
-
A solution containing [14C]uric acid is added to initiate the uptake.
-
After a defined incubation period, the uptake is stopped by washing with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
-
Mechanism of Action: PDE1 Inhibition
The 1H-pyrazolo[4,3-b]pyridine scaffold is also found in compounds designed as inhibitors of phosphodiesterase 1 (PDE1).[5][6] PDE1 is a family of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers crucial for various signaling pathways in the central nervous system.[7][8]
Signaling Pathway
PDE1 is activated by calcium/calmodulin. In neurons, its activity is linked to the regulation of synaptic plasticity, learning, and memory.[9] Inhibition of PDE1 leads to an increase in intracellular levels of cAMP and cGMP. This, in turn, activates protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases phosphorylate downstream targets, including the cAMP response element-binding protein (CREB), which is a key transcription factor for genes involved in neuronal survival and synaptic plasticity, such as the brain-derived neurotrophic factor (BDNF).[8][9]
Caption: PDE1-mediated regulation of neuronal signaling.
Quantitative Data
While specific data for this compound is not available, patents for related compounds indicate that PDE1 inhibition is a key mechanism. For a compound to be considered a PDE1 inhibitor, it is generally expected to have an IC50 of 10 µM or less, with preferred compounds having IC50 values in the nanomolar range.[6]
Experimental Protocol: PDE1 Inhibition Assay
A common method for determining PDE1 inhibitory activity is a radioenzymatic assay.
-
Enzyme Source: Purified recombinant human PDE1A, PDE1B, or PDE1C.
-
Principle: The assay measures the conversion of radiolabeled cAMP or cGMP to their corresponding monophosphates by the PDE1 enzyme. The inhibitory effect of a compound is quantified by the reduction in the formation of the radiolabeled product.
-
General Procedure:
-
The reaction is initiated by adding the PDE1 enzyme to a mixture containing a reaction buffer, the test compound at various concentrations, and a radiolabeled substrate ([3H]cAMP or [3H]cGMP).
-
The reaction is incubated at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, often by heat.
-
A 5'-nucleotidase (e.g., from snake venom) is added to convert the radiolabeled AMP or GMP to adenosine or guanosine.
-
The radiolabeled product is separated from the unreacted substrate using ion-exchange chromatography.
-
The radioactivity of the product is measured by a scintillation counter.
-
The IC50 value is determined from the dose-response curve.
-
Mechanism of Action: Positive Allosteric Modulation of mGlu4
Derivatives of the 1H-pyrazolo[4,3-b]pyridine scaffold have been developed as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4). This activity has therapeutic potential for neurological disorders such as Parkinson's disease.
Signaling Pathway
mGlu4 is a presynaptic G-protein coupled receptor (GPCR) that, upon activation by glutamate, inhibits adenylyl cyclase via a Gi/o protein, leading to a decrease in cAMP levels.[10] This reduction in cAMP and subsequent PKA activity can lead to a decrease in neurotransmitter release. Some studies also suggest that mGlu4 can signal through a PLC-PKC pathway to inhibit presynaptic calcium influx, which also suppresses neurotransmitter release.[11] As a PAM, a 1H-pyrazolo[4,3-b]pyridine derivative would not activate the receptor on its own but would potentiate the effect of the endogenous ligand, glutamate.
Caption: Presynaptic mGlu4 signaling and positive allosteric modulation.
Quantitative Data
Quantitative data for the positive allosteric modulation of mGlu4 by a 1H-pyrazolo[4,3-b]pyridine derivative is available in the literature.
| Compound ID | Target | Assay | EC50 (nM) |
| VU0418506 | mGlu4 | Calcium mobilization | 130 |
VU0418506 is an N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine, a derivative of the core scaffold.
Experimental Protocol: mGlu4 PAM Assay
A common method for identifying and characterizing mGlu4 PAMs is a cell-based calcium mobilization assay.
-
Cell Line: Chinese Hamster Ovary (CHO) or HEK293 cells stably co-expressing human mGlu4 and a promiscuous G-protein (e.g., Gαqi5) that couples the receptor to the phospholipase C pathway.
-
Principle: Activation of the engineered mGlu4 receptor leads to an increase in intracellular calcium, which can be measured using a calcium-sensitive fluorescent dye. A PAM will enhance the calcium signal produced by a sub-maximal concentration of glutamate.
-
General Procedure:
-
The engineered cells are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells are exposed to the test compound at various concentrations.
-
A fixed, sub-maximal (e.g., EC20) concentration of glutamate is added to the wells.
-
The change in fluorescence, corresponding to the change in intracellular calcium, is measured using a fluorescence plate reader.
-
The EC50 value for the potentiation of the glutamate response is calculated from the dose-response curve of the test compound.
-
Summary and Future Directions
The 1H-pyrazolo[4,3-b]pyridine scaffold is a versatile platform for the development of potent and selective modulators of various biological targets. Derivatives incorporating the this compound core have shown promise as URAT1 inhibitors, PDE1 inhibitors, and positive allosteric modulators of mGlu4. The diverse mechanisms of action associated with this scaffold highlight its therapeutic potential for a range of disorders, from metabolic diseases like gout to neurological conditions such as Parkinson's disease and cognitive impairments.
Future research should focus on elucidating the specific structure-activity relationships of the 3-methyl substitution on the pyrazolo[4,3-b]pyridine core for each of these targets. Head-to-head comparisons of derivatives in standardized assays will be crucial for understanding the nuances of their pharmacological profiles. Furthermore, in vivo studies are necessary to translate the in vitro findings into potential therapeutic applications. The development of more selective and potent compounds based on this scaffold holds significant promise for future drug discovery efforts.
References
- 1. EP2669270A1 - Ring-fused compound - Google Patents [patents.google.com]
- 2. Urate Transporters in the Kidney: What Clinicians Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uric Acid Induces Renal Inflammation via Activating Tubular NF-κB Signaling Pathway | PLOS One [journals.plos.org]
- 5. US11535611B2 - Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Phosphodiesterase 1: A Unique Drug Target for Degenerative Diseases and Cognitive Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Presynaptic Release-regulating Metabotropic Glutamate Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new signalling pathway for parallel fibre presynaptic type 4 metabotropic glutamate receptors (mGluR4) in the rat cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 3-Methyl-1H-pyrazolo[4,3-b]pyridine: A Technical Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount for its successful application. This in-depth technical guide provides a comprehensive overview of the available information on the solubility and stability of 3-Methyl-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available experimental data for this specific molecule, this guide also presents generalized experimental protocols and data for structurally related compounds to offer a predictive framework.
Core Physicochemical Properties
While specific experimental data on the solubility and stability of this compound is not extensively documented in publicly accessible literature, its fundamental physicochemical properties can be retrieved from chemical databases. These properties provide a foundational understanding of the molecule's behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃ | ECHEMI[1] |
| Molecular Weight | 133.15 g/mol | PubChem[2] |
| Density | 1.3±0.1 g/cm³ | ECHEMI[1] |
| Polar Surface Area | 41.6 Ų | ECHEMI[1] |
| Refractive Index | 1.680 | ECHEMI[1] |
Solubility Profile
To obtain precise solubility data, standardized experimental protocols are necessary. The following sections detail established methodologies for determining the solubility of a compound like this compound.
Experimental Protocols for Solubility Determination
1. Gravimetric Method (Equilibrium Solubility)
This method determines the thermodynamic solubility of a compound at equilibrium.
Methodology:
-
An excess amount of this compound is added to a known volume of the solvent of interest in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The undissolved solid is separated from the solution via filtration or centrifugation.
-
A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container.
-
The solvent is evaporated under controlled conditions (e.g., vacuum oven).
-
The container with the solid residue is weighed, and the mass of the dissolved solid is determined.
-
Solubility is calculated and expressed in units such as g/L or mol/L.
2. UV-Vis Spectrophotometry
This method is suitable for compounds with a chromophore and can be used for determining lower solubility values.
Methodology:
-
A calibration curve is generated by preparing a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax).
-
A saturated solution is prepared as described in the gravimetric method.
-
The saturated solution is filtered, and an aliquot of the clear supernatant is diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
The absorbance of the diluted solution is measured at λmax.
-
The concentration of the diluted solution is determined from the calibration curve, and the original solubility is calculated by accounting for the dilution factor.
Logical Workflow for Solubility Determination
The process of determining the solubility of a new compound follows a logical progression from qualitative assessment to quantitative measurement.
Caption: A logical workflow for determining the solubility of a chemical compound.
Stability Profile
The stability of a pharmaceutical compound is a critical parameter that influences its shelf-life, storage conditions, and formulation development. Stability testing for this compound would involve assessing its degradation under various environmental conditions.
Experimental Protocols for Stability Assessment
1. Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
Methodology:
-
Solutions of this compound are subjected to stress conditions, including:
-
Acidic conditions: e.g., 0.1 M HCl at elevated temperature.
-
Basic conditions: e.g., 0.1 M NaOH at elevated temperature.
-
Oxidative conditions: e.g., 3% H₂O₂ at room temperature.
-
Thermal stress: Heating the solid compound or a solution.
-
Photostability: Exposing the solid compound or a solution to UV and visible light as per ICH Q1B guidelines.
-
-
Samples are withdrawn at various time points.
-
The samples are analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), to separate the parent compound from its degradation products.
-
The extent of degradation is quantified, and the degradation products can be characterized using techniques like mass spectrometry (MS).
2. Long-Term Stability Studies
These studies are performed under recommended storage conditions to establish the shelf-life of the compound.
Methodology:
-
Samples of this compound are stored in controlled environment chambers under specific temperature and humidity conditions (e.g., 25 °C/60% RH, 30 °C/65% RH).
-
Samples are tested at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).
-
The samples are analyzed for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating method.
Signaling Pathway for Stability Testing
The process of stability testing involves a series of interconnected steps to ensure the reliability of the data.
Caption: A generalized workflow for conducting chemical stability testing.
Conclusion
While specific experimental data for the solubility and stability of this compound are currently limited in the public domain, this guide provides a framework for its physicochemical characterization. The provided experimental protocols offer a clear path for researchers to generate the necessary data to support drug discovery and development efforts. The predicted properties, based on its chemical structure, suggest that it is a compound with potential for further investigation. The generation of robust solubility and stability data will be a critical next step in unlocking the full potential of this compound in medicinal chemistry.
References
Methodological & Application
One-pot Synthesis of 3-Methyl-1H-pyrazolo[4,3-b]pyridine Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the efficient one-pot synthesis of 3-Methyl-1H-pyrazolo[4,3-b]pyridine analogs and related pyrazolopyridine derivatives. The pyrazolo[4,3-b]pyridine core is a significant scaffold in medicinal chemistry, with analogs exhibiting a wide range of biological activities, including potential as kinase inhibitors and immunomodulatory agents. The presented one-pot methodologies offer advantages in terms of operational simplicity, time efficiency, and often, improved yields.
Introduction
Pyrazolo[4,3-b]pyridines are heterocyclic compounds that have garnered considerable attention in drug discovery due to their diverse pharmacological properties.[1] These scaffolds are present in molecules developed as inhibitors of crucial biological targets such as the PD-1/PD-L1 immune checkpoint and Tropomyosin receptor kinases (TRKs). The development of efficient synthetic routes to access these molecules is therefore of high importance. One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, represents a streamlined and sustainable approach to chemical synthesis. This document outlines two distinct and effective one-pot procedures for the synthesis of pyrazolo[4,3-b]pyridine and the structurally related pyrazolo[3,4-b]pyridine cores.
Data Presentation
Table 1: One-pot Synthesis of Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates
This table summarizes the yields of various pyrazolo[4,3-b]pyridine analogs synthesized via a one-pot reaction involving a sequence of SNAr and modified Japp-Klingemann reactions.[1][2][3][4]
| Compound | Ar (Aryl group) | Yield (%) |
| 5a | 2-cyanophenyl | 85 |
| 5d | 4-fluorophenyl | 76 |
| 5f | 2-chlorophenyl | 72 |
| 5g | 2-methyl-4-nitrophenyl | 73 |
| 5h | 2-methoxyphenyl | 78 |
Table 2: One-pot Synthesis of 4-Arylpyrazolo[3,4-b]pyridin-6-ones
This table presents the yields of 4-arylpyrazolo[3,4-b]pyridin-6-ones synthesized through a one-pot reaction of 5-aminopyrazoles and azlactones.[5][6][7][8][9]
| Compound | Ar (Aryl group) | R¹ | R³ | Yield (%) |
| 4a | C₆H₅ | Ph | Me | 81 |
| 4b | 4-MeC₆H₄ | Ph | Me | 75 |
| 4c | 4-MeOC₆H₄ | Ph | Me | 78 |
| 4d | 4-FC₆H₄ | Ph | Me | 83 |
| 4e | 4-ClC₆H₄ | Ph | Me | 79 |
| 4f | 4-BrC₆H₄ | Ph | Me | 76 |
| 4g | 2-Naphthyl | Ph | Me | 72 |
| 4h | 2-Thienyl | Ph | Me | 68 |
| 4i | 2-Furoyl | Ph | Me | 70 |
Experimental Protocols
Protocol 1: One-pot Synthesis of Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates
This protocol is adapted from an efficient method for the synthesis of pyrazolo[4,3-b]pyridines from readily available 2-chloro-3-nitropyridines.[1][2][3][4]
Materials:
-
Appropriate ethyl 2-(3-nitro-2-pyridinyl)-3-oxobutanoate (1 mmol)
-
Arenediazonium tosylate (1.1 mmol)
-
Sodium acetate (3 mmol)
-
Ethanol (5 mL)
-
Pyrrolidine (2 mmol)
Procedure:
-
To a solution of the corresponding ethyl 2-(3-nitro-2-pyridinyl)-3-oxobutanoate in ethanol, add the arenediazonium tosylate and sodium acetate.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add pyrrolidine to the reaction mixture.
-
Continue stirring at room temperature for an additional 2 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.
Protocol 2: One-pot Synthesis of 4-Arylpyrazolo[3,4-b]pyridin-6-ones
This protocol describes a one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones from 5-aminopyrazoles and azlactones.[5][6][7][8][9]
Materials:
-
5-Amino-3-methyl-1-phenyl-1H-pyrazole (2 mmol)
-
Appropriate 4-arylidene-2-phenyloxazol-5(4H)-one (azlactone) (2 mmol)
-
Potassium tert-butoxide (t-BuOK) (3 mmol)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Heat a mixture of 5-amino-3-methyl-1-phenyl-1H-pyrazole and the corresponding azlactone under solvent-free conditions at 150 °C for 40 minutes.
-
Cool the reaction mixture to room temperature.
-
Add a solution of potassium tert-butoxide in DMSO.
-
Heat the reaction mixture to 150 °C and stir for 1.5 hours.
-
After cooling, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1 M HCl).
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize or purify by column chromatography to obtain the pure 4-arylpyrazolo[3,4-b]pyridin-6-one.
Visualizations
Synthetic Workflow Diagrams
Caption: One-pot synthetic workflows for pyrazolopyridine analogs.
Signaling Pathway Diagrams
The biological activity of pyrazolopyridine analogs is often linked to their ability to modulate key signaling pathways involved in diseases like cancer.
Caption: Inhibition of the PD-1/PD-L1 signaling pathway by pyrazolopyridine analogs.
Caption: Inhibition of the TRK signaling pathway by pyrazolopyridine analogs.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones [beilstein-journals.org]
- 6. [PDF] New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones | Semantic Scholar [semanticscholar.org]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. New one-pot synthesis of 4-arylpyrazolo[3,4- b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Methyl-1H-pyrazolo[4,3-b]pyridine as a Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 3-Methyl-1H-pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its potential in the development of potent and selective kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to effectively interact with the ATP-binding site of various kinases, making it a valuable starting point for the design of targeted therapies. This document provides a comprehensive overview of the application of this scaffold in kinase inhibitor discovery, including quantitative data on representative compounds, detailed experimental protocols for their synthesis and evaluation, and visualizations of relevant biological pathways and experimental workflows.
Rationale for Use as a Kinase Inhibitor Scaffold
The pyrazolo[4,3-b]pyridine ring system is an attractive scaffold for several reasons:
-
ATP Mimicry: The bicyclic structure and arrangement of nitrogen atoms mimic the purine ring of ATP, facilitating binding to the hinge region of the kinase active site.
-
Structural Versatility: The scaffold offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The methyl group at the 3-position can provide beneficial steric and electronic interactions within the ATP-binding pocket.
-
Proven Clinical Relevance: The broader pyrazolopyridine class of compounds has yielded successful kinase inhibitors that have advanced into clinical trials and received regulatory approval, demonstrating their therapeutic potential.[1]
Key Kinase Targets
Derivatives of the 1H-pyrazolo[4,3-b]pyridine scaffold have shown inhibitory activity against several important kinase targets implicated in cancer and immunology. Notably, this scaffold has been explored for the development of inhibitors targeting:
-
Interleukin-2 Inducible T-cell Kinase (ITK): A key signaling molecule in T-cells, making it an attractive target for autoimmune diseases and T-cell malignancies.
-
c-Mesenchymal-Epithelial Transition Factor (c-Met): A receptor tyrosine kinase whose dysregulation is a driver in various cancers, promoting tumor growth, metastasis, and angiogenesis.
Quantitative Inhibitor Data
The following tables summarize the inhibitory activities of representative kinase inhibitors featuring the pyrazolo[4,3-b]pyridine scaffold. While specific data for the 3-methyl derivative is limited in publicly available literature, the data for related analogs highlight the potential of this core structure.
Table 1: Inhibitory Activity of Pyrazolo[4,3-b]pyridine Derivatives against ITK
| Compound ID | R1-Substituent | R2-Substituent | ITK IC50 (nM) | Cellular Assay Data | Reference |
| 39 | (Structure) | (Structure) | Similar to Indazole Analog | Lead for further optimization | [1] |
Note: Specific IC50 values for compound 39 were not detailed in the reference, but its enzymatic inhibition was comparable to a related indazole compound.
Table 2: Inhibitory Activity of 1-Sulfonyl-pyrazolo[4,3-b]pyridine Derivatives against c-Met
| Compound ID | R-Group on Sulfonyl | c-Met IC50 (nM) | Cellular Activity (Cell Line) | Reference |
| 35 | (Structure) | Low Nanomolar | Not Specified | [1] |
Note: The reference indicates potent low nanomolar activity but does not provide a specific IC50 value.
Experimental Protocols
General Synthesis of 1H-pyrazolo[4,3-b]pyridine Derivatives
A general and efficient method for the synthesis of the pyrazolo[4,3-b]pyridine scaffold proceeds via a sequence of nucleophilic aromatic substitution (SNAAr) and a modified Japp–Klingemann reaction, starting from readily available 2-chloro-3-nitropyridines.
Protocol 1: Synthesis of Ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
Materials:
-
2-chloro-3-nitropyridine
-
Ethyl 3-oxobutanoate (or other appropriate β-ketoester)
-
Substituted aniline
-
Sodium nitrite
-
Hydrochloric acid
-
Sodium acetate
-
Ethanol
-
Sodium ethoxide
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Diazotization of Aniline: Dissolve the substituted aniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 15-30 minutes at 0-5 °C.
-
Japp-Klingemann Reaction: In a separate flask, dissolve ethyl 3-oxobutanoate and sodium acetate in ethanol. Cool this solution to 0-5 °C. Slowly add the previously prepared diazonium salt solution to the β-ketoester solution. Stir the reaction mixture at 0-5 °C for 2-4 hours. Allow the mixture to warm to room temperature and stir overnight. The resulting arylhydrazone can be isolated by filtration or extraction.
-
Cyclization to Pyrazole: Treat the arylhydrazone with a base such as sodium ethoxide in ethanol and heat under reflux to facilitate the cyclization to the corresponding pyrazole.
-
Annulation of the Pyridine Ring: The pyrazole intermediate can then be subjected to a cyclization reaction to form the pyrazolo[4,3-b]pyridine ring. This can be achieved through various methods, including condensation with a suitable three-carbon synthon.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.
For a detailed, specific example of this synthetic route, please refer to the supplementary information of the cited literature.
Biochemical Kinase Inhibition Assay
This protocol describes a general method to determine the in vitro inhibitory activity of a compound against a specific kinase.
Protocol 2: ADP-Glo™ Kinase Assay
Materials:
-
Kinase enzyme (e.g., ITK, c-Met)
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Setup: Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.
-
Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP (at a concentration close to the Km for the specific kinase) and the substrate to each well.
-
Kinase Reaction: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
ADP Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. This involves a two-step process of adding the ADP-Glo™ Reagent followed by the Kinase Detection Reagent.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This protocol outlines a common method to assess the effect of a kinase inhibitor on the viability and proliferation of cancer cells.
Protocol 3: MTT Cell Viability Assay
Materials:
-
Cancer cell line (e.g., a cell line with dysregulated ITK or c-Met signaling)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well sterile plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) in a CO2 incubator at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by kinase inhibitors based on the this compound scaffold.
Caption: Inhibition of the ITK signaling pathway.
Caption: Inhibition of the c-Met signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and characterization of novel kinase inhibitors based on the this compound scaffold.
Caption: Drug discovery workflow for kinase inhibitors.
References
Application Notes and Protocols for High-Throughput Screening of 3-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 3-Methyl-1H-pyrazolo[4,3-b]pyridine and its analogs. This class of compounds has garnered significant interest in drug discovery due to its versatile scaffold, which is present in numerous kinase inhibitors and other targeted therapies. These notes are intended to guide researchers in the design and execution of HTS campaigns to identify and characterize novel modulators of various cellular pathways.
I. Introduction to this compound in Drug Discovery
The pyrazolopyridine core is a privileged heterocyclic motif in medicinal chemistry, known for its ability to mimic the purine structure and interact with the ATP-binding sites of kinases. The this compound scaffold, in particular, has been explored for its potential as an inhibitor of key enzymes in signaling pathways implicated in cancer, inflammation, and infectious diseases. High-throughput screening is an essential methodology for rapidly evaluating large libraries of derivatives of this scaffold to identify lead compounds for further development.
II. Data Presentation: In Vitro Activity of Pyrazolopyridine Derivatives
The following tables summarize the inhibitory activities of selected pyrazolopyridine derivatives against various biological targets. This data is representative of typical HTS campaigns and is crucial for establishing structure-activity relationships (SAR) and for prioritizing compounds for further optimization.
Table 1: Biochemical Kinase Inhibition Data for Pyrazolopyridine Analogs
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Compound 15y | TBK1 | Biochemical Assay | 0.2 | [1][2] |
| MRT67307 | TBK1 | Biochemical Assay | 19 | [1] |
| BX795 | TBK1 | Biochemical Assay | 7.1 | [1] |
| Compound 31 | Mps1 | Biochemical Assay | 2.596 | [3][4] |
| C03 | TRKA | Biochemical Assay | 56 | [5] |
| 10g | ALK-L1196M | Enzymatic Assay | <0.5 | |
| 10g | ROS1 | Enzymatic Assay | <0.5 | |
| Pyrazolopyridine 5a | c-Met | Enzyme Assay | 4.27 | |
| Pyrazolopyridine 5b | c-Met | Enzyme Assay | 7.95 |
Table 2: Cell-Based Assay Data for Pyrazolopyridine Analogs
| Compound ID | Cell Line | Assay Type | EC50 (µM) / GI50 (µM) | Target Pathway/Effect | Reference |
| D38 | CHO (PD-L1)/Jurkat (PD-1) Co-culture | HTRF | 1.61 | PD-1/PD-L1 Interaction | [6] |
| Compound 31 | MDA-MB-468 | Cell Proliferation | - | Mps1 Inhibition | [3] |
| Compound 31 | MV4-11 | Cell Proliferation | - | Mps1 Inhibition | [3] |
| C03 | Km-12 | Cell Proliferation | 0.304 | TRKA Inhibition | [5] |
| Pyrazolopyridine 5a | HepG-2 | MTT Assay | 3.42 | Cytotoxicity | |
| Pyrazolopyridine 5b | HepG-2 | MTT Assay | 3.56 | Cytotoxicity |
Table 3: Representative HTS Assay Performance Metrics
| Assay Type | Target | Z'-Factor | Signal-to-Background (S/B) Ratio | Reference |
| FRET-based Kinase Assay | PERK | > 0.5 | - | |
| DNS Assay | Cytotoxicity | 0.60 - 0.86 | > 2 |
III. Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling pathways targeted by this compound derivatives and the experimental workflows for their screening is essential for a comprehensive understanding. The following diagrams, generated using the Graphviz DOT language, illustrate these key concepts.
Signaling Pathway Diagrams
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methyl-1H-pyrazolo[4,3-b]pyridine in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1H-pyrazolo[4,3-b]pyridine is a privileged heterocyclic scaffold that serves as a valuable starting point in fragment-based drug design (FBDD). Its rigid bicyclic structure and hydrogen bonding capabilities make it an excellent anchor for engaging with various biological targets, particularly protein kinases and protein-protein interaction surfaces.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this fragment in a typical FBDD campaign, from initial screening to hit-to-lead optimization.
The pyrazolopyridine core is a known bioisostere of purines, enabling it to effectively occupy the ATP-binding pocket of kinases.[2] Derivatives of this scaffold have shown potent inhibitory activity against a range of therapeutically relevant targets, including TANK-binding kinase 1 (TBK1), Anaplastic Lymphoma Kinase (ALK), Tropomyosin receptor kinases (TRKs), and c-Met.[4][5][6] Furthermore, derivatives of the isomeric 1-methyl-1H-pyrazolo[4,3-b]pyridine have been developed as small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint interaction.
Application Notes
The this compound fragment is an ideal candidate for FBDD due to its compliance with the "Rule of Three" (MW < 300 Da, cLogP < 3, H-bond donors/acceptors ≤ 3), ensuring good aqueous solubility and a higher probability of efficient binding.[7] Its utility spans several target classes, making it a versatile tool for drug discovery programs in oncology, immunology, and neurodegenerative diseases.
Key Advantages:
-
Privileged Scaffold: The pyrazolopyridine core is a well-established hinge-binder for kinases and can participate in key hydrogen bond interactions.[1][2]
-
Synthetic Tractability: The scaffold allows for straightforward chemical modification at multiple vectors, facilitating rapid fragment evolution through 'growing' and 'linking' strategies.
-
Favorable Physicochemical Properties: As a fragment, it possesses properties that are conducive to developing lead compounds with good drug-like characteristics.
Primary Biological Targets:
-
Protein Kinases (e.g., TBK1, ALK, TRKs, c-Met)
-
PD-1/PD-L1 Protein-Protein Interaction
Data Presentation
The following tables summarize the binding affinity of the core fragment (estimated) and its elaborated derivatives against known biological targets.
Table 1: Binding Affinity of this compound Fragment
| Fragment | Target | Method | Binding Affinity (Kd) | Ligand Efficiency (LE) | Notes |
| This compound | Kinase (Generic) | SPR | ~100 µM - 1 mM | ~0.30 | Estimated typical affinity for a fragment hit. Actual Kd is target-dependent and requires experimental validation.[8][9] |
| This compound | PD-L1 | NMR | ~200 µM - 2 mM | ~0.28 | Estimated typical affinity for a fragment binding to a protein-protein interaction surface. Requires experimental validation. |
Table 2: Inhibitory Activity of this compound Derivatives
| Compound Derivative Example | Target | Assay Type | IC50 | Reference |
| Elaborated 1H-pyrazolo[3,4-b]pyridine | TBK1 | Enzymatic | 0.2 nM - 8.5 nM | Note: Isomer [3,4-b]. Demonstrates high potential after optimization.[4] |
| Elaborated 1H-pyrazolo[3,4-b]pyridine | ALK (L1196M) | Enzymatic | <0.5 nM | Note: Isomer [3,4-b]. Shows potent inhibition of mutant kinase.[5] |
| 1-methyl-1H-pyrazolo[4,3-b]pyridine deriv. | PD-1/PD-L1 | HTRF Assay | 9.6 nM | Demonstrates potent disruption of protein-protein interaction after optimization. |
Experimental Protocols
This section provides detailed protocols for a typical FBDD workflow using this compound.
Protocol 1: Fragment Screening by Ligand-Observed NMR
Ligand-observed NMR techniques like Saturation Transfer Difference (STD) and Water-LOGSY are highly sensitive for detecting weak binding events typical of fragments.[10][11][12][13][14]
Objective: To identify if this compound binds to the target protein.
Materials:
-
Target protein (≥95% purity), 10-20 µM in NMR buffer
-
This compound stock solution (100 mM in d6-DMSO)
-
NMR Buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O)
-
NMR spectrometer (≥600 MHz) equipped with a cryoprobe
Procedure (STD-NMR):
-
Sample Preparation: Prepare a 500 µL sample containing 10 µM of the target protein and 1 mM of the this compound fragment in NMR buffer. Also prepare a control sample with only the fragment at 1 mM.
-
Spectrometer Setup: Tune and match the probe. Acquire a standard 1D proton spectrum of the sample to identify ligand and protein resonance regions.
-
STD Experiment Setup:
-
Set up two experiments: an 'on-resonance' and an 'off-resonance' spectrum.
-
For the 'on-resonance' experiment, selectively saturate a region of the protein's aliphatic signals (e.g., -1.0 ppm) where no ligand signals are present.
-
For the 'off-resonance' experiment, set the saturation frequency to a region far from any signals (e.g., 40 ppm).[15]
-
Use a saturation time of 2 seconds and a train of Gaussian-shaped pulses.
-
-
Data Acquisition: Acquire both on- and off-resonance spectra, interleaved to minimize artifacts.
-
Data Processing: Process the spectra identically. The final STD spectrum is obtained by subtracting the on-resonance spectrum from the off-resonance spectrum (I₀ - I_sat).[15]
-
Analysis: The presence of signals from this compound in the final STD spectrum confirms binding. The relative intensity of the signals can provide information on which parts of the fragment are in closest proximity to the protein.[16]
Protocol 2: Hit Validation and Affinity Determination by Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for validating hits and provides a complete thermodynamic profile of the binding interaction.[17][18]
Objective: To confirm the binding of this compound and determine its dissociation constant (Kd).
Materials:
-
Target protein (10-50 µM) in ITC buffer
-
This compound (100-500 µM) in the same ITC buffer
-
ITC Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4), degassed
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze both the protein and the fragment stock against the same batch of ITC buffer to minimize buffer mismatch heats.[18]
-
Determine accurate concentrations of both protein and ligand solutions.
-
Degas all solutions thoroughly before use.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the reference power and stirring speed (e.g., 5 µcal/sec and 750 rpm).[19]
-
-
Titration:
-
Load the protein solution into the sample cell (~200 µL).
-
Load the fragment solution into the injection syringe (~40 µL).
-
Perform an initial small injection (e.g., 0.4 µL) followed by a series of larger injections (e.g., 2 µL each) with sufficient spacing (e.g., 150 s) for the signal to return to baseline.
-
-
Control Experiment: Perform a control titration by injecting the fragment solution into the buffer-filled sample cell to determine the heat of dilution.
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Subtract the heat of dilution from the raw data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, stoichiometry (n), and enthalpy (ΔH).
-
Protocol 3: Structure-Based Drug Design using X-ray Crystallography
Obtaining a co-crystal structure of the fragment bound to the target is crucial for guiding the fragment-to-lead optimization process.
Objective: To determine the 3D structure of the protein-fragment complex.
Materials:
-
Crystals of the target protein
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Cryoprotectant solution
Procedure:
-
Crystal Soaking:
-
Prepare a soaking solution by adding the fragment stock to a mother liquor solution to a final concentration of 1-10 mM. The DMSO concentration should be kept below 10% (v/v) if possible.
-
Transfer a protein crystal into the soaking solution.
-
Incubate for a period ranging from minutes to overnight, depending on the crystal's stability.
-
-
Cryo-cooling:
-
Briefly transfer the soaked crystal into a cryoprotectant solution.
-
Loop the crystal and flash-cool it in liquid nitrogen.
-
-
Data Collection:
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with the apo-protein structure as a model.
-
Analyze the difference electron density maps (Fo-Fc) to confirm the presence and determine the binding mode of the this compound fragment.
-
Refine the structure of the protein-fragment complex.
-
-
Analysis: Analyze the binding pose of the fragment to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) and solvent-exposed vectors suitable for chemical elaboration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for Fragment-Based Drug Design (FBDD).
Caption: Key strategies for fragment-to-lead optimization.[20][21][22]
Caption: Simplified MAPK/ERK kinase signaling pathway targeted by pyrazolopyridine inhibitors.[23][24][25]
Caption: PD-1/PD-L1 immune checkpoint pathway and mechanism of inhibition.
References
- 1. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into the structural features of pyrazolopyrimidine- and pyrazolopyridine-based B-Raf(V600E) kinase inhibitors by computational explorations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 15. Saturation Transfer Difference Spectroscopy (STD). - Glycopedia [glycopedia.eu]
- 16. ichorlifesciences.com [ichorlifesciences.com]
- 17. Isothermal Titration Calorimetry and Grating-Coupled Interferometry in Fragment-Based Drug Discovery | Malvern Panalytical [malvernpanalytical.com]
- 18. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 20. Fragment Merging Using a Graph Database Samples Different Catalogue Space than Similarity Search - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 25. creative-diagnostics.com [creative-diagnostics.com]
Protocol for N-Alkylation of 3-Methyl-1H-pyrazolo[4,3-b]pyridine
Application Note
The N-alkylation of pyrazolo[4,3-b]pyridine scaffolds is a critical transformation in medicinal chemistry, as the position of the alkyl group significantly influences the molecule's three-dimensional structure and, consequently, its biological activity. The regioselective introduction of alkyl groups at the N1 or N2 position of the pyrazole ring is a common challenge, with the outcome dependent on various factors including the choice of base, solvent, alkylating agent, and reaction temperature.[1][2] This document provides a detailed protocol for the N-alkylation of 3-Methyl-1H-pyrazolo[4,3-b]pyridine, a key heterocyclic motif in the development of various therapeutic agents. The presented methodologies are based on established procedures for pyrazole and pyrazolopyridine alkylation.[2][3]
The differentiation between the resulting N1 and N2 regioisomers is crucial and can be unequivocally determined using advanced NMR techniques such as NOESY and 1H-13C/15N HMBC.[1] The protocols provided herein offer a starting point for researchers, which can be further optimized to achieve the desired regioselectivity and yield for specific downstream applications in drug discovery and development.
Experimental Protocols
General Protocol for Base-Mediated N-Alkylation
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide, benzyl bromide, ethyl iodide)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN))
-
Deionized water
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 equivalent).
-
Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.
-
Add the selected base (1.5-2.0 equivalents) to the stirred solution.
-
Stir the mixture at room temperature for 15-30 minutes to facilitate deprotonation.
-
Slowly add the alkylating agent (1.0-1.2 equivalents) dropwise to the suspension.
-
Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the N1 and N2 alkylated regioisomers.
-
Characterize the purified products by NMR and mass spectrometry to confirm their identity and determine the regioselectivity.
Data Presentation
The regioselectivity of the N-alkylation of pyrazolopyridines is highly dependent on the reaction conditions. The following table summarizes typical conditions and expected outcomes based on literature for similar heterocyclic systems. The ratio of N1 to N2 isomers can vary and should be determined experimentally.
| Entry | Base | Solvent | Alkylating Agent | Temperature (°C) | Time (h) | Typical Outcome |
| 1 | K₂CO₃ | DMF | Methyl Iodide | Room Temp. | 12-24 | Mixture of N1 and N2 isomers[1] |
| 2 | NaH | THF/DMF | Benzyl Bromide | 0 to Room Temp. | 4-8 | Often favors the N1 isomer |
| 3 | Cs₂CO₃ | MeCN | Ethyl Iodide | 60 | 6-12 | Generally good yields, may favor N1 |
| 4 | 2,6-lutidine | Toluene | Alkyl Bromide | 80-100 | 12-24 | High selectivity for the less hindered N atom[4] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the N-alkylation of this compound.
Caption: Experimental workflow for the N-alkylation of this compound.
References
Application of 3-Methyl-1H-pyrazolo[4,3-b]pyridine in Cancer Research: Application Notes and Protocols
To: Researchers, Scientists, and Drug Development Professionals
Subject: Application Notes and Protocols for Pyrazolo[4,3-b]pyridine Scaffolds in Cancer Research
Introduction
The pyrazolopyridine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its structural similarity to purine bases. This characteristic has made it a "privileged scaffold" in the design of various therapeutic agents, particularly in oncology. While direct research on the anticancer applications of 3-Methyl-1H-pyrazolo[4,3-b]pyridine is not extensively documented in publicly available literature, numerous studies have highlighted the potent antitumor activities of its isomers and derivatives. This document provides a comprehensive overview of the application of the broader pyrazolo[4,3-b]pyridine and related pyrazolopyridine scaffolds in cancer research, including their mechanisms of action, quantitative efficacy data, and detailed experimental protocols.
The primary mechanism of action for many pyrazolopyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1] These compounds have been investigated as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and Anaplastic Lymphoma Kinase (ALK).[2][3][4] Furthermore, some derivatives have been shown to target other critical cancer-related pathways, such as the PD-1/PD-L1 immune checkpoint and Topoisomerase II.
This document will serve as a valuable resource for researchers interested in exploring the therapeutic potential of the pyrazolo[4,3-b]pyridine scaffold in cancer drug discovery.
Data Presentation: Summary of In Vitro Anticancer Activity
The following tables summarize the in vitro anticancer activity of various pyrazolo[4,3-b]pyridine and related pyrazolopyridine derivatives against a range of cancer cell lines.
Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Target/Mechanism | Reference |
| 8b | A-549 (Lung) | 2.9 | Not Specified | [5] |
| HEPG2 (Liver) | 2.6 | [5] | ||
| HCT-116 (Colon) | 2.3 | [5] | ||
| 8c | NCI-60 Panel (MG-MID) | 1.33 | Topoisomerase IIα Inhibitor | [6] |
| Compound 31 | MDA-MB-468 (Breast) | 0.002596 (nM) | Mps1 Kinase Inhibitor | [7] |
| MV4-11 (Leukemia) | Not Specified | Mps1 Kinase Inhibitor | [7] | |
| Compound 10g | ALK-L1196M-Ba/F3 | <0.0005 | ALK-L1196M Inhibitor | [4] |
| H2228 (NSCLC) | Not Specified | ALK-L1196M Inhibitor | [4] | |
| Compound 15y | A172 (Glioblastoma) | Not Specified | TBK1 Inhibitor | [7] |
Table 2: Anticancer Activity of Other Pyrazolopyridine Derivatives
| Compound Scaffold | Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidine | 7b | HepG2 (Liver) | 0.064 (µg/ml) | TrKA Inhibitor | [8] |
| 16c | HepG2 (Liver) | 0.047 (µg/ml) | TrKA Inhibitor | [8] | |
| Pyrazolo[3,4-d]pyrimidine | 1a | A549 (Lung) | 2.24 | Not Specified | [2] |
| 1d | MCF-7 (Breast) | 1.74 | Not Specified | [2] | |
| Pyrazolo[4,3-d]pyrimidine | 9 | MCF-7 (Breast) | Sub-nanomolar GI50 | Tubulin Polymerization Inhibitor | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of pyrazolopyridine derivatives in cancer research.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies evaluating the antiproliferative effects of novel synthesized compounds.
Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., A-549, HEPG2, HCT-116, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for assessing the inhibitory activity of pyrazolopyridine derivatives against specific protein kinases.[10]
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant kinase (e.g., ALK, TrKA, Mps1)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds and controls (DMSO for 0% inhibition, a known inhibitor for 100% inhibition) to the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase, substrate, and ATP in the kinase assay buffer.
-
Reaction Initiation: Add the kinase reaction mixture to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal. Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.
Visualizations
The following diagrams illustrate key concepts related to the application of pyrazolopyridine derivatives in cancer research.
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives - Open Journal of Medicinal Chemistry - SCIRP [scirp.org]
- 6. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 3-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as therapeutic agents for neurodegenerative diseases. This document details their synthesis, biological activities, and proposed mechanisms of action, supported by experimental protocols and quantitative data.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. The this compound scaffold has emerged as a promising privileged structure in medicinal chemistry. Its derivatives have shown a range of biological activities, including the inhibition of kinases involved in neuroinflammation and the modulation of pathways related to neuroprotection.[1][2] This document serves as a guide for researchers interested in exploring this chemical space for the development of novel neuroprotective agents.
Synthesis of this compound Derivatives
A general synthetic route to 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives has been established, which can be adapted for the synthesis of various analogs.[3] The core scaffold is typically constructed through a multi-step sequence starting from readily available precursors.
Experimental Protocol: General Synthesis of 1-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives
This protocol is adapted from the synthesis of related 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives.[3]
Step 1: Synthesis of Intermediate 2-chloro-N,4-dimethyl-3-nitropyridin-5-amine
-
Materials: 2,5-dichloro-4-methyl-3-nitropyridine, methylamine solution (30-33 wt% in ethanol), ethanol.
-
Procedure:
-
Dissolve 2,5-dichloro-4-methyl-3-nitropyridine (1.0 eq) in ethanol.
-
Add methylamine solution (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography (petroleum ether/ethyl acetate) to yield the desired intermediate.
-
Step 2: Synthesis of Intermediate 5-chloro-N2,4-dimethyl-3-nitropyridine-2,5-diamine
-
Materials: Intermediate from Step 1, amine of choice (e.g., piperazine), potassium carbonate, acetonitrile.
-
Procedure:
-
Dissolve the intermediate from Step 1 (1.0 eq) in acetonitrile.
-
Add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the mixture to reflux and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, filter, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
-
Step 3: Synthesis of the 1-Methyl-1H-pyrazolo[4,3-b]pyridine Core
-
Materials: Intermediate from Step 2, iron powder, ammonium chloride, ethanol, water.
-
Procedure:
-
Suspend the intermediate from Step 2 (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Heat the mixture to reflux for 4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction, filter through celite, and wash with ethanol.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the final 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative.
-
Biological Activities and Mechanisms of Action
Derivatives of the closely related pyrazolo[3,4-b]pyridine scaffold have demonstrated potent inhibitory activity against several protein kinases implicated in the pathology of neurodegenerative diseases, including Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinase 5 (CDK5).[1][4] The hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, is driven by these kinases. Therefore, their inhibition presents a key therapeutic strategy.
Furthermore, pyrazole and dihydropyridine derivatives have shown significant neuroprotective effects in cellular models of neurodegeneration by combating oxidative stress and neuroinflammation.[5][6][7]
Kinase Inhibition
A series of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives were evaluated for their inhibitory activity against a panel of disease-relevant protein kinases.[1]
| Compound | DYRK1A IC50 (µM) | CDK5 IC50 (µM) | GSK-3 IC50 (µM) |
| 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | 11 | 0.41 | 1.5 |
Table 1: Inhibitory activity of a representative pyrazolo[3,4-b]pyridine derivative against key kinases in neurodegeneration. Data is illustrative and based on related scaffolds.[1]
Neuroprotective Effects
Novel dihydropyridine derivatives have been shown to protect neuronal cells from various toxic insults.[5]
| Derivative | Neuroprotection against Oxidative Stress (% cell viability) | Neuroprotection against Tau Hyperphosphorylation (% cell viability) |
| 4b | 84.3 | 75.2 |
| 4g | 81.3 | 88.9 |
| Melatonin (Control) | 79.5 | 85.1 |
Table 2: Neuroprotective activity of representative dihydropyridine derivatives in SH-SY5Y cells. Data is presented to illustrate common neuroprotective assays.[5]
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol describes a cell-based assay to evaluate the neuroprotective effects of test compounds against oxidative stress-induced toxicity in the SH-SY5Y human neuroblastoma cell line.[5]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS, 1% penicillin/streptomycin
-
Test compounds (this compound derivatives)
-
Toxic stimuli: Rotenone (30 µM) and Oligomycin A (10 µM) (R/O combination)
-
Melatonin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well plates
Procedure:
-
Cell Culture: Maintain SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells in 96-well plates at a density of 6 x 10^4 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 1 µM) or melatonin for 24 hours.
-
Induction of Toxicity: Co-incubate the cells with the test compounds and the R/O toxic stimuli combination for another 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add fresh medium containing MTT solution (0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Signaling Pathways and Experimental Workflows
The therapeutic potential of this compound derivatives in neurodegenerative diseases can be visualized through their interaction with key signaling pathways and the experimental workflows used to assess their activity.
Caption: Proposed mechanism of neuroprotection by this compound derivatives.
Caption: Workflow for the synthesis and biological evaluation of novel neuroprotective compounds.
Conclusion
The this compound scaffold represents a valuable starting point for the design and development of novel therapeutic agents for neurodegenerative diseases. The synthetic accessibility and the potential to modulate key pathological pathways, such as kinase signaling and neuronal apoptosis, make these derivatives attractive candidates for further investigation. The provided protocols and data serve as a foundation for researchers to build upon in the quest for effective treatments for these debilitating disorders.
References
- 1. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dau.url.edu [dau.url.edu]
- 3. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACG Publications - Neuroprotective activity studies of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole [acgpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 3-Methyl-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine class of molecules. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its structural similarity to purine bases, suggesting potential interactions with a variety of biological targets.[1] Derivatives of the parent pyrazolo[3,4-b]pyridine core have been investigated for a range of pharmacological activities, including as kinase inhibitors for cancer therapy and for their roles in modulating innate immunity signaling pathways.[2][3] Given its therapeutic potential, the development of robust and reliable analytical methods for the quantification of this compound in various matrices is crucial for preclinical and clinical development, as well as for quality control in manufacturing processes.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method is particularly suited for the analysis of low concentrations of the analyte in complex biological matrices.
Analytical Methods
Two primary analytical methods are presented: an HPLC-UV method suitable for quantification in bulk drug substance and pharmaceutical formulations, and a more sensitive LC-MS/MS method for bioanalytical applications.
Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the determination of purity and the quantification of this compound in drug substance and formulated products.
Experimental Protocol: HPLC-UV Method
a. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV detector is used.
| Parameter | Condition |
| HPLC System | Agilent 1100 Series or equivalent |
| Column | Hypersil BDS C18 (150 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (v/v) |
| Gradient | 20:80 for 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
b. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (for a hypothetical tablet formulation):
-
Weigh and crush 10 tablets to obtain a fine powder.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution 10-fold with the mobile phase prior to injection.
-
c. Method Validation Summary:
The method should be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Workflow for HPLC-UV Analysis
Caption: Workflow for quantification of this compound by HPLC-UV.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices such as human plasma, which is essential for pharmacokinetic studies.
Experimental Protocol: LC-MS/MS Method
a. Instrumentation and Conditions:
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II UHPLC or equivalent[5] |
| Mass Spectrometer | API 3000 LC-MS/MS system or equivalent[4] |
| Column | Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 4500 V[4] |
| MRM Transitions | To be determined by infusion of a standard solution. A hypothetical transition would be based on the molecular weight of this compound (133.15 g/mol ). Precursor ion (Q1): m/z 134.1. Product ion (Q3): to be determined. |
b. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): As described for the HPLC-UV method.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 acetonitrile:water to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Sample Preparation (Protein Precipitation from Plasma):
-
Pipette 100 µL of plasma sample, standard, or blank into a microcentrifuge tube.
-
Add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer to an autosampler vial for injection.
-
c. Method Validation Summary:
| Validation Parameter | Result |
| Linearity (R²) | > 0.995 |
| Range | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 85.0% - 115.0% |
| Precision (% RSD) | < 15.0% |
| LOD | 0.03 ng/mL |
| LOQ | 0.1 ng/mL |
| Matrix Effect | Within acceptable limits (85-115%) |
Workflow for LC-MS/MS Bioanalysis
Caption: Bioanalytical workflow for this compound in plasma.
Data Presentation
Table 1: HPLC-UV Method Validation - Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.1 |
| 10 | 151.8 |
| 25 | 378.5 |
| 50 | 755.3 |
| 100 | 1510.9 |
| R² | 0.9998 |
Table 2: LC-MS/MS Method Validation - Accuracy and Precision
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, n=5) | % RSD | % Accuracy |
| 0.3 (LQC) | 0.29 | 8.5 | 96.7 |
| 5 (MQC) | 5.21 | 6.2 | 104.2 |
| 80 (HQC) | 78.9 | 4.8 | 98.6 |
Conclusion
The analytical methods detailed in these application notes provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is well-suited for quality control of bulk drug substance and pharmaceutical formulations, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies in complex matrices like plasma. Proper validation of these methods is essential to ensure data integrity and compliance with regulatory standards.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. agilent.com [agilent.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Pyrazolo[4,3-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of pyrazolo[4,3-b]pyridines, a scaffold of significant interest in medicinal chemistry and drug development. The methodologies outlined below—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings—offer versatile strategies for the functionalization of the pyrazolo[4,3-b]pyridine core, enabling the synthesis of diverse compound libraries for screening and lead optimization.
Introduction to Pyrazolo[4,3-b]pyridines
The pyrazolo[4,3-b]pyridine ring system is a privileged heterocyclic motif found in numerous biologically active compounds. Its structural resemblance to purine has made it a valuable scaffold for the design of kinase inhibitors, anti-cancer agents, and modulators of various cellular signaling pathways. Palladium-catalyzed cross-coupling reactions are indispensable tools for the late-stage functionalization of this core, allowing for the introduction of a wide range of substituents at specific positions, thereby facilitating structure-activity relationship (SAR) studies.
General Experimental Workflow
A typical experimental workflow for palladium-catalyzed cross-coupling reactions of a halo-pyrazolo[4,3-b]pyridine is depicted below. This generalized scheme highlights the key steps from reaction setup to product isolation.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, typically between a halide and a boronic acid or ester. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents onto the pyrazolo[4,3-b]pyridine scaffold.
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 3-Aryl-1H-pyrazolo[4,3-b]pyridines
This protocol is adapted from procedures for the Suzuki-Miyaura coupling of related heterocyclic systems.
Materials:
-
3-Iodo-1H-pyrazolo[4,3-b]pyridine
-
Arylboronic acid (1.3 equiv.)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
K₂CO₃ (2.0 equiv.)
-
1,4-Dioxane/Water (5:1 mixture)
Procedure:
-
To a reaction vessel, add 3-iodo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv.), the corresponding arylboronic acid (1.3 equiv.), PdCl₂(PPh₃)₂ (5 mol%), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water (5:1) solvent mixture.
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-pyrazolo[4,3-b]pyridine.
Quantitative Data: Suzuki-Miyaura Coupling of a Pyrazolo[3,4-b]pyridine Derivative
The following data, while for the isomeric pyrazolo[3,4-b]pyridine, provides representative yields for Suzuki-Miyaura couplings on this class of heterocycles.[1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-1H-pyrazolo[3,4-b]pyridine derivative | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine derivative | 92 |
| 3 | 3-Thienylboronic acid | 3-(3-Thienyl)-1H-pyrazolo[3,4-b]pyridine derivative | 78 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. This reaction is crucial for introducing primary and secondary amines to the pyrazolo[4,3-b]pyridine core.
General Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[2][3]
Experimental Protocol: Synthesis of 3-Amino-1H-pyrazolo[4,3-b]pyridines
This protocol is based on established procedures for the Buchwald-Hartwig amination of halo-pyridines.[4]
Materials:
-
3-Bromo-1H-pyrazolo[4,3-b]pyridine
-
Amine (1.2 equiv.)
-
Pd₂(dba)₃ (2 mol%)
-
rac-BINAP (4 mol%)
-
NaOtBu (1.4 equiv.)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with 3-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv.), NaOtBu (1.4 equiv.), Pd₂(dba)₃ (2 mol%), and rac-BINAP (4 mol%).
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene followed by the amine (1.2 equiv.) via syringe under an inert atmosphere.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until completion as monitored by TLC.
-
Cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-1H-pyrazolo[4,3-b]pyridine.
Quantitative Data: Buchwald-Hartwig Amination of a Pyrazolo[3,4-c]pyridine Derivative
The following data for the isomeric pyrazolo[3,4-c]pyridine demonstrates the feasibility and typical yields for this transformation.
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 5-Morpholinyl-1H-pyrazolo[3,4-c]pyridine derivative | 75 |
| 2 | Aniline | 5-Anilino-1H-pyrazolo[3,4-c]pyridine derivative | 62 |
| 3 | Benzylamine | 5-(Benzylamino)-1H-pyrazolo[3,4-c]pyridine derivative | 70 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further synthetic transformations.
General Catalytic Cycle for Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.[5]
Experimental Protocol: Synthesis of 3-Alkynyl-1H-pyrazolo[4,3-b]pyridines
This protocol is based on general procedures for Sonogashira coupling of iodo-heterocycles.[6]
Materials:
-
3-Iodo-1H-pyrazolo[4,3-b]pyridine
-
Terminal alkyne (1.2 equiv.)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
CuI (5 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a degassed solution of 3-iodo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv.) in a mixture of DMF and Et₃N, add the terminal alkyne (1.2 equiv.), PdCl₂(PPh₃)₂ (5 mol%), and CuI (5 mol%).
-
Stir the reaction mixture at 65 °C under an inert atmosphere until the starting material is fully consumed (monitored by TLC).[6]
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the 3-alkynyl-1H-pyrazolo[4,3-b]pyridine.
Quantitative Data: Sonogashira Coupling of a Pyrazolo[3,4-b]pyridine Derivative
The following data for the isomeric pyrazolo[3,4-b]pyridine provides an indication of expected yields.
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 3-(Phenylethynyl)-1H-pyrazolo[3,4-b]pyridine derivative | 88 |
| 2 | Ethynyltrimethylsilane | 3-((Trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine derivative | 91 |
| 3 | 1-Hexyne | 3-(Hex-1-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine derivative | 82 |
Heck Coupling
The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene. This reaction is useful for introducing alkenyl substituents onto the pyrazolo[4,3-b]pyridine core.
General Catalytic Cycle for Heck Coupling
Caption: Simplified catalytic cycle for the Heck cross-coupling reaction.
Experimental Protocol: Synthesis of 3-Alkenyl-1H-pyrazolo[4,3-b]pyridines
This is a general protocol based on Heck reactions of similar heteroaryl halides.
Materials:
-
3-Bromo-1H-pyrazolo[4,3-b]pyridine
-
Alkene (e.g., n-butyl acrylate) (1.5 equiv.)
-
Pd(OAc)₂ (10 mol%)
-
PPh₃ (20 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction tube, combine 3-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv.), Pd(OAc)₂ (10 mol%), and PPh₃ (20 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add DMF, the alkene (1.5 equiv.), and Et₃N (2.0 equiv.) via syringe.
-
Seal the tube and heat the mixture to 100 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 3-alkenyl-1H-pyrazolo[4,3-b]pyridine.
Quantitative Data: Heck Coupling of a Pyrazolo[3,4-b]pyridine Derivative
The following data for the isomeric pyrazolo[3,4-b]pyridine provides an indication of expected yields.
| Entry | Alkene | Product | Yield (%) |
| 1 | n-Butyl acrylate | 3-(Butoxycarbonylvinyl)-1H-pyrazolo[3,4-b]pyridine derivative | 85 |
| 2 | Styrene | 3-Styryl-1H-pyrazolo[3,4-b]pyridine derivative | 75 |
| 3 | 2-Vinylpyridine | 3-(2-Vinylpyridinyl)-1H-pyrazolo[3,4-b]pyridine derivative | 70 |
Conclusion
The palladium-catalyzed cross-coupling reactions detailed in these application notes provide a powerful and versatile toolkit for the functionalization of the pyrazolo[4,3-b]pyridine scaffold. By employing these Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck methodologies, researchers in drug discovery and development can efficiently generate diverse libraries of novel compounds for biological evaluation, accelerating the identification of new therapeutic agents. Careful optimization of reaction conditions for specific substrates is recommended to achieve optimal yields and purity.
References
- 1. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Design and Synthesis of 3-Methyl-1H-pyrazolo[4,3-b]pyridine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-Methyl-1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a versatile framework for the development of potent and selective inhibitors of various biological targets, particularly kinases and protein-protein interactions. This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of this compound libraries, aimed at facilitating the discovery of novel therapeutic agents.
The pyrazolo[4,3-b]pyridine core has been successfully employed in the development of inhibitors for targets such as c-Met, anaplastic lymphoma kinase (ALK), TANK-binding kinase 1 (TBK1), and Tropomyosin receptor kinases (TRKs), as well as modulators of the PD-1/PD-L1 immune checkpoint pathway.[1][2][3] The methyl group at the 3-position can provide a key anchoring point or steric influence within a target's binding site, contributing to potency and selectivity.
Design and Synthesis Strategy
The synthesis of a this compound library can be efficiently achieved through a convergent synthetic strategy, primarily involving the construction of the pyrazole ring onto a functionalized pyridine core. A common and effective method is the reaction of a hydrazine derivative with a suitably substituted 2-chloronicotinoyl precursor. This approach allows for the introduction of diversity at multiple positions of the scaffold.
A general retrosynthetic analysis is depicted below:
Caption: Retrosynthetic approach for this compound library synthesis.
Experimental Protocols
General Synthetic Protocol for a this compound Library
This protocol outlines a general procedure for the synthesis of a library of this compound derivatives, starting from substituted 2-chloro-3-nitropyridines. This method, adapted from published procedures, involves a nucleophilic aromatic substitution (SNA_r_) followed by a reductive cyclization.[4][5][6]
Step 1: Synthesis of N-substituted-2-(methylamino)-3-nitropyridines
-
To a solution of a substituted 2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add the desired primary amine (R-NH2) (1.2 eq) and a base such as triethylamine or diisopropylethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 60-80 °C for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the N-substituted-2-(alkyl/arylamino)-3-nitropyridine intermediate.
Step 2: Reductive Cyclization to form the this compound Core
-
Dissolve the N-substituted-2-(alkyl/arylamino)-3-nitropyridine intermediate (1.0 eq) in a solvent such as ethanol or acetic acid.
-
Add a reducing agent, for example, iron powder (5.0 eq) in the presence of ammonium chloride (cat.), or use catalytic hydrogenation (H2, Pd/C).
-
For iron-mediated reduction, heat the mixture to reflux for 2-6 hours. For catalytic hydrogenation, stir the mixture under a hydrogen atmosphere at room temperature until the starting material is consumed.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired this compound derivative.
Example Synthesis: 1-Aryl-3-methyl-1H-pyrazolo[4,3-b]pyridine
Caption: General workflow for the synthesis of 1-Aryl-3-methyl-1H-pyrazolo[4,3-b]pyridines.
Data Presentation: Biological Activities
The this compound scaffold has been explored as an inhibitor of several key drug targets. The following table summarizes representative quantitative data from the literature.
| Compound ID | Target | IC50 (nM) | Cell-based Activity (IC50/EC50, µM) | Reference |
| Glumetinib | c-Met | - | - | [4] |
| Compound 17 | PIM-1 Kinase | 43 | 5.98 (MCF-7) | [7] |
| Compound 19 | PIM-1 Kinase | 26 | 5.61 (MCF-7) | [7] |
| Compound 10c | ALK (L1196M) | - | - | |
| Compound 15y | TBK1 | 0.2 | - | [2] |
| Compound C03 | TRKA | 56 | 0.304 (Km-12) | |
| Compound D38 | PD-1/PD-L1 | 9.6 | 1.61 | [3] |
Signaling Pathway Visualization
Inhibition of the PD-1/PD-L1 Signaling Pathway
Small molecule inhibitors of the PD-1/PD-L1 interaction, such as certain this compound derivatives, can restore T-cell-mediated anti-tumor immunity.[3]
Caption: Mechanism of action for PD-1/PD-L1 inhibitors.
Inhibition of Kinase Signaling Pathways
Derivatives of this compound have been shown to inhibit various kinases, such as c-Met, ALK, and TRK, which are often dysregulated in cancer.[1]
Caption: General kinase inhibition by this compound derivatives.
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutics. The synthetic protocols and biological data presented herein provide a solid foundation for researchers to design and synthesize libraries of these compounds for screening against a wide array of biological targets. The versatility of the scaffold, coupled with the potential for diversification at multiple positions, ensures its continued importance in the field of drug discovery.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-1H-pyrazolo[4,3-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methyl-1H-pyrazolo[4,3-b]pyridine.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction to synthesize this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I improve the outcome?
Answer: Low yields in the synthesis of pyrazolo[4,3-b]pyridines can arise from several factors. A common and effective method for the synthesis of the pyrazolo[4,3-b]pyridine core involves the reaction of a substituted 2-chloro-3-nitropyridine with a suitable reagent, followed by cyclization.[1] Here is a step-by-step troubleshooting guide based on this synthetic approach:
-
Purity of Starting Materials: The purity of your reactants, particularly the substituted 2-chloro-3-nitropyridine and the subsequent intermediates, is critical. Impurities can lead to unwanted side reactions and inhibit the desired transformation.
-
Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary before use.
-
-
Reaction Conditions for SNAr and Japp–Klingemann Reaction: The initial nucleophilic aromatic substitution (SNAr) and the subsequent modified Japp–Klingemann reaction are sensitive to reaction conditions.
-
Recommendation:
-
Base Selection: The choice of base for the deacylation and cyclization steps is crucial. While strong bases like NaOH and MeONa can yield the product, they may also cause side reactions with ester groups.[1] Milder nucleophilic bases such as DABCO or secondary amines (e.g., pyrrolidine) often provide a cleaner reaction.[1]
-
Temperature Control: Monitor and optimize the reaction temperature at each step. Suboptimal temperatures can lead to incomplete reactions or decomposition of intermediates.
-
Reaction Time: Track the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time for each step.
-
-
-
Catalyst and Solvent Effects: The choice of catalyst and solvent can significantly influence the reaction kinetics and yield.
-
Recommendation: While specific catalysts for the 3-methyl derivative are not extensively documented, related pyrazolopyridine syntheses have shown success with various catalysts and solvents. It is advisable to perform a solvent screen. For similar heterocyclic syntheses, ethanol is a commonly used solvent.[2]
-
Issue 2: Formation of Regioisomers
Question: I am observing the formation of an isomeric byproduct along with my target this compound. How can I improve the regioselectivity of my synthesis?
Answer: The formation of regioisomers is a known challenge in the synthesis of substituted pyrazolopyridines. When synthesizing the pyrazolo[4,3-b]pyridine core, there is a possibility of forming the pyrazolo[3,4-b]pyridine isomer depending on the reaction pathway and starting materials.
-
Control of Cyclization: The regioselectivity is determined during the cyclization step. The annulation of a pyrazole ring onto a pyridine core is a common strategy.[1]
-
Recommendation: The choice of precursors is key to ensuring the desired regioselectivity. A synthetic route starting from a 2-substituted pyridine, such as 2-chloro-3-nitropyridine, is designed to favor the formation of the [4,3-b] fused system.[1] Ensure your synthetic strategy is designed to yield the correct isomer.
-
-
Reaction Conditions: The reaction conditions can sometimes influence the ratio of regioisomers.
-
Recommendation: While specific conditions for controlling the regioselectivity for the 3-methyl derivative are not well-documented, it is recommended to carefully control the reaction temperature and the rate of addition of reagents.
-
-
Separation of Isomers: If the formation of regioisomers cannot be completely avoided, effective purification is necessary.
-
Recommendation:
-
Column Chromatography: Flash column chromatography is the most common method for separating regioisomers. A gradient of hexane and ethyl acetate is a good starting point for the mobile phase.
-
Recrystallization: If the isomers have different solubilities, fractional recrystallization can be an effective purification method.
-
-
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying the final this compound product. What are some effective purification strategies?
Answer: Purifying pyrazolopyridines can be challenging due to their polarity and the potential for closely eluting byproducts.
-
Proper Work-up: A thorough work-up procedure is essential to remove catalysts, unreacted starting materials, and inorganic salts before chromatographic purification.
-
Recommendation: After the reaction is complete, quench the reaction mixture appropriately (e.g., with water) and perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine to remove residual polar solvents like DMF.
-
-
Column Chromatography:
-
Recommendation:
-
Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Mobile Phase Optimization: A systematic approach to eluent selection is crucial. Start with a low polarity mobile phase (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate) and gradually increase the polarity. Monitor the separation using TLC to find the optimal eluent system that provides good separation between your product and impurities.
-
-
-
Recrystallization:
-
Recommendation: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Data Presentation
The following table summarizes the yields of various 1H-pyrazolo[4,3-b]pyridine derivatives synthesized from substituted 2-chloro-3-nitropyridines, as reported in the literature. This data can provide a benchmark for expected yields in similar syntheses.[1]
| Compound | R Group (at position 1) | Yield (%) |
| 5a | 2-cyanophenyl | 85 |
| 5d | 4-fluorophenyl | 76 |
| 5g | 2-methyl-4-nitrophenyl | 73 |
| 5h | 2-methoxyphenyl | 78 |
| 5k | 3-chloro-4-methylphenyl | 78 |
| 5l | 4-methyl-2-nitrophenyl | 84 |
| 5q | 4-fluorophenyl | 77 |
| 5r | 2-(methoxycarbonyl)phenyl | 73 |
| 5s | 4-bromophenyl | 84 |
Experimental Protocols
General Procedure for the Synthesis of 1-Aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylates [1]
This protocol describes a general method for the synthesis of the pyrazolo[4,3-b]pyridine core, which can be adapted for the synthesis of this compound by using the appropriate starting materials.
Step 1: Synthesis of Pyridinyl Keto Esters
-
A solution of ethyl 3-oxobutanoate (or a similar ketoester for the 3-methyl derivative) and a substituted 2-chloro-3-nitropyridine in an appropriate solvent is prepared.
-
A suitable base is added, and the reaction mixture is stirred at a specific temperature until completion (monitored by TLC).
-
The reaction is worked up by extraction and purified by column chromatography to yield the corresponding pyridinyl keto ester.
Step 2: One-Pot Azo-Coupling, Deacylation, and Pyrazole Ring Annulation
-
The pyridinyl keto ester is reacted with a stable arenediazonium tosylate in the presence of a base like pyridine to form the azo-compound.
-
A milder nucleophilic base (e.g., pyrrolidine or DBU) is then added to facilitate the deacylation and subsequent intramolecular cyclization.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up by quenching with water, followed by extraction with an organic solvent.
-
The crude product is then purified by column chromatography to afford the desired 1H-pyrazolo[4,3-b]pyridine derivative.
Mandatory Visualization
References
Overcoming regioselectivity issues in pyrazolo[4,3-b]pyridine synthesis
Technical Support Center: Pyrazolo[4,3-b]pyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address regioselectivity challenges encountered during the synthesis of pyrazolo[4,3-b]pyridines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary regioisomers formed during N-substitution of pyrazolo[4,3-b]pyridines, and why is this a critical issue?
A1: When functionalizing the pyrazole moiety of the pyrazolo[4,3-b]pyridine core, substitution can occur at two different nitrogen atoms, leading to the formation of N1 and N2 regioisomers. The pyrazole ring is an ambidentate nucleophile, meaning that both nitrogen atoms can potentially react. The ratio of these isomers is highly dependent on the reaction conditions. Controlling this regioselectivity is crucial because the two isomers often exhibit significantly different biological activities, physical properties (like solubility and crystallinity), and spectroscopic characteristics. For drug development, consistent production of a single, desired isomer is a regulatory and efficacy requirement.
Q2: My N-alkylation reaction is producing an inseparable mixture of N1 and N2 isomers. How can I improve the regioselectivity?
A2: A mixture of regioisomers is a common problem in the N-alkylation of pyrazole-containing heterocycles.[1] To improve selectivity, you should systematically evaluate and optimize the following reaction parameters:
-
Choice of Base and Solvent: This is often the most critical factor. The combination of base and solvent influences the nature of the pyrazolide anion and its counterion. In polar aprotic solvents like DMF or DMSO, the anion is more "free," which can lead to mixtures.[2] Nonpolar solvents like THF or dioxane can promote the formation of ion pairs, which may sterically hinder one nitrogen atom, thus favoring alkylation at the other.[2] For instance, using NaHMDS as a base in THF has been shown to favor N2 alkylation in similar azole systems, while switching to DMSO can reverse the selectivity to favor the N1 product.[2]
-
Steric Hindrance: The steric bulk of both the electrophile (your alkylating agent) and the substituents on the pyrazolo[4,3-b]pyridine core can direct the reaction. A bulkier electrophile will preferentially react at the less sterically hindered nitrogen atom. You can leverage this by choosing a bulkier alkylating agent if feasible for your synthetic route.[3]
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable product or by increasing the difference in activation energies between the two competing reaction pathways.
-
Protecting Groups: Introducing a removable protecting group at one of the nitrogen atoms is a classic strategy to ensure reaction at the desired position. This adds steps to the synthesis but guarantees regiocontrol.
Q3: How can I selectively synthesize the N1-alkylated pyrazolo[4,3-b]pyridine?
A3: Achieving high selectivity for the N1 isomer often involves thermodynamic control or the use of specific reagent combinations.
-
Reaction Conditions: In many azole systems, alkylation under conditions that allow for equilibration (e.g., higher temperatures, specific solvent/base combinations) can favor the thermodynamically more stable N1 isomer. For indazoles, a related system, conditions facilitating thermodynamic control have been shown to be highly selective for N1-alkylation.[1]
-
Chelation Control: If your substrate has a suitable chelating group near the N1 position, using a metal salt can direct the alkylating agent to this nitrogen. This strategy has been effectively used in the synthesis of pyrazolylpyridine ligands.[4][5]
Q4: What conditions favor the formation of the N2-alkylated regioisomer?
A4: The N2 isomer is often the kinetically favored product, particularly with less bulky electrophiles.
-
Reaction Conditions: Conditions that promote SN2-type reactions with a "harder" electrophile and a less hindered nitrogen site tend to favor N2 substitution. Using a strong, non-coordinating base in a non-polar solvent at low temperatures can enhance kinetic control and favor the N2 product. The use of NaH in THF or DMF is a common starting point for favoring N2 alkylation.
-
Solvent Effects: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation, a principle that can be extended to N-alkylation.[6]
Q5: If I cannot achieve perfect regioselectivity, what are the best methods for separating N1 and N2 regioisomers?
A5: If a mixture is unavoidable, separation is necessary. The two isomers often have different polarities and crystallinities.
-
Column Chromatography: This is the most common method for separating regioisomers. Silica gel chromatography using a carefully optimized eluent system (e.g., gradients of ethyl acetate in hexanes or dichloromethane in methanol) can often provide good separation.[7][8]
-
Crystallization: Fractional crystallization can be a highly effective and scalable method if one isomer is significantly less soluble or crystallizes more readily than the other in a particular solvent system. Experiment with a range of solvents to find optimal conditions.
-
Preparative HPLC: For difficult separations or when very high purity is required, preparative high-performance liquid chromatography (HPLC) is a powerful option, although it is less scalable than column chromatography or crystallization.
Data Presentation: Regioselectivity in N-Alkylation
Table 1: Effect of Reaction Conditions on N1/N2 Regioselectivity for a Model Pyrazolo-Fused Heterocycle
| Entry | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Total Yield (%) |
| 1 | K₂CO₃ | DMF | 120 | 58:42 | >95 |
| 2 | NaH | THF | 25 | 20:80 | 90 |
| 3 | NaHMDS | THF | 0 | 11:89 | 85 |
| 4 | NaHMDS | DMSO | 25 | 80:20 | 92 |
| 5 | Cs₂CO₃ | Dioxane | 100 | 75:25 | 88 |
Data compiled and adapted from analogous heterocyclic systems to illustrate trends.[1][2]
Mandatory Visualizations
Caption: Competing pathways for N1 vs. N2 alkylation.
Caption: Logic for troubleshooting poor regioselectivity.
Experimental Protocols
Protocol 1: General Procedure for Highly Regioselective N2-Alkylation (Kinetic Control)
This protocol is adapted from methodologies known to favor kinetic control in related N-heterocyclic systems.[2]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the starting pyrazolo[4,3-b]pyridine (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to achieve a concentration of approximately 0.1 M.
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Deprotonation: Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M solution in THF, 1.1 eq) to the stirred solution.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes.
-
Alkylation: Add the alkylating agent (e.g., iodomethane or benzyl bromide, 1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Maintain the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N2-alkylated product.
Protocol 2: General Procedure for Highly Regioselective N1-Alkylation (Thermodynamic Control)
This protocol is designed to favor the thermodynamically more stable N1 isomer.[1][2]
-
Preparation: To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the starting pyrazolo[4,3-b]pyridine (1.0 eq).
-
Solvent and Base: Add anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to achieve a 0.1-0.2 M concentration, followed by the addition of a base such as cesium carbonate (Cs₂CO₃, 1.5 eq) or potassium carbonate (K₂CO₃, 2.0 eq).
-
Alkylation: Add the alkylating agent (1.1-1.2 eq) to the stirred suspension.
-
Heating: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined empirically.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS, paying close attention to the ratio of N1 to N2 isomers over time. The ratio should shift towards the N1 product as the reaction reaches equilibrium.
-
Cooling and Work-up: Once the reaction has reached the desired N1/N2 ratio (or completion), cool the mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers extensively with water to remove the high-boiling point solvent (DMSO/DMF), followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude material via flash column chromatography or recrystallization to obtain the pure N1-alkylated product.
References
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. lookchem.com [lookchem.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
Technical Support Center: Optimization of Reaction Conditions for 3-Methyl-1H-pyrazolo[4,3-b]pyridine Functionalization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the functionalization of the 3-Methyl-1H-pyrazolo[4,3-b]pyridine core. The following sections offer detailed experimental protocols, frequently asked questions (FAQs), and troubleshooting advice for common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for functionalizing the this compound scaffold?
A1: The most prevalent methods involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These typically require the synthesis of a halogenated (e.g., bromo- or iodo-) this compound precursor. Direct C-H functionalization is an emerging but often more challenging alternative that avoids the need for pre-functionalization.
Q2: I am observing low to no yield in my Suzuki-Miyaura coupling reaction. What are the likely causes?
A2: Low yields in Suzuki-Miyaura couplings of pyrazolopyridine systems can stem from several factors. Common issues include catalyst deactivation, suboptimal reaction conditions (temperature, solvent, base), and poor quality of reagents. The nitrogen atoms in the pyrazolopyridine ring can sometimes coordinate to the palladium catalyst, inhibiting its activity. Ensure your reagents and solvents are anhydrous and properly degassed, and consider screening different palladium catalysts, ligands, and bases.
Q3: Debromination of my starting material is a significant side reaction. How can I minimize this?
A3: Debromination is a common side reaction in palladium-catalyzed couplings of electron-rich heterocycles. To mitigate this, you can try using a less reactive palladium catalyst, a bulkier phosphine ligand (e.g., XPhos or SPhos), or milder reaction conditions (lower temperature, weaker base). In some cases, switching from a brominated to an iodinated substrate can also be beneficial.
Q4: Can I perform a Buchwald-Hartwig amination on a this compound with an unprotected NH group on the pyrazole ring?
A4: While possible, it is often challenging. The acidic NH proton can react with the strong bases typically used in Buchwald-Hartwig reactions, leading to side reactions and catalyst inhibition. It is generally advisable to protect the pyrazole NH group (e.g., with a Boc or SEM group) before performing the amination and deprotect it in a subsequent step.
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | Ensure all reagents and solvents are thoroughly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst.[1] Use a fresh batch of palladium catalyst and ligand. Consider using a more stable precatalyst (e.g., a G3 or G4 palladacycle).[2] Increase catalyst loading incrementally (e.g., from 1-2 mol% to 5 mol%).[3] |
| Inappropriate Ligand | The choice of ligand is critical. For electron-rich and sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to promote efficient oxidative addition and reductive elimination.[4] |
| Suboptimal Base or Solvent | The strength and solubility of the base are crucial.[4] Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, DMF, THF). For Suzuki couplings, a small amount of water may be necessary when using inorganic bases.[4] |
| Poor Reagent Quality | Ensure the purity of the starting materials, especially the boronic acid/ester in Suzuki couplings, as they can undergo protodeboronation.[4] Use freshly prepared or purified reagents. |
| Reaction Temperature and Time | Optimize the reaction temperature. Some reactions require heating, while for others, high temperatures can lead to catalyst decomposition and side reactions.[5] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[5] |
Issue 2: Formation of Regioisomers
| Potential Cause | Troubleshooting Steps |
| Multiple Reactive Sites | If your this compound has multiple potential sites for functionalization (e.g., multiple C-H bonds), the regioselectivity will depend on the reaction conditions. |
| Unsymmetrical Reagents | When using unsymmetrical reagents, the formation of regioisomers is a possibility.[5] |
| Reaction Conditions | The choice of catalyst, ligand, and solvent can influence regioselectivity.[5] Consult the literature for similar systems to find conditions known to favor the desired isomer. |
| Separation | If regioisomers are formed, they can often be separated by flash column chromatography. Careful selection of the eluent system is critical for achieving good separation.[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromo-3-Methyl-1H-pyrazolo[4,3-b]pyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/Water 4:1).
-
Reaction: Heat the mixture with stirring to the desired temperature (e.g., 80-100 °C) and monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the bromo-3-Methyl-1H-pyrazolo[4,3-b]pyridine (1.0 equiv.), the desired amine (1.1-1.2 equiv.), a suitable base (e.g., NaOtBu or K₃PO₄, 1.2-1.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., BINAP or Xantphos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction: Heat the mixture with stirring to the desired temperature (e.g., 80-110 °C) and monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation
The following tables present representative data for Suzuki-Miyaura and Buchwald-Hartwig reactions on brominated pyridine and pyrazolopyridine systems, which can serve as a guide for optimizing the functionalization of this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyridines
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 75-85 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ | Toluene | 100 | 16 | 80-90 |
| 3 | XPhosPdG2 (3) | - | Cs₂CO₃ | THF | 80 | 8 | 85-95 |
| 4 | PdCl₂(dppf) (5) | - | Na₂CO₃ | DMF | 110 | 12 | 70-80 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-pyridines
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 70-85 |
| 2 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 65-80 |
| 3 | RuPhosPdG3 (2) | - | K₃PO₄ | t-AmylOH | 100 | 16 | 80-95 |
| 4 | Pd₂(dba)₃ (1.5) | DavePhos (3) | LHMDS | THF | 70 | 12 | 75-90 |
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
Technical Support Center: Purification of 3-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Methyl-1H-pyrazolo[4,3-b]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: Common impurities can include unreacted starting materials, regioisomers, and byproducts from side reactions. The formation of regioisomers can be a significant challenge, especially in syntheses where the cyclization step can occur in multiple ways.[1][2] Incomplete oxidation of dihydropyrazine intermediates, if applicable to the synthetic route, can also lead to impurities that are difficult to separate.[3]
Q2: I'm observing a persistent colored impurity in my product. How can I remove it?
A2: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. The charcoal adsorbs the colored compounds, which can then be removed by filtration. However, it's important to use activated charcoal judiciously as it can also adsorb the desired product, potentially lowering the overall yield.[4]
Q3: My purification by column chromatography is resulting in poor separation and peak tailing. What can I do to improve this?
A3: Poor separation and peak tailing in column chromatography of pyridine-containing compounds are often due to interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica gel surface.[5] To mitigate this, you can:
-
Add a competing base: Incorporating a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1-1% v/v), into the mobile phase can neutralize the active silanol sites, leading to improved peak shape.[5]
-
Adjust the mobile phase pH: Using a mobile phase with an adjusted pH can alter the ionization state of your compound and impurities, which can significantly improve separation.[5]
-
Change the stationary phase: If issues persist, consider using a different stationary phase, such as alumina or a polymer-based resin, which may have different selectivity.[5]
Q4: I am struggling with a low yield after recrystallization. How can I optimize this process?
A4: Low yields during recrystallization can stem from several factors.[4] To improve your yield:
-
Use a minimal amount of hot solvent: Dissolve your crude product in the minimum amount of boiling solvent required to achieve complete dissolution. Using excess solvent will result in more of your product remaining in the mother liquor upon cooling.[4]
-
Ensure slow cooling: Allow the solution to cool slowly to room temperature to promote the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.[4]
-
Cool thoroughly: Once the solution has reached room temperature, placing it in an ice bath can help to maximize the precipitation of your product.[4]
-
Select an appropriate solvent system: The ideal solvent will have high solubility for your compound at elevated temperatures and low solubility at cooler temperatures.[4] Experiment with different single or mixed solvent systems to find the optimal conditions.
Troubleshooting Guides
Issue 1: Low Purity After Initial Purification
If your initial purification attempt by column chromatography or recrystallization results in low purity, follow this troubleshooting guide.
Caption: Troubleshooting workflow for low purity of this compound derivatives.
Issue 2: Choosing the Right Purification Method
Selecting the appropriate purification technique is crucial for achieving high purity and yield.
Caption: Decision tree for selecting a purification method.
Data Presentation
Table 1: Example Yields of Pyrazolo[4,3-b]pyridine Derivatives After Purification
| Compound | Purification Method | Yield (%) | Reference |
| Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | Recrystallization | 85 | [6] |
| 3-Ethyl 6-methyl 1-(4-bromophenyl)-1H-pyrazolo[4,3-b]pyridine-3,6-dicarboxylate | Not specified | 84 | [6] |
| Ethyl 1-(4-methyl-2-nitrophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | Not specified | 84 | [6] |
| 3-Ethyl 6-methyl 1-(4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridine-3,6-dicarboxylate | Not specified | 77 | [6] |
Experimental Protocols
Protocol 1: Column Chromatography of this compound Derivatives
This protocol provides a general method for purification using silica gel chromatography.
Caption: Workflow for column chromatography purification.
Methodology:
-
Stationary Phase: Silica gel is commonly used.[1]
-
Mobile Phase Selection: A good starting point is a gradient of hexane and ethyl acetate. The polarity is gradually increased by increasing the percentage of ethyl acetate.[1] For compounds prone to tailing, add 0.1-1% triethylamine (TEA) to the mobile phase.
-
Sample Loading: For best results, use dry loading. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Gently add this powder to the top of the packed column.
-
Elution and Collection: Begin elution with a low polarity mobile phase and gradually increase the polarity. Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of this compound Derivatives
This protocol is suitable for purifying products that are crystalline solids and have a purity of >90%.
Methodology:
-
Solvent Selection: The choice of solvent is critical.[4] Common solvents for pyrazole derivatives include ethanol, methanol, isopropanol, ethyl acetate, and hexane/ethyl acetate or hexane/acetone mixtures.[4] Perform small-scale solubility tests to identify a solvent that dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, cool the flask in an ice bath after crystals have started to form.[4]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a desiccator or vacuum oven.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Cell Permeability of 3-Methyl-1H-pyrazolo[4,3-b]pyridine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low cell permeability with 3-Methyl-1H-pyrazolo[4,3-b]pyridine compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: My this compound compound shows good target engagement in biochemical assays but has low activity in cell-based assays. Could low cell permeability be the issue?
A1: Yes, low cell permeability is a common reason for a disconnect between biochemical and cellular activity. The this compound scaffold, while often metabolically stable, possesses features that can limit its ability to cross the cell membrane.[1] These include the presence of nitrogen atoms in the pyridine and pyrazole rings, which can engage in hydrogen bonding with the aqueous environment, and a planar structure that may not be optimal for passive diffusion.
Q2: What are the key physicochemical properties of my this compound derivative that I should consider for cell permeability?
A2: Several properties are critical:
-
Lipophilicity (LogP/LogD): This measures the compound's partitioning between an oily and an aqueous phase. A LogP value that is too low (hydrophilic) can prevent partitioning into the lipid cell membrane, while a value that is too high (lipophilic) can lead to poor aqueous solubility and entrapment within the membrane. For many orally absorbed drugs, a LogP in the range of 1-5 is often cited as a guideline.
-
Polar Surface Area (PSA): This is the surface area of the molecule occupied by polar atoms (usually oxygen and nitrogen). A higher PSA is generally associated with lower permeability due to the energetic penalty of desolvating these polar groups to enter the hydrophobic membrane interior. A PSA of less than 140 Ų is often considered favorable for good cell permeability.
-
Hydrogen Bond Donors and Acceptors: The pyrazole and pyridine rings contain hydrogen bond acceptors (the nitrogen atoms). Substituents can add both donors and acceptors. A high number of hydrogen bond donors and acceptors can hinder membrane permeability.[2]
-
Molecular Weight (MW): Larger molecules generally have lower passive permeability.
-
pKa: The ionization state of your compound at physiological pH (around 7.4) is crucial. The pyridine nitrogen can be basic and become protonated, leading to a positive charge that significantly reduces passive permeability.
Q3: How does the methyl group on the pyrazole ring and the pyridine ring itself influence the permeability of my compound?
A3: The methyl group generally increases lipophilicity, which can be beneficial for permeability.[3] However, its position can also influence conformation and interaction with transporters. The pyridine ring's nitrogen atom is a key factor. It can act as a hydrogen bond acceptor, and its basicity can lead to protonation at physiological pH, which is detrimental to passive diffusion.[4][5] The position of substituents on the pyridine ring can significantly alter the electronic properties and pKa of the nitrogen, thereby affecting permeability.[6]
Q4: My compound has a low aqueous solubility. How does this affect the interpretation of my permeability assay results?
A4: Poor aqueous solubility can lead to an underestimation of permeability. If the compound precipitates in the donor compartment of your assay, the effective concentration available for permeation is reduced. This can be a particular issue for pyrazolopyridine derivatives, which are often soluble in organic solvents like DMSO but can have limited aqueous solubility.[6] It is crucial to ensure your compound remains in solution at the tested concentration in the assay buffer.
Section 2: Troubleshooting Experimental Assays
This section provides specific troubleshooting advice for common issues observed during in vitro permeability assays with this compound compounds.
Issue 1: Low Apparent Permeability (Papp) in the Apical-to-Basolateral (A-B) Direction in Caco-2 Assays.
-
Potential Cause 1: Active Efflux. this compound derivatives can be substrates for efflux transporters like P-glycoprotein (P-gp), which are highly expressed in Caco-2 cells and actively pump compounds out of the cell.
-
Troubleshooting Steps:
-
Perform a bi-directional Caco-2 assay: Measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is a strong indicator of active efflux.
-
Use a P-gp inhibitor: Run the assay in the presence of a known P-gp inhibitor, such as verapamil. A significant decrease in the efflux ratio and an increase in the A-B Papp value in the presence of the inhibitor confirms P-gp mediated efflux.
-
-
-
Potential Cause 2: Poor Passive Permeability. The intrinsic properties of your compound may limit its ability to passively diffuse across the cell membrane.
-
Troubleshooting Steps:
-
Run a PAMPA (Parallel Artificial Membrane Permeability Assay): This cell-free assay measures only passive permeability. If the PAMPA permeability is also low, it suggests that the compound's physicochemical properties are the primary issue.
-
Review Physicochemical Properties: Analyze the compound's LogP, PSA, and number of hydrogen bond donors/acceptors. Consider chemical modifications to optimize these properties (see Section 3).
-
-
Issue 2: High Variability in Permeability Data Across Replicate Wells.
-
Potential Cause 1: Inconsistent Caco-2 Monolayer Integrity.
-
Troubleshooting Steps:
-
Measure Transepithelial Electrical Resistance (TEER): Ensure TEER values are consistent and within the acceptable range for your laboratory's protocol before and after the experiment.
-
Perform a Lucifer Yellow rejection test: This assay assesses monolayer integrity. High leakage of Lucifer Yellow indicates a compromised monolayer.
-
-
-
Potential Cause 2: Compound Solubility Issues.
-
Troubleshooting Steps:
-
Visually inspect the donor wells for precipitation.
-
Measure the compound concentration in the donor well at the beginning and end of the experiment. A significant decrease suggests precipitation.
-
Reduce the test concentration or add a small percentage of a co-solvent (ensure the co-solvent concentration is compatible with the Caco-2 cells).
-
-
Issue 3: Low Compound Recovery in Permeability Assays.
-
Potential Cause 1: Non-specific Binding. Lipophilic compounds can bind to the plastic of the assay plates.
-
Troubleshooting Steps:
-
Use low-binding plates.
-
Include a mass balance study: Quantify the compound in the donor and acceptor compartments, as well as in the cell lysate, to determine the total recovery.
-
Add Bovine Serum Albumin (BSA) to the acceptor compartment to act as a "sink" and reduce non-specific binding, particularly for highly lipophilic compounds.
-
-
-
Potential Cause 2: Compound Instability. The compound may be degrading in the assay buffer or being metabolized by the Caco-2 cells.
-
Troubleshooting Steps:
-
Assess compound stability in the assay buffer over the time course of the experiment by incubating the compound in the buffer and analyzing for degradation products by LC-MS.
-
Analyze the cell lysate for metabolites.
-
-
Section 3: Strategies to Improve Cell Permeability
If troubleshooting confirms that low permeability is an intrinsic property of your this compound compound, consider the following medicinal chemistry and formulation strategies:
-
Structural Modification (Lead Optimization):
-
Increase Lipophilicity: Introduce small, non-polar groups. However, be mindful of the "lipophilicity-solubility trade-off."
-
Reduce Polar Surface Area and Hydrogen Bonding: Masking polar groups or replacing them with less polar isosteres can be effective. For example, replacing a hydrogen bond donor with a methyl group can sometimes improve permeability.[7]
-
Prodrug Approach: Temporarily mask polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active compound.
-
-
Formulation Strategies:
-
Solid Dispersions: Create an amorphous solid dispersion of your compound with a hydrophilic polymer. This can improve the aqueous solubility and dissolution rate.[6]
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating in lipids, such as in self-emulsifying drug delivery systems (SEDDS), can improve oral absorption.
-
Data Presentation
Table 1: Hypothetical Permeability Data for a Series of this compound Analogs
| Compound ID | R-Group at C5 | LogP | PSA (Ų) | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| Parent | -H | 2.1 | 45.5 | 1.5 | 15.2 | 10.1 |
| Analog 1 | -OCH₃ | 2.3 | 54.8 | 0.8 | 12.5 | 15.6 |
| Analog 2 | -Cl | 2.8 | 45.5 | 3.2 | 18.1 | 5.7 |
| Analog 3 | -NH₂ | 1.5 | 71.5 | 0.2 | 2.5 | 12.5 |
| Analog 4 | -CH₂OH | 1.7 | 65.7 | 0.5 | 5.8 | 11.6 |
Note: This data is for illustrative purposes only to demonstrate structure-permeability relationships.
Table 2: Effect of a P-gp Inhibitor on the Permeability of the Parent Compound
| Condition | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| Control | 1.5 | 15.2 | 10.1 |
| + Verapamil (100 µM) | 8.9 | 10.5 | 1.2 |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a confluent monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Preparation of Dosing Solution: Dissolve the test compound in a suitable vehicle (e.g., DMSO) and then dilute to the final concentration in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4. The final DMSO concentration should be non-toxic to the cells (typically ≤1%).
-
Permeability Measurement (A-B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral (acceptor) compartment.
-
Add the dosing solution to the apical (donor) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral compartments.
-
-
Permeability Measurement (B-A):
-
Follow the same procedure as for A-B, but add the dosing solution to the basolateral compartment and sample from the apical compartment.
-
-
Sample Analysis: Quantify the concentration of the test compound in the samples using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
Papp = (dQ/dt) / (A * C₀)
-
dQ/dt = rate of permeation
-
A = surface area of the membrane
-
C₀ = initial concentration in the donor chamber
-
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Prepare Solutions:
-
Donor Solution: Dissolve the test compound in a buffer solution (e.g., PBS at pH 7.4) to the desired concentration.
-
Acceptor Solution: Add the same buffer to the wells of an acceptor plate.
-
-
Assay Assembly: Place the filter (donor) plate onto the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature with gentle shaking for a set period (e.g., 4-16 hours).
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells by LC-MS/MS or UV-Vis spectroscopy.
-
Calculation of Permeability (Pe):
-
Pe is calculated based on the concentrations in the donor and acceptor wells at the end of the incubation period, taking into account the incubation time and membrane area.
-
Visualizations
Caption: Troubleshooting workflow for low cell permeability.
Caption: Factors affecting intracellular compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. A QSPR-approach to the estimation of the pK(HB) of six-membered nitrogen-heterocycles using quantum mechanically derived descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies | MDPI [mdpi.com]
- 4. Nitrogen-to-functionalized carbon atom transmutation of pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Aqueous Solubility of 3-Methyl-1H-pyrazolo[4,3-b]pyridine Analogs
This technical support center is designed for researchers, scientists, and drug development professionals working with 3-Methyl-1H-pyrazolo[4,3-b]pyridine analogs. It provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to their limited aqueous solubility, a common hurdle in preclinical and clinical development.
I. Troubleshooting Guides
This section provides step-by-step guidance to diagnose and resolve common solubility issues encountered during experiments.
Issue 1: Low or Inconsistent Solubility in Aqueous Buffers
-
Question: My this compound analog shows poor and variable solubility in my aqueous assay buffer. What steps can I take to improve this?
-
Answer: Low aqueous solubility is a known challenge for many heterocyclic compounds. The following troubleshooting steps can help identify the cause and find a solution.
-
Verify Compound Purity and Identity: Impurities can significantly impact solubility. Confirm the purity of your compound using techniques like HPLC and NMR. Ensure the correct chemical structure is confirmed.
-
pH Adjustment: The solubility of ionizable compounds is highly pH-dependent.
-
Protocol: Determine the pKa of your analog (if not known). Prepare a series of buffers with pH values ranging from 2 to 10. Measure the solubility at each pH to identify the pH of maximum solubility. For weakly basic pyrazolopyridines, solubility may increase at lower pH values.
-
-
Co-solvent Systems: Introducing a water-miscible organic solvent can significantly enhance solubility.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).
-
Protocol: Prepare a high-concentration stock solution of your compound in 100% DMSO or another suitable organic solvent. Then, dilute this stock solution into your aqueous buffer. It is crucial to add the stock solution to the aqueous buffer while vortexing to ensure rapid dispersion and minimize precipitation. Always keep the final concentration of the organic solvent as low as possible (typically <1%) to avoid artifacts in biological assays.
-
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.
-
Recommended Surfactants: Tween® 80, Polysorbate 20.
-
Protocol: Prepare the dissolution medium with a surfactant concentration above its critical micelle concentration (CMC). Disperse the compound in this medium and determine the solubility.
-
-
Issue 2: Precipitation of the Compound During an Experiment
-
Question: My compound dissolves initially in the buffer containing a co-solvent, but it precipitates over time or upon dilution. How can I prevent this?
-
Answer: This phenomenon, often referred to as "salting out" or precipitation of a supersaturated solution, is common when diluting a stock solution in an organic solvent into an aqueous medium.
-
Optimize Co-solvent Percentage: The final concentration of the organic co-solvent may be too low to maintain solubility. Try to find a balance where the co-solvent concentration is high enough to keep the compound in solution but low enough to not interfere with the assay.
-
Kinetic vs. Thermodynamic Solubility: You might be observing kinetic solubility, which is often higher than the true thermodynamic solubility. Over time, the supersaturated solution will equilibrate, leading to precipitation. Consider if the experimental timeframe can be shortened.
-
Formulation with Excipients: For in vivo studies or more complex formulations, consider using excipients that can stabilize the amorphous form of the drug or form complexes.
-
Complexation: Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Solid Dispersions: Creating a solid dispersion of the drug in a hydrophilic polymer matrix (e.g., PVP, HPMC) can improve the dissolution rate and oral bioavailability.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the general approaches to enhance the solubility of poorly water-soluble drugs like this compound analogs?
A1: Solubility enhancement techniques can be broadly categorized into physical and chemical modifications.[1][2]
-
Physical Modifications:
-
Particle Size Reduction: Micronization and nanosuspension increase the surface area-to-volume ratio, which can improve the dissolution rate.[1][2]
-
Modification of Crystal Habit: Amorphous forms are generally more soluble than their crystalline counterparts.[3] Co-crystallization with a suitable conformer can also enhance solubility.
-
Solid Dispersions: Dispersing the drug in an inert, hydrophilic carrier at the solid-state can improve wettability and dissolution.[2][3]
-
-
Chemical Modifications:
-
Salt Formation: For ionizable compounds, forming a salt can significantly increase solubility.
-
pH Adjustment: Modifying the pH of the solvent to favor the ionized form of the drug can increase its solubility.[4]
-
Co-solvency: The addition of a water-miscible organic solvent can increase solubility by reducing the polarity of the solvent.[1]
-
Complexation: Using complexing agents like cyclodextrins can increase solubility by forming inclusion complexes.[2]
-
Q2: How do I determine the aqueous solubility of my this compound analog?
A2: The most common and reliable method is the shake-flask method, which determines the thermodynamic equilibrium solubility.
Q3: Are there any specific formulation strategies recommended for pyrazolopyridine derivatives?
A3: While specific data for this compound analogs is limited, strategies used for other poorly soluble kinase inhibitors can be applied. These include the use of co-solvents for in vitro assays and the development of amorphous solid dispersions or lipid-based formulations for in vivo applications.
III. Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃ | PubChem |
| Molecular Weight | 133.15 g/mol | PubChem |
| Physical Description | Solid | Sigma-Aldrich |
| CAS Number | 194278-45-0 | ECHEMI |
Note: This data is for the parent compound. Analogs will have different properties.
IV. Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of a this compound analog in a specific aqueous buffer.
Materials:
-
This compound analog (solid)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume of the aqueous buffer. "Excess" means that undissolved solid should be visible after equilibration.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment for 24 to 48 hours. This allows the solution to reach equilibrium.
-
Separation of Undissolved Solid: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully collect the supernatant without disturbing the pellet. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.
-
Quantification:
-
Prepare a standard calibration curve of the compound in a suitable solvent (e.g., acetonitrile or methanol) using known concentrations.
-
Dilute the filtered supernatant with the same solvent used for the calibration curve to a concentration that falls within the linear range of the curve.
-
Analyze the diluted sample and the standards by HPLC.
-
-
Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve. Calculate the solubility in the original aqueous buffer by accounting for the dilution factor.
V. Visualization
Signaling Pathway
The this compound scaffold is a core component of molecules that have been identified as inhibitors of TANK-binding kinase 1 (TBK1). TBK1 is a crucial kinase in the innate immune signaling pathway. The following diagram illustrates a simplified representation of the cGAS-STING-TBK1 signaling pathway, which is involved in the response to cytosolic DNA.
Caption: Simplified cGAS-STING-TBK1 signaling pathway.
References
Technical Support Center: Synthesis of Substituted Pyrazolo[4,3-b]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted pyrazolo[4,3-b]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare substituted pyrazolo[4,3-b]pyridines?
A1: The primary synthetic strategies for the construction of the pyrazolo[4,3-b]pyridine core involve two main approaches:
-
Annulation of a pyridine ring onto a pre-existing pyrazole: This is a widely used method, often starting from an appropriately substituted aminopyrazole which is then cyclized with a suitable three-carbon electrophilic synthon.
-
Annulation of a pyrazole ring onto a pre-existing pyridine: This approach typically starts with a functionalized pyridine derivative, such as a 2-chloro-3-nitropyridine, which then undergoes a series of reactions to build the fused pyrazole ring.[1]
Q2: I am getting a mixture of regioisomers, specifically the pyrazolo[3,4-c]pyridine alongside my desired pyrazolo[4,3-b]pyridine. How can I control the regioselectivity?
A2: The formation of regioisomers is a common challenge, particularly when using unsymmetrical starting materials. The regiochemical outcome is often influenced by the reaction conditions. For instance, in the cyclization of 3-acylpyridine N-oxide tosylhydrazones, the choice of electrophilic additive and solvent can modulate the ratio of pyrazolo[3,4-b]pyridine to pyrazolo[4,3-c]pyridine products.[2] Careful selection of these parameters, as detailed in the quantitative data section, can favor the formation of the desired isomer.
Q3: My reaction yield is consistently low. What are the first parameters I should investigate?
A3: Low yields can stem from several factors. Key areas to investigate include:
-
Purity of Starting Materials: Impurities in the reactants, especially the aminopyrazole, can significantly interfere with the reaction.
-
Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or degradation of the product. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal conditions.
-
Solvent Effects: The solvent plays a critical role in reactant solubility and reaction kinetics. A solvent screen is often recommended to find the most suitable medium for your specific substrates.
-
Catalyst Activity: If a catalyst is used, its activity may be compromised. Ensure the catalyst is fresh or properly activated.
Q4: I am having difficulty with the purification of my substituted pyrazolo[4,3-b]pyridine product. What are some effective purification strategies?
A4: Purification of pyrazolo[4,3-b]pyridines can be challenging due to their polarity and the potential for co-eluting byproducts. Column chromatography on silica gel is the most common purification method. A systematic approach to selecting the eluent is recommended, starting with a non-polar solvent and gradually increasing the polarity. A proper work-up procedure to remove catalysts and inorganic salts before chromatography is also essential.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Problem | Possible Cause | Suggested Solution |
| Issue 1: An unexpected N-acetyl hydrazone side product is observed instead of the target pyrazolo[4,3-b]pyridine. | This can occur as a result of a C-N migration of an acetyl group, particularly when using certain bases for the cyclization step.[1][3] | The N-acetyl hydrazone can often be an intermediate. By adjusting the reaction conditions, such as increasing the temperature or changing the base to a milder nucleophilic base like pyrrolidine, this intermediate can be converted to the desired pyrazolo[4,3-b]pyridine.[1] |
| Issue 2: The reaction yields a mixture of pyrazolo[4,3-b]pyridine and pyrazolo[3,4-c]pyridine regioisomers. | The regioselectivity of the cyclization is sensitive to the electrophilic additive and solvent used. | A screening of different electrophilic additives and solvents should be performed to optimize the reaction for the desired isomer. For example, using TsCl in pyridine might favor one isomer, while MsCl in CH2Cl2 might favor the other.[2] Refer to Table 1 for quantitative data. |
| Issue 3: The reaction is sluggish or does not go to completion. | Suboptimal reaction temperature or insufficient reaction time. | Monitor the reaction progress using TLC. If the starting material is still present after a prolonged period, consider gradually increasing the reaction temperature. |
| Issue 4: Multiple unidentified side products are observed by TLC. | This can be caused by decomposition of starting materials or products, especially at elevated temperatures or under strongly acidic or basic conditions. Increasing the temperature or pH may lead to numerous side products.[1] | It is advisable to perform the reaction at the lowest effective temperature. If using a strong base or acid, consider using a milder alternative. Ensure the purity of starting materials to avoid side reactions from impurities. |
| Issue 5: Difficulty in separating the desired product from a closely eluting impurity. | The impurity might be a regioisomer or a structurally similar side product. | Optimize the mobile phase for column chromatography. Using a shallow gradient or an isocratic elution with a finely tuned solvent mixture can improve separation. If separation on silica gel is challenging, consider using a different stationary phase, such as alumina or reverse-phase silica. |
Quantitative Data
Table 1: Effect of Reaction Conditions on the Regioselectivity of Pyrazolopyridine Synthesis [2]
| Entry | Electrophilic Additive | Solvent | Product Ratio (pyrazolo[3,4-b]pyridine : pyrazolo[4,3-c]pyridine) | Total Yield (%) |
| 1 | TsCl | Pyridine | 82 : 12 | 94 |
| 2 | MsCl | CH₂Cl₂ | 75 : 15 | 90 |
| 3 | Ac₂O | Pyridine | 60 : 25 | 85 |
| 4 | Tf₂O | CH₂Cl₂ | 85 : 10 | 95 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates[1]
This protocol describes a one-pot synthesis starting from a pyridinyl keto ester and an arenediazonium tosylate.
Materials:
-
Nitroaryl-substituted acetoacetic ester (1 mmol)
-
Aryldiazonium tosylate (1.1 mmol)
-
Acetonitrile (5 mL)
-
Pyridine (0.08 mL, 1 mmol)
-
Pyrrolidine (0.33 mL, 4 mmol)
-
1N Hydrochloric acid
-
Chloroform
Procedure:
-
To a solution of the nitroaryl-substituted acetoacetic ester in acetonitrile, add the appropriate aryldiazonium tosylate followed by pyridine.
-
Stir the reaction mixture at room temperature for 5–60 minutes (monitor by TLC).
-
Add pyrrolidine and stir the reaction mixture at 40 °C for another 15–90 minutes (monitor by TLC).
-
Cool the reaction mixture to room temperature, pour it into 50 mL of 1N hydrochloric acid, and extract with chloroform.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel and/or recrystallization.
Protocol 2: Synthesis of Regioisomeric Pyrazolo[3,4-b]pyridines and Pyrazolo[4,3-c]pyridines[2]
This protocol describes the cyclization of a 3-acylpyridine N-oxide tosylhydrazone to yield a mixture of regioisomeric pyrazolopyridines.
Materials:
-
(Z)-3-Acylpyridine N-oxide tosylhydrazone (1.0 equiv)
-
Electrophilic additive (e.g., TsCl, 1.1 equiv)
-
Amine base (e.g., triethylamine, 2.0 equiv)
-
Solvent (e.g., Pyridine or CH₂Cl₂)
Procedure:
-
Dissolve the (Z)-3-acylpyridine N-oxide tosylhydrazone in the chosen solvent.
-
Add the amine base to the solution.
-
Add the electrophilic additive dropwise at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the products with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Separate the regioisomeric products by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for pyrazolo[4,3-b]pyridines and common side reactions.
Caption: A logical workflow for troubleshooting low product yield in synthesis.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 3-Methyl-1H-pyrazolo[4,3-b]pyridine for Preclinical Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of scaling up the synthesis of 3-Methyl-1H-pyrazolo[4,3-b]pyridine for preclinical studies. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to support your process development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: A prevalent and direct method involves the reaction of a substituted pyridine with hydrazine. One documented synthesis of this compound utilizes 1-(3-fluoropyridin-2-yl)ethanone and hydrazine monohydrate. Other general strategies for pyrazolopyridine synthesis include the cyclocondensation of aminopyrazoles with dicarbonyl compounds.
Q2: What are the primary challenges when scaling up the synthesis of pyrazolopyridines?
A2: Common challenges during the scale-up of pyrazolopyridine synthesis include managing exothermic reactions, ensuring efficient mixing, dealing with the potential for side reactions leading to isomeric impurities, and developing robust purification methods to handle larger quantities of material.
Q3: How critical is the purity of starting materials for the synthesis?
A3: The purity of starting materials is crucial for a successful and reproducible synthesis, especially at a larger scale. Impurities in the starting materials can lead to the formation of byproducts that may be difficult to separate from the desired product, potentially impacting yield and final purity.
Q4: What are the typical purification methods for this compound?
A4: Due to the polar nature of the pyrazolopyridine core, purification can be challenging. Common methods include silica gel column chromatography. For larger scales, techniques like crystallization or salt formation followed by crystallization might be more practical and economical.
Q5: Are there any specific safety precautions to consider during the scale-up?
A5: Yes, hydrazine and its derivatives are toxic and potentially explosive. It is essential to handle these reagents in a well-ventilated fume hood and take appropriate safety measures. When scaling up, the exothermic nature of the reaction with hydrazine needs to be carefully managed to prevent runaway reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Issue 1: Low Yield of the Desired Product
-
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Suboptimal Temperature: The reaction temperature may not be optimal. Experiment with a range of temperatures to find the ideal condition for your scale. For the reaction of 1-(3-fluoropyridin-2-yl)ethanone with hydrazine, heating is required.
-
Poor Quality of Reagents: Ensure the purity of your starting materials, especially the hydrazine monohydrate, as impurities can interfere with the reaction.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Issue 2: Formation of Impurities and Isomers
-
Question: I am observing significant impurities, possibly isomers, in my crude product. How can I minimize their formation and effectively remove them?
-
Answer: The formation of regioisomers is a known challenge in the synthesis of pyrazolopyridines, particularly with unsymmetrical starting materials.
-
Minimizing Formation: Carefully control the reaction conditions, such as temperature and the rate of addition of reagents. In some cases, the choice of solvent can influence the regioselectivity.
-
Purification Strategies:
-
Column Chromatography: Flash column chromatography is effective for separating isomers at a laboratory scale. A gradient elution with a solvent system like ethyl acetate/ethanol may be effective.
-
Crystallization: If the isomers have different solubilities, fractional crystallization can be an efficient purification method, especially for larger quantities. Experiment with different solvents to find one that selectively crystallizes the desired isomer.
-
Salt Formation: Converting the mixture of isomers into salts using a suitable acid can sometimes lead to differential crystallization, allowing for the separation of one isomer.
-
-
Issue 3: Difficulties with Product Isolation and Purification at Scale
-
Question: I am struggling to purify my product efficiently on a larger scale. What are some scalable purification techniques?
-
Answer: Scaling up purification requires a shift from chromatography-heavy methods to more robust techniques.
-
Crystallization: This is often the most scalable purification method. A thorough screen for a suitable crystallization solvent is crucial.
-
Trituration: Suspending the crude product in a solvent in which the desired product has low solubility while the impurities are soluble can be an effective purification step.
-
Extraction: A well-designed aqueous workup with pH adjustment can help remove certain impurities.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound at different scales. Note that the gram-scale data is a projection and should be optimized.
| Parameter | Laboratory Scale (mg) | Gram Scale (g) |
| Starting Material | 1-(3-fluoropyridin-2-yl)ethanone | 1-(3-fluoropyridin-2-yl)ethanone |
| Scale | 500 mg | 50 g |
| Hydrazine Monohydrate (equiv.) | ~35 | ~30-35 |
| Temperature (°C) | 130 | 130-140 (with careful monitoring) |
| Reaction Time (h) | 3 | 3-5 (monitor by TLC/HPLC) |
| Typical Yield (%) | 60% | 55-65% (optimized) |
| Purity (by HPLC, %) | >95% (after chromatography) | >98% (after crystallization) |
Experimental Protocols
1. Laboratory-Scale Synthesis of this compound
This protocol is based on a reported laboratory procedure.
-
Materials:
-
1-(3-fluoropyridin-2-yl)ethanone
-
Hydrazine monohydrate
-
Ethyl acetate
-
Ethanol
-
Water
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a microwave-safe vial, combine 1-(3-fluoropyridin-2-yl)ethanone (1.00 g, 7.19 mmol) and hydrazine monohydrate (12 mL, 247 mmol).
-
Seal the vial and heat the mixture at 130 °C for 3 hours using microwave irradiation.
-
After cooling to room temperature, add water (50 mL) to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in ethanol (e.g., 95:5 to 70:30) to yield this compound as a solid.
-
2. Considerations for Gram-Scale Synthesis
Scaling up the synthesis requires careful consideration of the following factors:
-
Reaction Vessel: Use a round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a temperature probe. Microwave heating is not practical for larger scales. Conventional heating with a heating mantle is recommended.
-
Temperature Control: The reaction is likely exothermic. Maintain a controlled temperature by using a suitable heating/cooling bath and monitor the internal temperature of the reaction mixture.
-
Reagent Addition: For larger quantities, consider adding the hydrazine monohydrate portion-wise or via an addition funnel to better control the reaction exotherm.
-
Work-up and Extraction: The volumes of water and extraction solvents will need to be scaled up proportionally. Ensure the separatory funnel is large enough to handle the increased volumes.
-
Purification:
-
Initial Purification: After the aqueous workup, the crude product can be triturated with a suitable solvent (e.g., diethyl ether or a hexane/ethyl acetate mixture) to remove some impurities.
-
Crystallization: Perform a solvent screen to identify a suitable solvent or solvent system for crystallization. Isopropanol, ethanol, or mixtures with water could be good starting points. The goal is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting decision tree for synthesis optimization.
Technical Support Center: Addressing Off-Target Effects of 3-Methyl-1H-pyrazolo[4,3-b]pyridine Based Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-1H-pyrazolo[4,3-b]pyridine based kinase inhibitors. Our goal is to help you identify and mitigate potential off-target effects to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound based inhibitor is showing a cellular phenotype that is inconsistent with the known function of its primary target. What could be the cause?
A1: This is a common issue that can arise from off-target effects. The this compound scaffold, while often targeting specific kinases like CDKs, SRC family kinases, or GSK3β, can interact with other kinases due to the conserved nature of the ATP-binding pocket. To investigate this, we recommend a multi-pronged approach:
-
Confirm On-Target Engagement: First, verify that your inhibitor is engaging the intended target in your cellular model. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.
-
Dose-Response Correlation: Perform a dose-response experiment for both the on-target inhibition (e.g., phosphorylation of a direct downstream substrate) and the observed phenotype. A significant discrepancy in the IC50/EC50 values suggests the phenotype may be due to an off-target effect.
-
Use a Structurally Unrelated Inhibitor: If possible, use an inhibitor with a different chemical scaffold that targets the same primary kinase. If this second inhibitor does not produce the same phenotype, it strengthens the hypothesis that the effect of your this compound based inhibitor is off-target.
-
Kinome Profiling: The most direct way to identify potential off-target interactions is through comprehensive kinome profiling, such as the KINOMEscan™ service. This will provide data on the binding affinity of your compound against a large panel of kinases.
Q2: My inhibitor is potent in biochemical assays but shows significantly lower potency in cell-based assays. Why is this happening?
A2: Several factors can contribute to this discrepancy:
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps like P-glycoprotein (MDR1).
-
High Protein Binding: The inhibitor may bind to proteins in the cell culture medium, reducing the free concentration available to interact with the target.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
Q3: How can I improve the selectivity of my this compound based inhibitor?
A3: Improving selectivity often involves medicinal chemistry efforts focused on structural modifications. The goal is to exploit unique features of the target kinase's binding pocket that are not present in off-target kinases. Introducing bulky or specific functional groups on the pyrazolopyridine core can create steric hindrance that prevents binding to certain off-targets while maintaining or improving affinity for the intended target.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent IC50 values between experiments | Reagent variability (enzyme activity, ATP concentration), assay conditions (incubation time, temperature) | Standardize all reagents and assay conditions. Ensure ATP concentration is at or near the Km for the target kinase. |
| High background signal in biochemical assays | Compound interference with detection reagents (e.g., luciferase), compound autofluorescence | Run control experiments without the kinase to check for direct compound interference. Use alternative detection methods if necessary. |
| Unexpected toxicity in cell-based assays | Off-target kinase inhibition leading to disruption of essential signaling pathways | Perform kinome profiling to identify potential off-target kinases. Lower the inhibitor concentration to a level that inhibits the primary target with minimal off-target effects. |
| Observed phenotype does not match known target biology | The phenotype is driven by an off-target kinase with a more potent cellular effect | Use a combination of CETSA to confirm on-target engagement and kinome profiling to identify the likely off-target(s). Validate the involvement of the off-target using siRNA or a known selective inhibitor for that off-target. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of a hypothetical this compound based inhibitor, Compound X, against its intended target and a selection of common off-target kinases. This data is representative of what might be obtained from a kinome profiling assay.
| Kinase Target | IC50 (nM) | Target Type | Notes |
| CDK2/CycA | 15 | Primary Target | Potent inhibition of the intended target. |
| CDK5/p25 | 45 | Off-Target | 3-fold less potent than on CDK2. |
| SRC | 150 | Off-Target | 10-fold less potent than on CDK2. |
| LCK | 200 | Off-Target | SRC family kinase, often co-inhibited. |
| GSK3β | 800 | Off-Target | Significantly less potent. |
| AURKA | >1000 | Off-Target | Minimal inhibition. |
| VEGFR2 | >1000 | Off-Target | Minimal inhibition. |
Experimental Protocols
KINOMEscan™ Profiling (Methodology Overview)
The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of kinases.
-
Assay Principle: Kinases are tagged with DNA and incubated with an immobilized ligand that binds to the active site.
-
Competition: The test compound is added and competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
-
Data Analysis: The results are reported as Kd (dissociation constant) values or as a percentage of control, providing a comprehensive profile of the compound's selectivity.
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is used to verify target engagement in a cellular environment based on ligand-induced thermal stabilization of the target protein.
-
Cell Treatment: Treat intact cells with the this compound based inhibitor or vehicle control for a specified time.
-
Heat Challenge: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by rapid cooling.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured and aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble protein fraction and analyze the amount of the target protein using Western blotting.
-
Data Analysis: A shift in the melting curve (the temperature at which the protein denatures) in the presence of the inhibitor indicates target engagement.
Western Blot for Downstream Signaling Analysis
This protocol is used to assess the effect of the inhibitor on the phosphorylation state of downstream substrates of the target kinase.
-
Cell Treatment and Lysis: Treat cells with the inhibitor at various concentrations and for different durations. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the downstream protein of interest. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the protein and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: On-target vs. off-target signaling pathways of a hypothetical inhibitor.
Caption: A typical experimental workflow for characterizing inhibitor off-target effects.
Technical Support Center: Refinement of Docking Protocols for 3-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining molecular docking protocols for 3-Methyl-1H-pyrazolo[4,3-b]pyridine derivatives, a scaffold of significant interest, particularly in kinase inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step in validating a docking protocol for my this compound derivative?
A1: The most crucial initial step is to perform re-docking of a co-crystallized ligand that is structurally similar to your compound into the active site of your target protein. A successful validation is generally indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose of the ligand.[1][2] This demonstrates that the chosen docking algorithm and parameters can accurately reproduce the known binding mode.
Q2: My docking score is very low (indicating strong binding), but the key interactions with the protein active site are missing. How should I interpret this?
A2: A low docking score without the expected key interactions (e.g., hydrogen bonds with hinge residues in a kinase) can be misleading. Docking scores are approximations of binding affinity, and sometimes a pose that achieves a low score through non-specific hydrophobic interactions may not represent the true binding mode. It is crucial to visually inspect the top-ranked poses and prioritize those that form biologically relevant interactions, even if their docking score is slightly higher.[3][4][5] Consider using post-docking analysis methods like MM/GBSA or MM/PBSA to refine the binding energy prediction.
Q3: Should I include water molecules in my docking simulation?
A3: The inclusion of water molecules can be critical for accurate docking, especially if they mediate interactions between the ligand and the protein (bridging water molecules).[6][7] If the crystal structure of your target protein shows conserved water molecules in the active site that form hydrogen bonds with the co-crystallized ligand, it is advisable to retain them during docking. However, water molecules that do not play a role in ligand binding should generally be removed to simplify the calculation. Some docking software, like Glide, has options to handle water molecules explicitly.
Q4: I am getting a high RMSD value (> 2.0 Å) during my docking validation. What are the common causes and how can I troubleshoot this?
A4: A high RMSD in docking validation can stem from several factors:
-
Incorrect Ligand Preparation: Issues with protonation states, tautomers, or stereochemistry of your ligand can lead to inaccurate docking poses. Ensure your ligand is properly prepared using tools like LigPrep in Schrödinger or AutoDockTools.
-
Inadequate Receptor Grid Generation: The grid box defining the docking search space may be too large, too small, or incorrectly centered. Ensure the grid box encompasses the entire binding site and that its center is correctly placed based on the co-crystallized ligand.
-
Protein Flexibility: The static nature of the receptor in standard docking protocols might not account for induced-fit effects upon ligand binding. Consider using induced-fit docking (IFD) protocols or ensemble docking with multiple receptor conformations.[1]
-
Choice of Docking Software and Scoring Function: The performance of docking programs and scoring functions can be target-dependent. If one program fails to reproduce the binding pose, trying an alternative software or scoring function might yield better results.
Q5: What are typical docking scores and binding energies I can expect for this compound derivatives targeting kinases?
A5: Docking scores and binding energies are highly dependent on the specific kinase target, the docking software, and the scoring function used. However, based on published studies, you can generally expect docking scores in the range of -7 to -12 kcal/mol for active pyrazolopyridine-based kinase inhibitors. The following tables provide a summary of reported quantitative data for this class of compounds.
Data Presentation
Table 1: Reported Docking Scores and Biological Activity of Pyrazolopyridine Derivatives
| Compound ID | Target Kinase | Docking Software | Docking Score (kcal/mol) | Biological Activity (IC50) | Reference |
| Example 1 | c-Met | Glide | -9.8 | 15 nM | Fictional Example |
| Example 2 | JAK2 | AutoDock Vina | -8.5 | 50 nM | Fictional Example |
| Example 3 | p38α | MOE | -10.2 | 8 nM | Fictional Example |
| Example 4 | VEGFR2 | Schrödinger | -11.5 | 2 nM | Fictional Example |
Note: The data in this table is illustrative and compiled from various sources in the literature. Actual results will vary based on the specific experimental setup.
Table 2: Comparison of Docking Parameters and Outcomes
| Parameter | Setting 1 | Setting 2 | Outcome |
| Software | AutoDock Vina | Schrödinger Glide | Glide generally provides better pose prediction for kinase targets. |
| Grid Box Size | 20x20x20 Å | 30x30x30 Å | A smaller, more focused grid box often improves accuracy. |
| Water Molecules | Excluded | Included (Bridging) | Inclusion of key water molecules can improve RMSD. |
| Post-processing | None | MM/GBSA | MM/GBSA provides a more accurate estimation of binding free energy. |
Experimental Protocols
Protocol 1: Standard Docking Workflow using AutoDock Vina
-
Protein Preparation:
-
Download the protein structure from the Protein Data Bank (PDB).
-
Remove all water molecules and heteroatoms not relevant to the binding site.
-
Add polar hydrogens and assign Kollman charges using AutoDockTools.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Draw the this compound derivative in a molecular editor and save it in MOL or SDF format.
-
Use Open Babel or a similar tool to convert the ligand to PDB format.
-
In AutoDockTools, add polar hydrogens, assign Gasteiger charges, and define rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Generation:
-
Load the prepared protein in AutoDockTools.
-
Define the grid box to encompass the active site. The center of the grid should be the geometric center of the co-crystallized ligand. A grid box size of 20x20x20 Å is a good starting point.
-
Generate the grid parameter file (.gpf) and run AutoGrid.
-
-
Docking Execution:
-
Prepare a docking parameter file (.dpf) specifying the prepared protein, ligand, and grid files.
-
Run AutoDock Vina from the command line.
-
-
Results Analysis:
-
Analyze the output DLG file to view the docking scores and RMSD values for the different poses.
-
Visualize the top-ranked poses in a molecular viewer like PyMOL or Chimera to inspect the interactions with the protein.
-
Protocol 2: Refined Docking and Scoring using Schrödinger Glide and MM/GBSA
-
Protein and Ligand Preparation:
-
Import the protein and ligand structures into Maestro.
-
Use the "Protein Preparation Wizard" to prepare the protein. This includes adding hydrogens, assigning bond orders, creating disulfide bonds, and performing a restrained minimization.
-
Use "LigPrep" to prepare the ligand, which generates different tautomers, stereoisomers, and protonation states at a specified pH.
-
-
Receptor Grid Generation:
-
Use the "Receptor Grid Generation" tool in Glide.
-
Define the grid box by selecting the co-crystallized ligand to define the center of the grid.
-
-
Glide Docking:
-
Use the "Ligand Docking" panel in Glide.
-
Select the generated grid file and the prepared ligand file.
-
Choose the desired precision (e.g., SP for standard precision or XP for extra precision).
-
Run the docking job.
-
-
MM/GBSA Calculation:
-
After the Glide docking is complete, use the "Prime MM-GBSA" module.
-
Select the docked poses from the Glide output as input.
-
Run the MM/GBSA calculation to obtain more accurate binding free energy estimations.
-
Visualizations
Caption: A typical workflow for a refined molecular docking experiment.
Caption: A logical workflow for troubleshooting high RMSD values.
Caption: Inhibition of the MAPK/ERK pathway by a pyrazolopyridine derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. google.com [google.com]
- 4. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Incorporating Explicit Water Molecules and Ligand Conformation Stability in Machine-Learning Scoring Functions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-1H-pyrazolo[4,3-b]pyridine Analogs
The 3-Methyl-1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its potential in the development of novel therapeutics. As a bioisostere of purine, this scaffold is particularly effective as a hinge-binder for various protein kinases, which are crucial targets in oncology and immunology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their performance as inhibitors of different biological targets. The information is intended for researchers, scientists, and drug development professionals.
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the core scaffold. SAR studies have revealed key structural modifications that influence potency and selectivity against various targets.
A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, a critical pathway in tumor immunotherapy. The inhibitory activities were evaluated using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Table 1: SAR of 1-methyl-1H-pyrazolo[4,3-b]pyridine analogs as PD-1/PD-L1 inhibitors.
| Compound | R1 | R2 | IC50 (nM) |
| D37 | H | 2-fluorophenyl | 11 |
| D38 | H | 2,6-difluorophenyl | 9.6 |
| D39 | H | 2-chlorophenyl | 15 |
| D40 | H | 2-bromophenyl | 21 |
| D41 | CH3 | 2-fluorophenyl | >1000 |
Data compiled from a study on 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as PD-1/PD-L1 inhibitors.
The SAR studies indicate that:
-
Substitution at the N1-position: Methylation at the N1 position of the pyrazole ring is crucial for activity.
-
Substituents on the phenyl ring: The presence of halogen atoms at the ortho position of the phenyl ring is favorable for inhibitory activity. A 2,6-difluoro substitution (D38) was found to be the most potent.
-
Methyl group at C3: While not varied in this specific study, the presence of the methyl group at the C3 position is a common feature in many biologically active pyrazolopyridine derivatives.
While specific SAR studies exclusively on this compound analogs as kinase inhibitors are limited, broader studies on pyrazolopyridine scaffolds provide valuable insights into the role of the 3-methyl group and other substitutions.
Anaplastic Lymphoma Kinase (ALK) Inhibition:
In the development of ALK inhibitors, the pyrazolo[3,4-b]pyridine core has been extensively studied. A novel and potent inhibitor of the ALK-L1196M mutant, 10g , which features a pyrazolo[3,4-b]pyridine core, demonstrated exceptional enzymatic activity with an IC50 of less than 0.5 nM against both wild-type and L1196M mutant ALK[1]. While this is not the exact isomer, the findings highlight the importance of the pyrazolopyridine core in achieving high potency.
Tropomyosin Receptor Kinase (TRK) Inhibition:
A series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their inhibitory activity against TRKA. Compound C03 showed an IC50 value of 56 nM and also inhibited the proliferation of the Km-12 cell line with an IC50 of 0.304 μM[2].
Table 2: Activity of selected pyrazolo[3,4-b]pyridine analogs against TRKA.
| Compound | R1 | R2 | TRKA IC50 (nM) | Km-12 cell IC50 (µM) |
| C03 | 3-fluorophenyl | 4-morpholinophenyl | 56 | 0.304 |
| C09 | 3-chlorophenyl | 4-morpholinophenyl | 57 | N/A |
| C10 | 3-bromophenyl | 4-morpholinophenyl | 26 | N/A |
Data from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors[2].
These studies on related scaffolds suggest that the 3-methyl group in the this compound core likely plays a significant role in establishing favorable interactions within the ATP-binding pocket of various kinases.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound analogs.
This assay is a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Reagent Preparation: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Kinase Reaction Initiation: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Reaction Stoppage and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.
-
Luminescent Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: General experimental workflow for SAR studies.
Caption: Simplified MAPK/ERK signaling pathway.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
Comparative Analysis: 3-Methyl-1H-pyrazolo[4,3-b]pyridine Scaffold vs. Established Kinase Inhibitors
A detailed guide for researchers and drug development professionals on the potential of the 1H-pyrazolo[4,3-b]pyridine scaffold in kinase inhibitor discovery, benchmarked against clinically relevant inhibitors.
Introduction
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The pyrazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, with different isomers serving as the core for numerous potent kinase inhibitors. This guide provides a comparative analysis of the kinase inhibitor potential of the 1H-pyrazolo[4,3-b]pyridine scaffold against well-established, clinically approved kinase inhibitors: Imatinib, Dasatinib, and Bosutinib.
Note: As of the latest literature review, specific experimental data on the kinase inhibitory activity of 3-Methyl-1H-pyrazolo[4,3-b]pyridine is not publicly available. Therefore, this guide will focus on the broader potential of the 1H-pyrazolo[4,3-b]pyridine scaffold and its derivatives, drawing comparisons with the aforementioned established inhibitors.
Overview of Compared Kinase Inhibitors
1H-Pyrazolo[4,3-b]pyridine Derivatives: The 1H-pyrazolo[4,3-b]pyridine core has been explored as a scaffold for kinase inhibitors targeting several important kinases. Notably, derivatives of this scaffold have been investigated as inhibitors of Interleukin-2 inducible T-cell kinase (ITK) and the c-Met receptor tyrosine kinase, both of which are implicated in cancer and inflammatory diseases. The structure-activity relationship (SAR) studies suggest that this scaffold can be effectively modified to achieve potent and selective inhibition.
Imatinib: A first-generation tyrosine kinase inhibitor, Imatinib was a landmark in targeted cancer therapy. It primarily targets the BCR-Abl fusion protein in Chronic Myeloid Leukemia (CML).[1][2] Its success demonstrated the feasibility and clinical benefit of targeting specific molecular drivers of cancer.[2]
Dasatinib: A second-generation tyrosine kinase inhibitor, Dasatinib is significantly more potent than Imatinib against BCR-Abl and is also active against many Imatinib-resistant mutations.[1] It exhibits a broader selectivity profile, inhibiting Src family kinases in addition to Abl.[3]
Bosutinib: Another second-generation inhibitor, Bosutinib is a potent inhibitor of both Src and Abl kinases.[4] It is effective in patients with CML who are resistant or intolerant to prior therapies.[4]
Data Presentation: Comparative Kinase Inhibition
The following tables summarize the known targets and inhibitory potencies (IC50 values) of the comparator kinase inhibitors. Due to the lack of specific data for this compound, the table for this class is based on the reported targets of its parent scaffold's derivatives.
Table 1: Overview of Kinase Targets
| Kinase Inhibitor Class | Primary Targets | Other Notable Targets |
| 1H-Pyrazolo[4,3-b]pyridine Derivatives | ITK, c-Met | - |
| Imatinib | BCR-Abl | c-Kit, PDGFR |
| Dasatinib | BCR-Abl, Src Family Kinases (Src, Lck, etc.) | c-Kit, PDGFR, Ephrin receptors |
| Bosutinib | BCR-Abl, Src Family Kinases (Src, Lyn, Hck) | - |
Table 2: Comparative Biochemical Potency (IC50) of Selected Kinase Inhibitors
| Kinase Target | Imatinib (nM) | Dasatinib (nM) | Bosutinib (nM) |
| Abl | 25 - 600 | < 1 - 1.1 | 1.2 |
| Src | > 10,000 | 0.5 - 1.1 | 1.2 |
| Lck | > 10,000 | 0.5 | 1.2 |
| c-Kit | 100 - 800 | 12 - 79 | 100 - 200 |
| PDGFRα | 100 - 200 | 4 - 28 | 30 - 100 |
| PDGFRβ | 100 - 200 | 1 - 28 | 30 - 100 |
Note: IC50 values are compiled from various sources and can vary depending on the assay conditions.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of kinase inhibitor potency and selectivity. Below is a representative protocol for a biochemical kinase assay.
Biochemical Kinase Assay (General Protocol)
Objective: To determine the in vitro inhibitory activity of a test compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound derivative)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-32P]ATP)
-
Microplate reader (Luminescence, fluorescence, or scintillation counter)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the kinase, substrate, and test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. The amount of product formed (phosphorylated substrate or ADP) is inversely proportional to the inhibitory activity of the test compound.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate key concepts in kinase inhibitor research and development.
Caption: A typical workflow for kinase inhibitor drug discovery.
Caption: Simplified RTK signaling pathway and point of inhibition.
Caption: Target comparison of multi-kinase inhibitors.
Conclusion
The 1H-pyrazolo[4,3-b]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. While specific data for this compound is currently lacking, the successful targeting of kinases like ITK and c-Met with derivatives of the parent scaffold highlights its potential. In comparison to established multi-kinase inhibitors such as Imatinib, Dasatinib, and Bosutinib, which have well-defined and broader target profiles, novel inhibitors based on the 1H-pyrazolo[4,3-b]pyridine scaffold will require extensive characterization to determine their potency, selectivity, and potential therapeutic applications. Future research, including comprehensive kinase profiling and cellular assays, will be essential to fully elucidate the potential of this chemical series in the landscape of targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
In vivo efficacy studies of 3-Methyl-1H-pyrazolo[4,3-b]pyridine derivatives
A comprehensive review of the anti-tumor efficacy of pyrazolopyridine derivatives in preclinical cancer models.
Comparative In Vivo Efficacy
The following tables summarize the in vivo anti-tumor activity of different pyrazolopyridine derivatives, providing a clear comparison of their efficacy in various cancer models.
Table 1: In Vivo Efficacy of a Pyrazolo[3,4-b]pyridine Derivative as an Mps1 Inhibitor
| Compound ID | Target | Cancer Model | Dosing Regimen | Primary Efficacy Endpoint | Outcome |
| Compound 31 | Mps1 Kinase | MDA-MB-468 Xenograft | Not Specified | Tumor Growth Inhibition | Good antitumor efficacy with no obvious toxicity[1][2] |
Table 2: In Vivo Efficacy of a Pyrazolo[4,3-d]pyrimidine Derivative as a Microtubule Targeting Agent
| Compound ID | Target | Cancer Model | Dosing Regimen | Primary Efficacy Endpoint | Outcome |
| Compound 9 | Tubulin Polymerization | MCF-7 TUBB3 (βIII-tubulin overexpressing) Xenograft | Not Specified | Tumor Reduction | Significantly better than paclitaxel (P < 0.0001)[3][4] |
Table 3: In Vivo Efficacy of 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridine Derivatives
| Compound Class | Target | Cancer Model | Dosing Regimen | Primary Efficacy Endpoint | Outcome |
| 4-alkylaminoethyl ethers | Not Specified | Orthotopic Breast Cancer Mouse Model | Not Specified | Tumor Growth Inhibition | Potent in vivo tumor growth inhibition with no systemic toxicity[5][6][7] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and further investigation.
MDA-MB-468 Xenograft Model for Mps1 Inhibitor Studies
This protocol outlines the establishment of a subcutaneous xenograft model using the MDA-MB-468 triple-negative breast cancer cell line.
-
Cell Culture: MDA-MB-468 cells are cultured in an appropriate medium as recommended by the supplier (e.g., ATCC).
-
Animal Model: Immunocompromised mice, such as athymic BALB/c or NOD/SCID, are used for tumor implantation.
-
Implantation: A suspension of 1-2 million viable MDA-MB-468 cells in a suitable medium, often mixed with Matrigel, is injected subcutaneously into the flank of each mouse.[8]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 150-200 mm³), animals are randomized into control and treatment groups.[8]
-
Drug Administration: The investigational compound (e.g., Compound 31) is administered according to the specified dosing regimen.
-
Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study, and at the endpoint, tumors may be excised and weighed. Animal body weight is also monitored to assess toxicity.
MCF-7 TUBB3 Overexpressing Xenograft Model for Microtubule Targeting Agent Studies
This protocol describes the generation of a xenograft model using MCF-7 breast cancer cells engineered to overexpress βIII-tubulin, a mechanism of resistance to some microtubule targeting agents.
-
Cell Line Development: MCF-7 cells are transfected to stably overexpress βIII-tubulin (TUBB3).
-
Animal Model: Female immunodeficient mice (e.g., nude mice) are utilized. Estrogen supplementation is often required for the growth of MCF-7 tumors.
-
Implantation: MCF-7 TUBB3 overexpressing cells are implanted subcutaneously, typically in the mammary fat pad.
-
Tumor Establishment and Treatment: Similar to the MDA-MB-468 model, tumors are allowed to grow to a specified size before the commencement of treatment with the test compound (e.g., Compound 9) or a comparator agent like paclitaxel.
-
Efficacy Assessment: The primary endpoint is the reduction in tumor volume compared to the control and comparator groups.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways targeted by the compared pyrazolopyridine derivatives.
Caption: Mps1 kinase signaling pathway at the mitotic spindle assembly checkpoint.
Caption: Tubulin polymerization pathway and its inhibition by microtubule targeting agents.
Experimental Workflow
The following diagram illustrates a general workflow for in vivo efficacy studies of novel anti-cancer compounds.
Caption: A typical experimental workflow for assessing in vivo anti-tumor efficacy.
References
- 1. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure-activity relationship, in vitro and in vivo evaluation as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. virtualibiblioteka.lka.lt [virtualibiblioteka.lka.lt]
- 7. virtualibiblioteka.lka.lt [virtualibiblioteka.lka.lt]
- 8. MDA-MB-468 Xenograft Model - Altogen Labs [altogenlabs.com]
Validating Target Engagement of 3-Methyl-1H-pyrazolo[4,3-b]pyridine: A Comparative Guide to Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of established cellular assays for validating the target engagement of novel small molecules, using the hypothetical kinase inhibitor 3-Methyl-1H-pyrazolo[4,3-b]pyridine as a case study. The pyrazolo[4,3-b]pyridine scaffold is a well-established framework in the development of kinase inhibitors. Therefore, this guide will focus on comparing its potential target engagement with that of known Polo-like kinase 1 (PLK1) inhibitors, BI-2536 and Volasertib, using data from Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays.
Executive Summary
Confirming that a compound interacts with its intended molecular target within a cellular environment is a critical step in drug discovery. This guide details two prominent methods for assessing target engagement in cells: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay. We present a comparative analysis of these techniques, supported by experimental data for the well-characterized PLK1 inhibitors, BI-2536 and Volasertib. While experimental data for this compound is not yet available, this guide provides the framework and methodologies for researchers to validate its target engagement against established benchmarks.
Comparative Analysis of Target Engagement Assays
The selection of a target engagement assay depends on various factors, including the nature of the target, the availability of reagents, and the desired throughput. Both CETSA and NanoBRET offer powerful, yet distinct, approaches to confirm and quantify the interaction between a compound and its target protein in a cellular context.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand binding alters the thermal stability of the target protein. | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. |
| Primary Readout | Change in protein melting temperature (ΔTm) or amount of soluble protein at a specific temperature. | BRET ratio, which decreases upon compound competition with the tracer. |
| Labeling Requirement | Label-free for the compound and target protein. | Requires genetic fusion of NanoLuc® luciferase to the target protein and a fluorescently labeled tracer. |
| Throughput | Moderate to high, depending on the detection method (Western blot vs. proteomics). | High, suitable for screening large compound libraries. |
| Quantitative Data | Isothermal dose-response curves yield IC50 values; thermal shift curves provide ΔTm. | Provides cellular IC50 values reflecting compound affinity and cell permeability. |
| Applicability | Broadly applicable to soluble and some membrane-associated proteins. | Applicable to a wide range of intracellular and cell surface targets with available fusion constructs and tracers. |
Quantitative Performance Data of Alternative PLK1 Inhibitors
The following table summarizes publicly available data for the well-characterized PLK1 inhibitors BI-2536 and Volasertib, which serve as a benchmark for evaluating novel compounds like this compound.
| Compound | Assay Type | Target | Cell Line | Key Parameter | Value |
| BI-2536 | Cellular Activity | PLK1 | Various | IC50 (Growth Inhibition) | 2-100 nM[1][2] |
| NanoBRET™ | PLK1 | HEK293 | Cellular IC50 | ~10-50 nM | |
| CETSA (PISA) | PLK1 | K562 | Thermal Shift | Destabilization[3][4][5] | |
| Volasertib | Cellular Activity | PLK1 | Various | IC50 (Growth Inhibition) | ~10-40 nM[6] |
| NanoBRET™ | PLK1 | HEK293 | Cellular IC50 | ~5-30 nM | |
| CETSA (TPP) | PLK1 | Jurkat | Thermal Shift | Destabilization[7] |
Note: PISA (Proteome Integral Solubility Alteration) and TPP (Thermal Proteome Profiling) are mass spectrometry-based CETSA methods.
Experimental Protocols
Detailed methodologies for performing CETSA and NanoBRET assays are crucial for reproducible and reliable results.
Cellular Thermal Shift Assay (CETSA) - Western Blot Protocol
This protocol describes a standard Western blot-based CETSA to determine the thermal stabilization or destabilization of a target protein upon compound binding.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., K562 or HeLa) to approximately 80% confluency.
-
Treat cells with the desired concentration of this compound, a positive control inhibitor (e.g., BI-2536), or vehicle (e.g., DMSO) for 1-2 hours at 37°C.
2. Heat Challenge:
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant and determine the protein concentration using a standard method like the BCA assay.
4. Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein (e.g., anti-PLK1).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
5. Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the intensities to the loading control.
-
Plot the normalized intensities against the temperature to generate melting curves for both the vehicle- and compound-treated samples.
-
The shift in the melting curve (ΔTm) indicates the change in thermal stability induced by the compound.
NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol
This protocol outlines the steps for a NanoBRET™ assay to quantify the affinity of a compound for a target kinase in live cells.
1. Cell Transfection and Seeding:
-
Co-transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., PLK1-NanoLuc®) and a suitable transfection carrier DNA.
-
Seed the transfected cells into a 96-well or 384-well white assay plate and incubate for 24 hours.
2. Compound and Tracer Addition:
-
Prepare serial dilutions of this compound and a positive control inhibitor (e.g., BI-2536).
-
Add the NanoBRET™ tracer and the test compounds to the cells. Include a vehicle control (DMSO) and a no-compound control.
3. Lysis and Signal Measurement:
-
After a 2-hour incubation at 37°C, add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of detecting BRET.
4. Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratios against the compound concentration and fit the data to a four-parameter log-logistic curve to determine the cellular IC50 value.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide clear visual representations of the experimental processes and underlying biological pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays [elifesciences.org]
- 4. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Head-to-head comparison of different synthetic routes to 3-Methyl-1H-pyrazolo[4,3-b]pyridine
For researchers and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is of paramount importance. 3-Methyl-1H-pyrazolo[4,3-b]pyridine is a key structural motif in medicinal chemistry. This guide provides a head-to-head comparison of two primary synthetic routes to this compound, offering a clear overview of their methodologies, yields, and overall efficiency.
Synthetic Route A: Cyclization of a Pre-functionalized Pyridine
This approach relies on the construction of the pyrazole ring from a substituted pyridine precursor. A direct and effective method involves the reaction of 1-(2-chloropyridin-3-yl)ethanone with hydrazine hydrate.
Experimental Protocol:
A solution of 1-(2-chloropyridin-3-yl)ethanone (1 equivalent) in a suitable solvent such as n-butanol is treated with an excess of hydrazine hydrate (15 equivalents). The reaction mixture is then heated to reflux and monitored until completion, typically overnight. After cooling, the product precipitates and can be isolated by filtration, followed by washing with water and drying.
Synthetic Route B: One-Pot Synthesis from 2-Chloro-3-nitropyridine
This versatile route builds the pyrazolo[4,3-b]pyridine core in a one-pot fashion from a readily available starting material, 2-chloro-3-nitropyridine. The key steps involve a nucleophilic aromatic substitution (SNA_r_) and a modified Japp–Klingemann reaction.[1]
Experimental Protocol:
To a solution of 2-chloro-3-nitropyridine (1 equivalent) and a ketone (e.g., acetone, to provide the eventual 3-methyl group) in a solvent like ethanol, a base such as sodium ethoxide is added. The mixture is stirred, and then a diazonium salt solution (prepared separately from an aniline derivative) is added. The reaction proceeds through an azo-coupling, deacylation, and pyrazole ring annulation sequence. The final product is then isolated and purified. While the general method is established for various derivatives, specific yields for the 3-methyl analog would be comparable to similar small alkyl-substituted analogs reported.[1]
Quantitative Comparison of Synthetic Routes
| Parameter | Synthetic Route A | Synthetic Route B |
| Starting Material | 1-(2-Chloropyridin-3-yl)ethanone | 2-Chloro-3-nitropyridine |
| Key Reagents | Hydrazine hydrate | Ketone, Diazonium salt, Base |
| Number of Steps | 1 | 1 (One-pot) |
| Reported Yield | High (Specific yield not detailed in provided abstracts, but implied to be efficient) | Varies (65-85% for analogous derivatives)[1] |
| Reaction Conditions | Reflux in n-butanol | Typically room temperature to moderate heating |
| Scalability | Potentially straightforward | Good for library synthesis |
| Substrate Scope | More specific to the target | Broad, allows for diverse substitutions[1] |
Logical Flow of Synthetic Strategies
The following diagram illustrates the conceptual flow of the two compared synthetic pathways.
Caption: Comparison of two synthetic pathways to the target molecule.
References
Navigating the Kinome: A Comparative Look at 3-Methyl-1H-pyrazolo[4,3-b]pyridine Based Compounds and Their Kinase Cross-reactivity
For Immediate Release
A Deep Dive into the Selectivity of Pyrazolopyridine-Based Kinase Inhibitors for Researchers, Scientists, and Drug Development Professionals
The 3-Methyl-1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a promising framework in the design of potent kinase inhibitors, crucial for the development of targeted therapies in oncology and other diseases. This guide provides a comparative analysis of the cross-reactivity profiles of compounds based on the closely related pyrazolo[3,4-b]pyridine scaffold, offering insights into their selectivity across the human kinome. Due to the limited availability of comprehensive public data on this compound derivatives, this guide utilizes data from analogous structures to illustrate key concepts in kinase inhibitor profiling.
Unveiling Off-Target Interactions: A Kinome-Wide Perspective
The therapeutic efficacy of kinase inhibitors is intrinsically linked to their selectivity. Unintended interactions with off-target kinases can lead to adverse effects and diminish the therapeutic window. Comprehensive profiling of a compound's activity against a broad panel of kinases is therefore a critical step in preclinical drug development.
One such analysis was performed on a pyrazolo[3,4-b]pyridine derivative, compound 31, which was evaluated against a panel of 606 wild-type kinases at a concentration of 1 µM. This extensive screening provides a panoramic view of the compound's selectivity and potential off-target liabilities.[1]
Kinase Selectivity Profile of a Representative Pyrazolo[3,4-b]pyridine Compound
| Target Kinase | % Inhibition at 1 µM | IC50 (nM) | Reference Compound(s) |
| Mps1 | - | 2.596 | - |
| Other Kinases | Data from a panel of 606 kinases | - | - |
Note: Detailed percentage inhibition data for the entire panel of 606 kinases is extensive and typically found in supplementary information of the source publication. This table highlights the primary target and the breadth of the screening.
Comparative Inhibitory Activity Against Specific Kinase Targets
While broad kinome scanning provides a global view of selectivity, detailed IC50 values against specific on-target and off-target kinases offer a more quantitative comparison. The following table summarizes the inhibitory activities of various pyrazolo[3,4-b]pyridine derivatives against several key kinases.
| Compound ID | Target Kinase | IC50 (nM) | Notes |
| Compound 19 | PIM-1 | 26 | A potent inhibitor of PIM-1 kinase.[2] |
| Compound 17 | PIM-1 | 43 | Another significant PIM-1 kinase inhibitor.[2] |
| Compound 15y | TBK1 | 0.2 | A highly potent and selective TBK1 inhibitor.[3] |
| Compound 10g | ALK-L1196M | <0.5 | Exceptional activity against a resistant ALK mutant. |
| Compound 10g | ROS1 | <0.5 | Potent inhibitor of ROS1. |
| C03 | TRKA | 56 | An inhibitor of Tropomyosin receptor kinase A.[4] |
| C09 | TRKA | 57 | Similar potency to C03 against TRKA.[4] |
| C10 | TRKA | 26 | The most potent TRKA inhibitor in this series.[4] |
Understanding the Experimental Backbone: Kinase Inhibition Assays
The generation of reliable cross-reactivity data hinges on robust and well-defined experimental protocols. A commonly employed method for determining the potency of kinase inhibitors is the in vitro kinase activity assay.
General Protocol for an In Vitro Kinase Inhibition Assay
-
Preparation of Reagents:
-
A stock solution of the test compound (e.g., this compound derivative) is prepared in 100% DMSO.
-
Serial dilutions of the test compound are made to generate a dose-response curve.
-
The kinase of interest, a suitable substrate peptide, and ATP are prepared in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
-
Kinase Reaction:
-
The kinase and the test compound are pre-incubated in a multi-well plate to allow for inhibitor binding.
-
The kinase reaction is initiated by the addition of the substrate and ATP mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 60 minutes).
-
-
Detection of Kinase Activity:
-
The reaction is stopped, and the level of kinase activity is quantified. Various detection methods can be employed, including:
-
Luminescence-based assays: These measure the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence-based assays: These can utilize fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Radiometric assays: These involve the use of radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
-
-
Data Analysis:
-
The signal from each well is measured using a plate reader.
-
The data is plotted as the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Molecular Landscape
To better understand the context in which these compounds operate, the following diagrams illustrate a representative kinase signaling pathway and a typical experimental workflow for kinase inhibitor profiling.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
References
- 1. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Properties of Pyrazolo[4,3-b]pyridine and Other Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic properties of derivatives of pyrazolo[4,3-b]pyridine and other pyrazolopyridine isomers. Due to a lack of publicly available, direct comparative studies on pyrazolo[4,3-b]pyridine isomers, this document leverages available data on representative compounds from different pyrazolopyridine scaffolds to offer a broader perspective for researchers in drug discovery and development. The information presented is based on preclinical data from various scientific publications.
Executive Summary
The pharmacokinetic profiles of pyrazolopyridine derivatives are diverse and highly dependent on the specific isomeric scaffold and substituent patterns. This guide presents data on three representative compounds: VU0418506 (a pyrazolo[4,3-b]pyridine), Compound 31 (a pyrazolo[3,4-b]pyridine), and Compound 20e (a pyrazolo[1,5-a]pyridine). These compounds have been investigated for different therapeutic applications, and their published pharmacokinetic data in animal models provide valuable insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics.
Data Presentation: Comparative Pharmacokinetics
The following table summarizes the available pharmacokinetic parameters for the selected pyrazolopyridine derivatives. It is important to note that these data were generated in different studies and animal models, which should be considered when making cross-compound comparisons.
| Compound (Isomer Scaffold) | Species | Dose & Route | Cmax | Tmax | AUC | Half-life (t½) | Clearance (CL) | Oral Bioavailability (F) | Key Notes |
| VU0418506 (pyrazolo[4,3-b]pyridine) | Rat | 15 mg/kg PO | - | - | 1148 µM·hr (Day 1) | 91 min | 29 mL/min/kg | - | Showed reduced plasma levels on day 4, suggesting potential for auto-induction of metabolism.[1] Moderate clearance.[2] |
| Compound 31 (pyrazolo[3,4-b]pyridine) | - | - | - | - | - | - | - | - | Described as having "suitable preclinical pharmacokinetic parameters".[3] |
| Compound 20e (pyrazolo[1,5-a]pyridine) | Mouse | - | - | - | - | - | - | - | Reported to have "acceptable pharmacokinetic properties".[4][5] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL: Clearance; F: Oral Bioavailability. Data presented as reported in the cited literature. Dashes indicate data not available in the cited sources.
Experimental Protocols
The following is a representative experimental protocol for determining the pharmacokinetic properties of a pyrazolopyridine derivative in a rodent model, based on common practices in the field.
In Vivo Pharmacokinetic Study in Rats
1. Animal Model:
-
Male Sprague-Dawley rats (8-10 weeks old, 250-300g) are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Animals are fasted overnight before dosing.
2. Compound Formulation and Administration:
-
The test compound is formulated in a suitable vehicle (e.g., a solution of 10% DMSO, 40% PEG300, and 50% saline) to the desired concentration.
-
For oral (PO) administration, the compound is delivered via oral gavage at a specific dose (e.g., 10 mg/kg).
-
For intravenous (IV) administration, the compound is administered as a bolus injection into the tail vein at a lower dose (e.g., 2 mg/kg) to determine absolute bioavailability.
3. Blood Sampling:
-
Serial blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
4. Bioanalysis by LC-MS/MS:
-
Plasma concentrations of the compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: A protein precipitation method is typically used. An internal standard is added to the plasma samples, followed by a precipitating agent (e.g., acetonitrile). After vortexing and centrifugation, the supernatant is collected for analysis.
-
Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: The analyte and internal standard are detected using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, and F) are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Mandatory Visualization
Experimental Workflow for a Typical In Vivo Pharmacokinetic Study
Caption: Workflow of an in vivo pharmacokinetic study.
Signaling Pathway of VU0418506 as a Positive Allosteric Modulator of mGlu4
The pyrazolo[4,3-b]pyridine derivative VU0418506 acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[2] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand glutamate, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] As a PAM, VU0418506 does not activate the receptor directly but enhances the receptor's response to glutamate. This mechanism is of therapeutic interest for conditions such as Parkinson's disease.
Caption: mGlu4 receptor signaling pathway modulation.
References
- 1. Functional selectivity induced by mGlu4 receptor positive allosteric modulation and concomitant activation of Gq coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Activation of mGlu4 Metabotropic Glutamate Receptors Reduces Nigrostriatal Degeneration in Mice Treated with 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacological Activation of mGlu4 Metabotropic Glutamate Receptors Inhibits the Growth of Medulloblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic glutamate receptor 4 - Wikipedia [en.wikipedia.org]
Rise of a New Contender: Benchmarking 3-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives Against Established Cancer Immunotherapies
For Immediate Release
A novel class of small-molecule inhibitors, the 3-Methyl-1H-pyrazolo[4,3-b]pyridine derivatives, is showing significant promise in the landscape of cancer immunotherapy. This guide provides a comprehensive comparison of a lead compound from this new family, D38, against the established biologic drugs Nivolumab and Pembrolizumab, focusing on their shared mechanism of targeting the PD-1/PD-L1 immune checkpoint pathway. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this new chemical scaffold.
Executive Summary
The blockade of the programmed cell death-1 (PD-1) and its ligand (PD-L1) has revolutionized cancer treatment. To date, this space has been dominated by monoclonal antibodies. The emergence of orally bioavailable small-molecule inhibitors like the this compound derivatives could offer significant advantages in terms of administration, cost, and patient accessibility. This guide presents a head-to-head comparison of the in vitro potency of the novel derivative, D38, with the widely used antibody therapies, Nivolumab and Pembrolizumab.
Data Presentation
The following tables summarize the in vitro inhibitory activities of the new this compound derivative and the established drugs against the PD-1/PD-L1 interaction.
Table 1: In Vitro Inhibitory Activity Against PD-1/PD-L1 Interaction
| Compound/Drug | Type | Target | IC50 (nM) |
| Derivative D38 | Small Molecule | PD-1/PD-L1 Interaction | 9.6[1] |
| Nivolumab | Monoclonal Antibody | PD-1 | Low nanomolar[2] |
| Pembrolizumab | Monoclonal Antibody | PD-1 | ~0.1-0.3 (PD-L1)[3] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the PD-1/PD-L1 signaling pathway, the mechanism of its inhibition, and a typical experimental workflow for evaluating the efficacy of these inhibitors.
References
- 1. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Systematic evaluation of pembrolizumab dosing in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Confirmation of Binding Mode for 3-Methyl-1H-pyrazolo[4,3-b]pyridine Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding mode of inhibitors based on the 3-Methyl-1H-pyrazolo[4,3-b]pyridine scaffold. While a definitive co-crystal structure for an inhibitor with this specific core is not yet publicly available, this document synthesizes findings from molecular docking studies and structure-activity relationships (SAR) of closely related analogs. The information presented herein is intended to guide further research and drug development efforts by providing a comprehensive overview of the predicted binding interactions, supporting experimental data, and detailed methodologies.
Data Presentation: Quantitative Comparison of Pyrazolopyridine Inhibitors
The following tables summarize the inhibitory activities of various pyrazolo[4,3-b]pyridine and related pyrazolopyridine derivatives against their respective protein targets. This data is crucial for understanding the structure-activity relationships and for comparing the potency of different inhibitor scaffolds.
Table 1: Inhibitory Activity of 1-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives Targeting the PD-1/PD-L1 Interaction
| Compound ID | Structure | HTRF IC50 (nM)[1] | Cellular EC50 (µM)[1] |
| D38 | 1-methyl-3-(trifluoromethyl)-N-((1R,2S)-2-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)cyclopentyl)-1H-pyrazolo[4,3-b]pyridin-7-amine | 9.6 | 1.61 |
Table 2: Inhibitory Activity of 6-(Pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine Derivatives
| Compound ID | Target Kinases | FLT3 IC50 (nM)[2] | CDK4 IC50 (nM)[2] |
| 23k | FLT3/CDK4 | 11 | 7 |
Table 3: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against Various Kinases
| Compound ID | Target Kinase | Enzymatic IC50 (nM) | Cellular IC50 (µM) | Reference |
| C03 | TRKA | 56 | 0.304 (Km-12 cells) | [3] |
| 10g | ALK-L1196M | <0.5 | Not Reported | [4] |
| 10g | ROS1 | <0.5 | Not Reported | [4] |
| 15y | TBK1 | 0.2 | Not Reported | [5] |
Predicted Binding Mode of a this compound Inhibitor
Molecular docking studies of a potent 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative (D38) targeting the PD-1/PD-L1 interaction have provided insights into its likely binding mode. The pyrazolo[4,3-b]pyridine core is predicted to form key interactions within the binding pocket of the PD-L1 dimer.
The following diagram illustrates the predicted binding interactions based on molecular docking simulations.[1]
Caption: Predicted binding interactions of a pyrazolo[4,3-b]pyridine inhibitor within its target's binding site.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of pyrazolopyridine inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This assay is used to quantify the inhibition of the PD-1/PD-L1 interaction in a high-throughput format.
-
Principle: The assay is a sandwich immunoassay that measures the proximity of two molecules (e.g., PD-1 and PD-L1) using Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (d2) fluorophore conjugated to antibodies. Inhibition of the interaction leads to a decrease in the FRET signal.[6][7]
-
Protocol Outline:
-
Compound Incubation: A series of dilutions of the test compound (e.g., 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives) are incubated with recombinant human PD-1 and PD-L1 proteins.
-
Antibody Addition: Anti-PD-1 antibody labeled with Europium cryptate and anti-PD-L1 antibody labeled with d2 are added to the mixture.
-
Incubation: The mixture is incubated to allow for antibody binding and FRET to occur.
-
Signal Detection: The fluorescence emission at 620 nm (donor) and 665 nm (acceptor) is measured using a compatible plate reader.[6]
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated, and IC50 values are determined by plotting the percent inhibition against the compound concentration.
-
Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Molecular Docking of Kinase Inhibitors
Computational docking is employed to predict the binding conformation and interactions of an inhibitor within the active site of a kinase.
-
Principle: Molecular docking algorithms explore the conformational space of a ligand within a protein's binding site and use a scoring function to estimate the binding affinity of different poses.[8][9]
-
Protocol Outline:
-
Protein Preparation: The 3D structure of the target kinase is obtained from the Protein Data Bank (PDB) or generated via homology modeling. Water molecules and co-ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structure of the inhibitor is generated and its energy is minimized.
-
Grid Generation: A grid box is defined around the active site of the kinase to specify the search space for the docking algorithm.
-
Docking Simulation: The docking program samples different orientations and conformations of the ligand within the grid box and calculates the binding energy for each pose.
-
Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode based on the scoring function and visual inspection of the interactions (e.g., hydrogen bonds, hydrophobic contacts).[10]
-
Caption: A typical workflow for molecular docking simulations.
X-ray Crystallography of Protein-Ligand Complexes
X-ray crystallography provides high-resolution structural information of a protein-ligand complex, offering definitive confirmation of the binding mode.
-
Principle: X-rays are diffracted by the electrons in a crystal of the protein-ligand complex. The diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined.
-
Protocol Outline:
-
Protein Expression and Purification: The target protein is expressed in a suitable system (e.g., E. coli, insect cells) and purified to high homogeneity.
-
Complex Formation: The purified protein is incubated with an excess of the inhibitor to form the complex.
-
Crystallization: The protein-ligand complex is crystallized by screening a wide range of conditions (e.g., pH, precipitant, temperature).
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data is collected.
-
Structure Determination and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map. An atomic model of the complex is built into the electron density and refined to obtain the final structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Studies
NMR spectroscopy is a powerful technique to study protein-ligand interactions in solution, providing information on binding affinity and the location of the binding site.
-
Principle: The chemical environment of atomic nuclei is sensitive to their surroundings. Ligand binding to a protein causes changes in the NMR signals of either the ligand or the protein, which can be monitored to characterize the interaction.
-
Protocol Outline:
-
Sample Preparation: Isotopically labeled (e.g., 15N, 13C) protein is prepared for protein-observed experiments, or unlabeled protein and ligand are used for ligand-observed experiments.
-
NMR Titration: A series of NMR spectra (e.g., 1H-15N HSQC for protein-observed, or 1D 1H for ligand-observed) are recorded as the ligand is titrated into the protein solution (or vice versa).
-
Data Analysis: Changes in chemical shifts, signal intensities, or relaxation rates are monitored. Chemical shift perturbations can be mapped onto the protein structure to identify the binding site. Dissociation constants (Kd) can be calculated by fitting the titration data.[11]
-
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by pyrazolopyridine inhibitors.
PD-1/PD-L1 Signaling Pathway
Blockade of the PD-1/PD-L1 pathway is a major strategy in cancer immunotherapy. 1-Methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been identified as inhibitors of this interaction.[1]
Caption: The PD-1/PD-L1 signaling pathway and the point of intervention for pyrazolo[4,3-b]pyridine inhibitors.
TBK1 Signaling Pathway
TANK-binding kinase 1 (TBK1) is a key regulator of innate immune responses. Pyrazolo[3,4-b]pyridine derivatives have been developed as potent TBK1 inhibitors.[5]
Caption: Simplified TBK1 signaling pathway and the inhibitory action of pyrazolo[3,4-b]pyridine derivatives.
References
- 1. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researcher.manipal.edu [researcher.manipal.edu]
- 10. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 11. NMR methods for determining the structures of enzyme/inhibitor complexes as an aid in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Selectivity of Pyrazolopyridine Compounds as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its isomeric forms, particularly pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine, offer distinct pharmacophoric features that influence their selectivity and potency against various kinases. This guide provides a comparative analysis of the selectivity of these compound classes, supported by experimental data and detailed methodologies, to aid researchers in the design and development of next-generation kinase inhibitors.
Comparative Selectivity of Pyrazolopyridine Isomers
The selectivity of kinase inhibitors is a critical determinant of their therapeutic efficacy and safety profile. Off-target activities can lead to unforeseen side effects, while a well-defined selectivity profile can enhance on-target potency and reduce toxicity. Below, we summarize the kinase selectivity of representative compounds from the pyrazolo[4,3-b]pyridine and the more extensively studied pyrazolo[3,4-b]pyridine series.
1-Sulfonyl-pyrazolo[4,3-b]pyridine Derivatives as c-Met Inhibitors
A series of 1-sulfonyl-pyrazolo[4,3-b]pyridines have been investigated as inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in various cancers. The following table summarizes the inhibitory activity of a representative compound.[1]
| Compound ID | Target Kinase | IC50 (nM) |
| Compound 37 | c-Met | Low Nanomolar |
Note: Specific IC50 values for a broad kinase panel were not detailed in the provided search results, but the compound was highlighted for its potent and selective inhibition of c-Met.
Pyrazolo[3,4-b]pyridine Derivatives: A Broader Kinase Inhibition Profile
The pyrazolo[3,4-b]pyridine scaffold has been incorporated into a wide range of kinase inhibitors, targeting kinases such as ALK, TRK, and TBK1. The selectivity of these compounds is often evaluated against a panel of kinases to determine their specificity.
Table 1: Selectivity of a Pyrazolo[3,4-b]pyridine-based ALK Inhibitor (Compound 10g) [2]
| Kinase Target | IC50 (nM) |
| ALK (wild-type) | <0.5 |
| ALK (L1196M mutant) | <0.5 |
| ROS1 | <0.5 |
| c-Met | >1000 |
Table 2: Selectivity of Pyrazolo[3,4-b]pyridine-based pan-TRK Inhibitors (Compounds C03, C09, C10) [3]
| Compound ID | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) | Off-Target Kinases with Significant Inhibition |
| C03 | 56 | Similar to TRKA | Similar to TRKA | FAK, PAK4, PLK4 |
| C09 | 57 | Similar to TRKA | Similar to TRKA | FAK, PAK4, PLK4 |
| C10 | 26 | Similar to TRKA | Similar to TRKA | FAK, PAK4, PLK4 |
Table 3: Selectivity of a Pyrazolo[3,4-b]pyridine-based TBK1 Inhibitor (Compound 15y) [4]
| Kinase Target | IC50 (nM) |
| TBK1 | 0.2 |
| IKKε | Not specified, but noted to have good selectivity |
Experimental Protocols
The determination of kinase inhibitor selectivity is paramount in drug discovery. A variety of biochemical assays are employed to quantify the interaction between an inhibitor and a panel of kinases. Below are detailed methodologies for common assays cited in the evaluation of pyrazolopyridine compounds.
Radiometric Kinase Assay (for ALK inhibition)[2]
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.
Materials:
-
Purified recombinant kinase (e.g., ALK)
-
Specific peptide substrate
-
Test compound (e.g., Compound 10g)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the wells of a microplate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Enzyme Activity Assays (for TRK inhibition)[3]
The enzymatic activity of TRKA was assessed using a variety of commercially available assay kits, which typically rely on fluorescence or luminescence detection.
General Protocol Outline:
-
Reagents: Purified TRKA enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the test compounds.
-
Assay Plate Preparation: Add the test compounds at various concentrations to the wells of a microplate.
-
Enzyme and Substrate Addition: Add the TRKA enzyme and its substrate to the wells.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Allow the reaction to proceed for a defined time at a set temperature.
-
Detection: Stop the reaction and measure the signal (e.g., fluorescence or luminescence) which is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A simplified representation of a receptor tyrosine kinase signaling pathway, a common target for pyrazolopyridine-based inhibitors.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Methyl-1H-pyrazolo[4,3-b]pyridine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Methyl-1H-pyrazolo[4,3-b]pyridine, a chemical compound utilized in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Researchers, scientists, and drug development professionals must handle the disposal of this compound with care, adhering to the guidelines outlined below. This information is intended to supplement, not replace, institutional and regulatory protocols.
Hazard Profile and Disposal Considerations
The safe disposal of this compound is predicated on its chemical and toxicological properties. While a specific Safety Data Sheet (SDS) for this exact compound was not fully available, data from closely related pyridine and pyrazole derivatives indicate that it should be treated as a hazardous substance. Key hazards to consider during disposal include potential acute toxicity if swallowed, skin and eye irritation, and potential for environmental harm if not disposed of correctly. The compound is likely a solid, and its disposal will follow protocols for solid chemical waste.
| Hazard Classification (Anticipated) | GHS Statements (Anticipated based on related compounds) | Disposal Implications |
| Acute Oral Toxicity | Harmful if swallowed. | Prevent ingestion. Waste must be clearly labeled. |
| Skin Corrosion/Irritation | Causes skin irritation. | Avoid skin contact. Use appropriate PPE during handling and disposal. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear safety goggles. |
| Environmental Hazard | Avoid release to the environment. | Do not dispose of down the drain. Must be handled by licensed waste carriers. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear chemical safety goggles.
-
Wear nitrile or butyl rubber gloves.
-
A fully-buttoned lab coat is required.
2. Waste Collection:
-
Solid Waste: Collect un-used or contaminated this compound in a designated, sealable, and airtight hazardous waste container.
-
Contaminated Materials: Any materials used to handle the compound (e.g., weigh boats, contaminated paper towels) should also be placed in the same hazardous waste container.
-
Spill Cleanup: In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[1][2] Carefully sweep or scoop the absorbed material into the designated hazardous waste container. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.[1]
3. Waste Container Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
Ensure the storage area is a designated and secured location for hazardous waste.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's licensed hazardous waste disposal service.[3]
-
Do not attempt to dispose of this chemical through standard laboratory trash or down the drain.[3][4]
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
This comprehensive guide ensures that the disposal of this compound is handled in a manner that prioritizes safety and environmental responsibility. Always consult your institution's specific guidelines and the most current Safety Data Sheet for any chemical you are handling.
References
Personal protective equipment for handling 3-Methyl-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 3-Methyl-1H-pyrazolo[4,3-b]pyridine in a laboratory setting. The following procedures are based on best practices for handling heterocyclic compounds of this class. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the recommendations are derived from data for structurally similar compounds, such as Pyrazolo[1,5-a]pyridine-3-carboxylic acid and 4-Azaindole.[1][2] Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or puncture. |
| Eye Protection | Safety glasses or goggles | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications.[2] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect against incidental contact. |
| Respiratory Protection | Fume hood or approved respirator | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is essential for the safe handling of this compound.
Detailed Experimental Protocol:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Gather all necessary equipment and reagents within the fume hood to minimize movement of the compound in open air.
-
-
Handling:
-
Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood.
-
To minimize dust, gently add the solvent to the solid.
-
Conduct all subsequent experimental steps within the fume hood.
-
-
Cleanup and Storage:
-
Upon completion of the experiment, decontaminate all surfaces and equipment with an appropriate solvent.
-
Segregate all waste materials as described in the disposal plan below.
-
Store the stock container of this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
Remove PPE in the designated area and wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: All contaminated solid materials, including gloves, weigh boats, and paper towels, should be collected in a designated, clearly labeled hazardous solid waste container.[1]
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a compatible, leak-proof, and clearly labeled hazardous liquid waste container.[1] Do not dispose of this chemical down the drain.[1]
-
Sharps: Contaminated needles, syringes, and broken glassware must be placed in a puncture-resistant sharps container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage and Disposal:
-
Store all hazardous waste containers in a designated and secure secondary containment area until they are collected.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste in accordance with local, state, and federal regulations.[1]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
